molecular formula C10H22O7 B087275 Dipentaerythritol CAS No. 126-58-9

Dipentaerythritol

Numéro de catalogue: B087275
Numéro CAS: 126-58-9
Poids moléculaire: 254.28 g/mol
Clé InChI: TXBCBTDQIULDIA-UHFFFAOYSA-N
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Description

Dipentaerythritol (CAS 126-58-9) is a polyhydric alcohol with the molecular formula C10H22O7, appearing as a white crystalline solid . It is characterized by its high thermal stability and solubility in water and common organic solvents such as methanol, acetone, and ethanol . This compound serves as a versatile precursor and additive in scientific research and industrial applications. In polymer science, this compound is a key component in the synthesis of high-performance alkyd resins for coatings, paints, and lacquers, where it enhances hardness and adhesion . It also acts as a plasticizer to improve the flexibility of plastics like Polyvinyl Chloride (PVC) . Its utility extends to the field of energetic materials, where it is used to form stable nitrates for explosives . Furthermore, this compound is employed as a base oil in synthetic lubricants and as a fuel additive to improve stability and reduce emissions . Recent materials science research highlights its role as a stabilizing agent in glass-fibre reinforced Polyamide 66, significantly improving the retention of tensile properties during thermo-oxidative aging at high temperatures . It is also studied as an effective additive in the cooling crystallization of pentaerythritol to modify crystal morphology, resulting in products with higher bulk density and lower aspect ratio . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol
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InChI

InChI=1S/C10H22O7/c11-1-9(2-12,3-13)7-17-8-10(4-14,5-15)6-16/h11-16H,1-8H2
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InChI Key

TXBCBTDQIULDIA-UHFFFAOYSA-N
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Canonical SMILES

C(C(CO)(CO)COCC(CO)(CO)CO)O
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Molecular Formula

C10H22O7
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DSSTOX Substance ID

DTXSID3027039
Record name Dipentaerythritol
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Molecular Weight

254.28 g/mol
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Physical Description

Dry Powder; Liquid; Pellets or Large Crystals, Off-white or white solid; [HSDB] White powder; [MSDSonline]
Record name 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-(hydroxymethyl)-
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Solubility

Solubility at 25 °C in: methanol 0.25 g/100 g; ethanol 0.07 g/100 g; acetone < 0.1 g 100 g; benzene < 0.1 g/100 g., Solubility in water 0.30 g/100 g
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Density

1.33 @ 25 °C/4 °C
Record name DIPENTAERYTHRITOL
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Color/Form

OFF-WHITE, FREEFLOWING POWDER, White crystalline compound

CAS No.

126-58-9
Record name Dipentaerythritol
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Record name 2,2,2',2'-tetrakis(hydroxymethyl)-3,3'-oxydipropan-1-ol
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Melting Point

212-220 °C
Record name DIPENTAERYTHRITOL
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Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of Dipentaerythritol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipentaerythritol, a polyhydric alcohol, is a white, crystalline, and odorless solid.[1] It is structurally characterized as the ether of two pentaerythritol molecules.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols for their determination and a visualization of its role in intumescent coatings.

Physical Properties of this compound

The physical characteristics of this compound are crucial for its application in various industrial and research settings. These properties are summarized in the table below.

PropertyValueUnit
Molecular FormulaC₁₀H₂₂O₇
Molecular Weight254.28 g/mol
Melting Point215 - 222°C[2][3]
Boiling Point356°C[2][4]
Density1.33 - 1.365g/cm³[3][5]
Bulk Density400 - 450 kg/m ³[2][4]
Vapor Pressure<0.00001hPa (at 20 °C)[4][6]
Heat of Combustion1848Kcal/mol[7]
Autoignition Temperature370°C[8]

Chemical Properties of this compound

This compound's chemical behavior is largely dictated by the presence of its six primary hydroxyl groups, which make it a versatile molecule for various chemical syntheses.

PropertyValue/Description
AppearanceWhite crystalline powder[1][9]
OdorOdorless[1]
pH5 (in a 2 g/L aqueous solution at 20 °C)[8][9]
Solubility in Water0.22 g/100 g at 20 °C, 10.0 g/100 g at 100 °C[2][3]
Solubility in Organic SolventsSparingly soluble in ethanol and acetone; insoluble in benzene.[7][9]
StabilityStable under normal temperatures and pressures.[1][9]
ReactivityThe six primary hydroxyl groups are all esterifiable.[10] It can undergo esterification with carboxylic acids to form esters.[1]

Experimental Protocols

The determination of the physical and chemical properties of this compound requires precise experimental methodologies. Below are detailed protocols for key experiments.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using the capillary tube method, following general principles outlined in ASTM E324.[11]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (one end sealed)

  • Thermometer or digital temperature probe

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small sample of this compound is finely ground using a mortar and pestle.

  • Capillary Tube Filling: The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid is packed into the sealed end, to a height of approximately 2-3 mm.

  • Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus. The thermometer or temperature probe is inserted into its designated port.

  • Heating: The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire solid has transitioned to a liquid is recorded as the final melting point. The melting range is the interval between these two temperatures.

Solubility Determination (Shake-Flask Method)

The solubility of this compound in a given solvent can be determined using the shake-flask method, in accordance with OECD Guideline 105.[3][8]

Apparatus:

  • Conical flasks with stoppers

  • Shaking incubator or water bath with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, gravimetric analysis)

Procedure:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a conical flask.

  • Equilibration: The flask is sealed and placed in a shaking incubator or water bath set at a constant temperature (e.g., 25 °C). The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the mixture is allowed to stand to allow undissolved solid to settle. A sample of the supernatant is then carefully withdrawn and filtered to remove any suspended particles.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method. For gravimetric analysis, a known volume of the filtrate is evaporated to dryness, and the mass of the remaining solid is measured.

  • Calculation: The solubility is calculated as the mass of the dissolved this compound per unit volume or mass of the solvent.

Heat of Combustion (Bomb Calorimetry)

The heat of combustion of this compound can be determined using a bomb calorimeter, following principles outlined in ASTM D2382.[2]

Apparatus:

  • Bomb calorimeter

  • Oxygen cylinder with pressure regulator

  • Analytical balance

  • Ignition wire

  • Benzoic acid (for calibration)

Procedure:

  • Sample Preparation: A precisely weighed pellet of this compound (typically around 1 gram) is placed in the sample cup of the bomb.

  • Bomb Assembly: A known length of ignition wire is connected to the electrodes within the bomb, with the wire in contact with the sample. A small amount of water (typically 1 mL) is added to the bottom of the bomb to saturate the internal atmosphere with water vapor.

  • Pressurization: The bomb is sealed and filled with high-purity oxygen to a pressure of approximately 25-30 atm.

  • Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket, which is filled with a known volume of water. The calorimeter is assembled with the stirrer and thermometer.

  • Combustion: The system is allowed to reach thermal equilibrium. The initial temperature is recorded, and the sample is then ignited by passing an electric current through the ignition wire.

  • Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid), and corrections for the heat of formation of nitric acid and the heat of combustion of the ignition wire.

Signaling Pathways and Experimental Workflows

This compound is a key component in intumescent fire-retardant coatings. The following diagram illustrates the logical workflow of the chemical reactions that occur when such a coating is exposed to heat, leading to the formation of a protective char layer.

Intumescent_Mechanism cluster_0 Initial Components cluster_1 Thermal Decomposition & Reaction cluster_2 Intumescent Layer Formation APP Ammonium Polyphosphate (APP) (Acid Source) Heat Heat (> 200°C) DPE This compound (DPE) (Carbon Source) Esterification Esterification of DPE DPE->Esterification Reacts with MEL Melamine (MEL) (Blowing Agent) Phosphoric_Acid Polyphosphoric Acid Formation Heat->Phosphoric_Acid Decomposition of APP Gas_Release Release of Non-flammable Gases (e.g., NH₃, H₂O) Heat->Gas_Release Decomposition of Melamine Phosphoric_Acid->Esterification DPE_Phosphate This compound Phosphate Ester Esterification->DPE_Phosphate Char_Formation Cross-linked Carbonaceous Char DPE_Phosphate->Char_Formation Dehydration & Cross-linking Swelling Swelling of Char Layer Char_Formation->Swelling Gas_Release->Swelling Inflates Protective_Layer Insulating Protective Char Layer Swelling->Protective_Layer

Caption: Logical workflow of the intumescent mechanism in fire-retardant coatings.

The process begins with the thermal decomposition of ammonium polyphosphate (APP) into polyphosphoric acid.[9] This acid then acts as a catalyst for the dehydration and esterification of this compound (DPE), the carbon source.[9] This reaction forms a viscous phosphate ester, which subsequently undergoes further dehydration and cross-linking to create a stable carbonaceous char. Simultaneously, the blowing agent, such as melamine (MEL), decomposes, releasing non-flammable gases like ammonia and water vapor.[9] These gases cause the molten char to swell, forming a thick, insulating, and protective layer that shields the underlying substrate from the heat of the fire.

References

An In-depth Technical Guide to the Synthesis of Dipentaerythritol from Pentaerythritol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for producing dipentaerythritol (DPE) from pentaerythritol (PE). It includes detailed experimental protocols, quantitative data summaries, and process visualizations to support research and development in related fields.

Introduction

This compound, a polyhydric alcohol, is a valuable building block in the synthesis of various functional molecules, including resins, lubricants, and plasticizers. It is primarily produced as a byproduct during the manufacture of pentaerythritol. However, targeted synthesis from pentaerythritol is often desired to improve yield and purity. The core of this process involves the etherification of two pentaerythritol molecules, typically through a dehydration or condensation reaction under acidic conditions. This guide explores the prevalent methodologies for this conversion, offering detailed procedural insights and comparative data.

Synthesis Methodologies

Two primary pathways for the synthesis of this compound from pentaerythritol are prevalent in the literature: direct acid-catalyzed dehydration/condensation and a three-step process involving esterification, intermolecular condensation, and transesterification.

Direct Acid-Catalyzed Dehydration/Condensation

This method involves the direct heating of pentaerythritol in the presence of an acid catalyst, leading to the formation of an ether linkage between two pentaerythritol molecules with the elimination of a water molecule.

  • Reaction Setup: In a reaction flask equipped with a mechanical stirrer, thermometer, and a distillation condenser, add pentaerythritol and a suitable solvent (e.g., sulfolane).

  • Catalyst Addition: Introduce the acid catalyst to the reaction mixture. Common catalysts include sulfuric acid, phosphoric acid, and various solid acids.

  • Reaction Conditions: Heat the mixture to the desired reaction temperature while stirring. The temperature and reaction time are critical parameters that influence the yield and selectivity towards this compound.

  • Work-up: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a suitable base.

  • Purification: The crude product is then subjected to purification, typically by crystallization, to isolate this compound from unreacted pentaerythritol and other byproducts like tripentaerythritol.

CatalystSolventTemperature (°C)Time (h)PE Conversion (%)DPE Yield (%)DPE Selectivity (%)Reference
Sulfuric Acid (0.5 mol%)Sulfolane1751281657[1][2]
Phosphoric Acid (85%)None (Melt)230-2401-1.2514.8-58.3
H3PW12O40None170245722-[3]
H3PW12O40/SiO2None190-8222-[3]
Three-Step Synthesis: Esterification, Intermolecular Condensation, and Transesterification

This method provides an alternative route to this compound, aiming for higher yields and potentially simpler purification.[4][5]

  • Esterification:

    • Add 136g of pentaerythritol, 155mL of 85wt% aqueous formic acid, and an acid catalyst (e.g., 67.6g of polyphosphoric acid) to a 500mL reaction flask equipped with a water separator.[4]

    • Heat the mixture in an oil bath at 120°C under a nitrogen atmosphere for 8 hours.[4]

  • Intermolecular Condensation:

    • Increase the temperature to 160°C and continue to remove water for 4 hours.[4]

  • Transesterification and Precipitation:

    • Cool the reaction mixture to 80°C and add 180 mL of ethanol.[4]

    • Change the water separator to a reflux condenser and reflux for 3 hours. A white insoluble solid will precipitate.[4]

  • Isolation:

    • Filter the mixture and dry the solid to obtain the crude this compound product.[4]

CatalystEsterification Temp (°C) / Time (h)Condensation Temp (°C) / Time (h)DPE Yield (%)Tri-PE Byproduct (%)Reference
Polyphosphoric Acid120 / 8160 / 440-5010-30[4][5]
p-Toluenesulfonic Acid120 / 6160 / 440-5010-30[4][5]
Methanesulfonic Acid120 / 8170 / 440-5010-30[4][5]

Purification and Analysis

Purification by Crystallization

The primary method for purifying this compound from the reaction mixture is fractional crystallization, which exploits the differences in solubility between pentaerythritol, this compound, and tripentaerythritol.

  • Dissolution: Dissolve the crude reaction product in hot water or a suitable solvent mixture.

  • Cooling and Crystallization: Slowly cool the solution to induce crystallization. The less soluble components, often higher polyols like tripentaerythritol, may crystallize first.

  • Filtration: Filter the solution to separate the crystallized material.

  • Recrystallization: The filtrate, enriched in this compound, can be further concentrated and cooled to crystallize the desired product. Multiple recrystallization steps may be necessary to achieve high purity.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the quantitative analysis of the reaction mixture and the final product purity.

  • Sample Preparation:

    • Accurately weigh a sample of the reaction mixture or purified product.

    • Dissolve the sample in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 5:95 v/v) is often effective.[6]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[6]

    • Detection: UV detection at a low wavelength (e.g., 196 nm) or a differential refractive index detector can be employed.[6][7]

Process Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathway Pentaerythritol1 Pentaerythritol This compound This compound Pentaerythritol1->this compound + Pentaerythritol - H₂O (Acid Catalyst) Pentaerythritol2 Pentaerythritol Pentaerythritol2->this compound Water H₂O Tripentaerythritol Tripentaerythritol This compound->Tripentaerythritol + Pentaerythritol - H₂O (Side Reaction) Experimental_Workflow_Dehydration cluster_reaction Direct Dehydration/Condensation cluster_workup Work-up and Purification Reaction Setup Reaction Setup Catalyst Addition Catalyst Addition Reaction Setup->Catalyst Addition Heating and Stirring Heating and Stirring Catalyst Addition->Heating and Stirring Reaction Monitoring Reaction Monitoring Heating and Stirring->Reaction Monitoring Cooling and Neutralization Cooling and Neutralization Reaction Monitoring->Cooling and Neutralization Crude Product Isolation Crude Product Isolation Cooling and Neutralization->Crude Product Isolation Crystallization Crystallization Crude Product Isolation->Crystallization Pure this compound Pure this compound Crystallization->Pure this compound Experimental_Workflow_ThreeStep Esterification Esterification Intermolecular Condensation Intermolecular Condensation Esterification->Intermolecular Condensation Transesterification Transesterification Intermolecular Condensation->Transesterification Precipitation and Filtration Precipitation and Filtration Transesterification->Precipitation and Filtration Crude this compound Crude this compound Precipitation and Filtration->Crude this compound

References

An In-depth Technical Guide to the Molecular Structure and Functionality of Dipentaerythritol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipentaerythritol (DPE) is a polyol organic compound with a unique star-shaped molecular architecture that provides a foundation for a diverse range of chemical functionalities and applications.[1] As the ether dimer of pentaerythritol, DPE possesses six primary hydroxyl groups, making it a highly functional building block in polymer chemistry, materials science, and the development of advanced chemical derivatives.[2][3] This guide provides a comprehensive technical overview of DPE's molecular structure, physicochemical properties, synthesis, and core functionalities, with a special focus on its applications relevant to researchers and drug development professionals.

Molecular Structure and Identification

This compound is an organic compound with the formula O[CH₂C(CH₂OH)₃]₂.[4] Its structure features two pentaerythritol units linked by an ether bond.[2] This arrangement results in a symmetric, multi-branched molecule with six terminal primary hydroxyl (-OH) groups, which are the primary sites of its chemical reactivity.[2][3]

The IUPAC name for this compound is 2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol.[4]

Caption: Molecular structure of this compound (DPE). (Within 100 characters)

Physicochemical Properties

DPE is a white, crystalline solid at room temperature.[5] Its high melting point and low solubility in water and many organic solvents are attributed to the extensive hydrogen bonding network facilitated by its six hydroxyl groups.[2] Key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Identifiers
IUPAC Name2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol[4]
CAS Number126-58-9[3]
EC Number204-794-1[4]
PubChem CID31352[3]
Molecular
Chemical FormulaC₁₀H₂₂O₇[4]
Molar Mass254.28 g/mol [3]
Physical
AppearanceWhite crystalline powder/solid[5]
Melting Point215-222 °C[2][5]
Density1.33 - 1.365 g/cm³[3][5]
Solubility in Water0.22 g/100 mL[5]
Solubility (Other)Methanol: 0.25 g/100g ; Ethanol: 0.07 g/100g ; Acetone & Benzene: < 0.1 g/100g [3]
Safety
LD₅₀ (rat, oral)> 2000 mg/kg[4]

Synthesis and Production

This compound is primarily obtained as a by-product during the industrial synthesis of pentaerythritol.[3] The overall process involves the reaction of formaldehyde and acetaldehyde in the presence of a base catalyst, followed by a Cannizzaro reaction.[2] DPE can also be synthesized directly from pentaerythritol under acidic conditions through a dehydration/condensation reaction.[1]

Synthesis_Pathway Acetaldehyde Acetaldehyde Pentaerythritol Pentaerythritol (PE) Acetaldehyde->Pentaerythritol Formaldehyde Formaldehyde (excess) Formaldehyde->Pentaerythritol DPE This compound (DPE) Pentaerythritol->DPE Condensation Tripentaerythritol Tripentaerythritol, etc. DPE->Tripentaerythritol Further Condensation Base_Catalyst Base Catalyst (e.g., NaOH, Ca(OH)₂) Base_Catalyst->Pentaerythritol Acid_Catalysis Acid Catalysis (H₂SO₄) Dehydration Acid_Catalysis->DPE

Caption: General synthesis pathway for DPE. (Within 100 characters)

Core Functionality and Chemical Reactivity

The functionality of DPE is dominated by its six primary hydroxyl groups. These groups can undergo a variety of chemical reactions, making DPE a versatile precursor for numerous derivatives.

  • Esterification: The hydroxyl groups readily react with carboxylic acids or their derivatives to form esters.[2] This is the most commercially significant reaction, used to produce polyol esters for high-performance lubricants, alkyd resins for coatings, and plasticizers.[1]

  • Etherification: Reaction with alkyl halides or other electrophiles can form ethers, modifying the polarity and solubility of the DPE core.

  • Halogenation: The hydroxyl groups can be replaced with halogens (e.g., Cl, Br) using appropriate reagents, creating halogenated polyols used as flame retardants.

  • Nitration: Reaction with nitric acid produces nitrate esters, which are high-energy materials.

Esterification_Reaction DPE DPE Core (R-(OH)₆) Polyester DPE Hexaester (R-(OOCR')₆) DPE->Polyester Carboxylic_Acid Carboxylic Acid (6 R'-COOH) Carboxylic_Acid->Polyester Water Water (6 H₂O) Polyester->Water Catalyst Acid Catalyst Heat Catalyst->Polyester

Caption: Esterification of DPE to form a polyester. (Within 100 characters)

Applications in Research and Industry

The unique structure of DPE lends itself to a wide array of applications.

  • High-Performance Lubricants: DPE-based polyol esters are used as base oils for synthetic lubricants in demanding applications like aviation and automotive engines due to their excellent thermal and oxidative stability.[1]

  • Coatings and Resins: As a crosslinking agent, DPE is crucial in the production of alkyd resins, providing enhanced hardness, gloss retention, and durability to paints and varnishes.[1]

  • Polymers and Plastics: DPE functions as a stabilizer and plasticizer, particularly for PVC and PET, improving their durability and workability.[6]

  • Drug Development and Biomedical Applications: The rigid, three-dimensional scaffold of DPE is of interest in medicinal chemistry and drug delivery. It can be functionalized to create molecular platforms for combinatorial chemistry or serve as a core for dendrimer-like structures.[7] Porous scaffolds made from DPE-acrylates have been investigated for tissue engineering applications, such as fibroblast regeneration.[8] While DPE itself is not known to be involved in biological signaling, its derivatives can be designed for specific biological interactions.

Experimental Protocols

Synthesis of this compound from Pentaerythritol

This protocol is adapted from a study on the direct synthesis of DPE from PE under acidic conditions.[1]

Materials:

  • Pentaerythritol (PE)

  • Sulfolane (solvent)

  • Sulfuric acid (H₂SO₄, catalyst)

Equipment:

  • Batch reactor with mechanical stirrer and temperature control

  • Gas Chromatography (GC) equipment for analysis

Procedure:

  • Prepare a suspension of pentaerythritol in sulfolane at a ratio of 2333 g/L in the batch reactor.

  • Add sulfuric acid to the suspension, corresponding to 0.5 mol% relative to the pentaerythritol.

  • Heat the reaction mixture to 175 °C while stirring.

  • Maintain the reaction at 175 °C for 60 minutes.

  • After 60 minutes, cool the reactor to stop the reaction.

  • The product mixture can be analyzed by Gas Chromatography to determine the conversion of PE and the selectivity for DPE.

  • Isolation of DPE can be performed via crystallization or column chromatography.

Quantitative Results from Study:

Parameter Value Reference
PE Conversion 28 - 50% [1][5]
DPE Selectivity 50 - 57% [1][5]
Isolated Yield 16% (at 28% conversion) [1][5]

| Isolated Purity (GC) | 72% |[1][5] |

Purification of this compound

DPE is often purified from by-products like tripentaerythritol through fractional crystallization, leveraging differences in solubility.

Procedure (Conceptual):

  • A mixture containing DPE and tripentaerythritol is suspended in water at a temperature where DPE is substantially dissolved, but a significant portion of tripentaerythritol is not.[9]

  • The undissolved tripentaerythritol is removed by hot filtration.

  • The DPE-rich filtrate is then cooled, allowing the less soluble DPE to crystallize.

  • The DPE crystals are collected by filtration, washed with cold water, and dried.

  • The purity can be assessed by melting point analysis or HPLC.

Analysis by Gas Chromatography (GC)

Due to its low volatility, DPE requires derivatization before GC analysis.[10]

Procedure Outline:

  • Derivatization: A sample containing DPE is mixed with an acetylating agent (e.g., a mixture of acetic anhydride and pyridine) in a sealed reaction tube.[10] The mixture is heated (e.g., at 120 °C) until a clear solution of the acetate derivatives is formed.[10]

  • Injection: A small volume (e.g., 0.2 µL) of the derivatized solution is injected into the gas chromatograph.[10]

  • Separation: A suitable column (e.g., stainless steel column with 3% OV-17 + 3% XE-60) is used to separate the derivatized components.[10]

  • Detection: A Flame Ionization Detector (FID) is typically used for detection.

  • Quantification: The amounts of DPE and other components are determined by comparing peak areas to those of known standards.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants PE + Solvent + Catalyst Reaction Heat & Stir (e.g., 175°C, 60 min) Reactants->Reaction Crude_Product Crude DPE Mixture Reaction->Crude_Product Dissolution Dissolve in Hot Solvent Crude_Product->Dissolution Filtration Hot Filtration (Remove Insolubles) Dissolution->Filtration Crystallization Cool to Crystallize DPE Filtration->Crystallization Isolation Filter & Dry Crystals Crystallization->Isolation Derivatization Derivatization (e.g., Acetylation) Isolation->Derivatization Characterization Spectroscopy (NMR, FTIR) Isolation->Characterization GC_Analysis GC-FID Analysis Derivatization->GC_Analysis

Caption: Experimental workflow for DPE synthesis and analysis. (Within 100 characters)

Conclusion

This compound is a highly functional and versatile chemical intermediate with a well-defined molecular structure. Its six primary hydroxyl groups provide a platform for extensive chemical modification, leading to a wide range of materials with tailored properties. From enhancing the performance of lubricants and coatings to serving as a potential scaffold in biomedical applications, DPE continues to be a molecule of significant interest in both industrial and academic research. The protocols and data presented in this guide offer a foundational resource for professionals seeking to understand and utilize the unique capabilities of this compound.

References

An In-depth Technical Guide to the Solubility of Dipentaerythritol in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dipentaerythritol, a key intermediate in the production of synthetic lubricants, coatings, and plasticizers. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a general experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been determined in various solvents, with water being a key medium of interest. The following tables summarize the available quantitative data, providing a clear comparison of its solubility at different temperatures.

Table 1: Solubility of this compound in Water at Various Temperatures

Temperature (°C)Solubility (g / 100 g H₂O)
200.22[1]
250.29 - 0.30[2][3]
10010.0[1]

Table 2: Solubility of this compound in Organic Solvents at 25°C

SolventSolubility (g / 100 g Solvent)
Methanol0.25[2]
Ethanol0.07[2]
Acetone< 0.1[2]
Benzene< 0.1[2]

It is important to note that this compound is generally considered to have low solubility in water and many common organic solvents at ambient temperatures.[4][5] Its solubility in water, however, increases significantly with a rise in temperature.[1]

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound like this compound in a liquid solvent is a fundamental experimental procedure in chemistry and pharmaceutical sciences. The most common and reliable method is the saturating shake-flask method , which can be coupled with various analytical techniques to quantify the concentration of the dissolved solute.

A. Principle of the Shake-Flask Method

The core principle of this method is to create a saturated solution of the solute in the solvent of interest at a controlled temperature. A saturated solution is one in which the dissolved solute is in equilibrium with the undissolved solid. By measuring the concentration of the solute in the clear, saturated liquid phase, the solubility at that specific temperature is determined.

B. Detailed Experimental Protocol (Gravimetric Method)

The gravimetric method is a straightforward and widely used technique for determining solubility, especially when the solute is non-volatile.

I. Materials and Apparatus:

  • This compound (solid, of known purity)

  • Solvent of interest (e.g., deionized water, ethanol)

  • Thermostatic shaker or water bath capable of maintaining a constant temperature (±0.5°C)

  • Conical flasks or vials with secure caps

  • Analytical balance (accurate to ±0.0001 g)

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

  • Pipettes

  • Evaporating dish or watch glass

  • Drying oven

II. Procedure:

  • Preparation of the Saturated Solution:

    • An excess amount of solid this compound is added to a known volume or mass of the solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.

    • The flask is securely capped to prevent solvent evaporation.

    • The flask is then placed in a thermostatic shaker or water bath set to the desired temperature.

    • The mixture is agitated for a sufficient period to allow equilibrium to be reached. This can range from several hours to days, depending on the solvent and the compound's dissolution rate. A preliminary study can determine the time required to reach equilibrium.

  • Phase Separation:

    • Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle.

    • A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pipette. It is critical to avoid transferring any solid particles.

    • The withdrawn sample is immediately filtered through a membrane filter that is compatible with the solvent to remove any fine, suspended particles.

  • Quantification of the Dissolved Solute:

    • A known volume or mass of the clear, filtered saturated solution is transferred to a pre-weighed evaporating dish.

    • The solvent is evaporated from the solution using a gentle heat source, such as a steam bath or a drying oven set at a temperature below the decomposition point of this compound.

    • Once the solvent is completely evaporated, the evaporating dish containing the solid residue is placed in a drying oven (e.g., at 105°C) until a constant weight is achieved.

    • The evaporating dish is cooled in a desiccator before each weighing to prevent the absorption of atmospheric moisture.

III. Calculation of Solubility: The solubility is calculated using the following formula:

Solubility (g / 100 g solvent) = [(Mass of dish + residue) - (Mass of empty dish)] / (Mass of solvent) * 100

The mass of the solvent can be determined by subtracting the mass of the dissolved solute from the total mass of the saturated solution aliquot.

C. Alternative Analytical Techniques

For lower solubility compounds or when a more rapid analysis is desired, other analytical techniques can be employed to determine the concentration of the saturated solution:

  • High-Performance Liquid Chromatography (HPLC): A sensitive and specific method for quantifying the concentration of the dissolved compound. A calibration curve is prepared using standard solutions of known concentrations.

  • UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a solid compound like this compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_result Result A Add Excess Solute to Solvent B Equilibrate at Constant Temperature with Agitation A->B C Allow Solid to Settle B->C D Withdraw Supernatant C->D E Filter Supernatant D->E F Quantify Solute Concentration E->F G Gravimetric Method F->G e.g. H Spectroscopic/Chromatographic Method F->H e.g. I Calculate Solubility G->I H->I

References

An In-depth Technical Guide on the Thermal Stability and Decomposition Temperature of Dipentaerythritol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of Dipentaerythritol (DPE). This compound, a polyol with the formula O[CH₂C(CH₂OH)₃]₂, finds extensive use in various industrial applications, including the manufacturing of PVC stabilizers, synthetic lubricants, coatings, and fire retardants.[1][2] A thorough understanding of its thermal behavior is paramount for ensuring process safety, product quality, and optimal performance in high-temperature applications.

Thermal Stability Profile

This compound is a crystalline solid known for its excellent heat stability.[1] Its thermal stability is influenced by its molecular structure, which features six primary hydroxyl groups and ether linkages.[1] Generally, the thermal stability of polyols like DPE increases with molecular weight and the presence of ether bonds.[3] Consequently, this compound exhibits higher thermal stability than pentaerythritol but is less stable than tripentaerythritol.[3] This trend is attributed to the increased energy required to break down the more complex molecular structures.[3]

The decomposition of this compound is a complex process that can be affected by factors such as purity, the presence of impurities, and the surrounding atmosphere.[4] High heat can lead to a slow breakdown, potentially producing formic acid and carbon monoxide.[5] The primary decomposition mechanism involves the cleavage of its ether linkages, followed by the decomposition of the resulting pentaerythritol units.[3]

Quantitative Thermal Analysis Data

The thermal properties of this compound are primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing insights into its decomposition temperatures.[3] DSC measures the heat flow to or from a sample as it is heated, identifying phase transitions like melting.[3]

The following tables summarize key thermal parameters for this compound, often in comparison to its related polyols, pentaerythritol and tripentaerythritol. It is important to note that the exact values can vary depending on experimental conditions such as heating rate, sample purity, and the atmosphere (e.g., inert or oxidative).[3]

Table 1: Key Thermal Decomposition Parameters from TGA and DSC

ParameterThis compoundPentaerythritolTripentaerythritol
Melting Point (°C)~222~260~225 (decomposes)
Onset Decomposition Temperature (T_onset) from TGA (°C)~280 - 320~250 - 280~300 - 350
Peak Decomposition Temperature (T_peak) from DTG (°C)~380 - 420~350 - 380~400 - 450

Source: Data compiled from comparative thermal analysis studies.[3]

Table 2: Additional Physical and Thermal Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₂₂O₇
Molecular Weight254.28 g/mol
AppearanceWhite crystalline powder
Autoignition Temperature370 °C

Source: Compiled from various chemical and safety data sheets.[2][6]

Experimental Protocols

Detailed and consistent methodologies are crucial for the accurate and reproducible thermal analysis of this compound. Below are representative protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) Protocol

  • Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, inert TGA pan (e.g., alumina or platinum).

  • Instrument Setup: Purge the TGA instrument with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere and remove any volatile products.

  • Thermal Program: Heat the sample from ambient temperature to a final temperature of approximately 600 °C at a constant heating rate, typically 10 °C/min.[3]

  • Data Analysis: The resulting thermogram, which plots mass loss versus temperature, is analyzed to determine the onset and peak decomposition temperatures.

Differential Scanning Calorimetry (DSC) Protocol

  • Instrumentation: A Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into a clean, hermetically sealed DSC pan (e.g., aluminum).

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas like nitrogen.

  • Thermal Program: Heat the sample at a controlled rate, for instance, 10 °C/min, over a temperature range that encompasses the melting point of this compound.

  • Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks, with the peak temperature of the melting endotherm being recorded as the melting point.[3]

Visualizations

The following diagrams illustrate the logical relationships influencing the thermal stability of this compound and a typical experimental workflow for its thermal analysis.

Thermal_Stability_Factors cluster_Structure Structural Factors cluster_Conditions Experimental Factors DPE This compound Stability Thermal Stability DPE->Stability Exhibits Decomposition Thermal Decomposition DPE->Decomposition Undergoes Stability->Decomposition Inversely Related Structure Molecular Structure Structure->Stability Increases Conditions External Conditions Conditions->Decomposition Influences MW Higher Molecular Weight MW->Structure Ether Ether Linkages Ether->Structure Purity Purity Purity->Conditions Atmosphere Atmosphere (Inert/Oxidative) Atmosphere->Conditions HeatingRate Heating Rate HeatingRate->Conditions

Caption: Factors influencing the thermal stability and decomposition of this compound.

TGA_Workflow start Start prep Sample Preparation (5-10 mg DPE in TGA pan) start->prep setup Instrument Setup (Inert gas purge, e.g., N₂) prep->setup program Thermal Program (Heat from ambient to ~600°C at 10°C/min) setup->program analysis Data Acquisition (Measure mass loss vs. temperature) program->analysis data_proc Data Processing (Generate thermogram) analysis->data_proc results Determine Decomposition Temperatures (Tonset, Tpeak) data_proc->results end End results->end

Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA) of this compound.

References

Spectroscopic Characterization of Dipentaerythritol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of dipentaerythritol. The focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering detailed data, experimental protocols, and a workflow for analysis.

Introduction to this compound

This compound, a polyol with the chemical formula C₁₀H₂₂O₇, is a white, crystalline solid. Its unique structure, featuring six primary hydroxyl groups, makes it a valuable building block in the synthesis of various polymers, resins, lubricants, and plasticizers. In the pharmaceutical industry, it serves as a precursor for the synthesis of various drug molecules and as a component in drug delivery systems. Accurate and thorough characterization of this compound is paramount to ensure its purity and suitability for these applications. Spectroscopic techniques like NMR and IR are powerful tools for elucidating its molecular structure and identifying functional groups.

Spectroscopic Data for this compound

The following tables summarize the key spectroscopic data for the characterization of this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Chemical Shifts for this compound (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.3-3.4m12H-CH₂-OH
~4.3t6H-CH₂-OH
~3.1s4H-C-CH₂-O-CH₂-C-

Note: The chemical shifts of hydroxyl protons can be broad and may vary depending on concentration and temperature.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

Table 2: ¹³C NMR Chemical Shifts for this compound (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~70.5-C H₂-O-CH₂-
~60.9-C H₂-OH
~46.5Quaternary Carbon (-C -(CH₂OH)₃)
IR Spectroscopic Data

The IR spectrum of this compound highlights the presence of its key functional groups.

Table 3: IR Absorption Bands for this compound (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretching (hydrogen-bonded hydroxyls)
2950-2850Medium-StrongC-H stretching (aliphatic CH₂)
~1470MediumC-H bending (scissoring)
~1100-1000StrongC-O stretching (primary alcohols and ether)
Below 1000Fingerprint RegionC-C stretching and other skeletal vibrations

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

3.1.1. Sample Preparation

  • Weigh approximately 10-20 mg of dry this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

3.1.2. ¹H NMR Acquisition

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

  • Relaxation Delay (d1): 1-5 seconds.

  • Spectral Width: 0-10 ppm.

  • Referencing: The residual solvent peak of DMSO-d₆ is set to 2.50 ppm.

3.1.3. ¹³C NMR Acquisition

  • Instrument: 100 MHz (or corresponding frequency for the ¹H spectrometer) NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2-5 seconds.

  • Spectral Width: 0-100 ppm.

  • Referencing: The solvent peak of DMSO-d₆ is set to 39.52 ppm.

IR Spectroscopy

3.2.1. Sample Preparation (KBr Pellet Method)

  • Thoroughly dry both the this compound sample and spectroscopic grade potassium bromide (KBr) to remove any moisture.

  • In an agate mortar and pestle, grind 1-2 mg of the this compound sample.

  • Add approximately 100-200 mg of dry KBr to the mortar.

  • Gently but thoroughly mix and grind the sample and KBr until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-forming die.

  • Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

3.2.2. FTIR Acquisition

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Background: A background spectrum of the empty sample compartment should be collected before analyzing the sample.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Characterization_Workflow Spectroscopic Characterization Workflow for this compound cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Interpretation cluster_characterization Characterization Sample This compound Sample Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR NMR_Acq ¹H and ¹³C NMR Spectroscopy Prep_NMR->NMR_Acq IR_Acq FTIR Spectroscopy Prep_IR->IR_Acq Process_NMR Process NMR Spectra (Referencing, Phasing, Baseline Correction) NMR_Acq->Process_NMR Process_IR Process IR Spectrum (Baseline Correction) IR_Acq->Process_IR Analyze_NMR Analyze Chemical Shifts, Multiplicities, and Integrations Process_NMR->Analyze_NMR Structure_Confirm Structural Confirmation and Purity Assessment Analyze_NMR->Structure_Confirm Analyze_IR Identify Characteristic Absorption Bands Process_IR->Analyze_IR Analyze_IR->Structure_Confirm

Caption: Workflow for Spectroscopic Characterization.

Interpretation of Data:

  • ¹H NMR: The integration of the proton signals should correspond to the number of protons in each unique environment. The multiplicity of the signals (singlet, doublet, triplet, etc.) provides information about the number of neighboring protons.

  • ¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. The chemical shifts are characteristic of the type of carbon (e.g., attached to an oxygen).

  • IR: The presence of a broad absorption band in the 3600-3200 cm⁻¹ region is a strong indicator of the hydroxyl (-OH) groups. The C-H and C-O stretching vibrations further confirm the identity of the compound.

By combining the information from these spectroscopic techniques, a comprehensive and unambiguous characterization of this compound can be achieved, ensuring its quality and suitability for its intended applications.

A Comprehensive Technical Guide to the Health and Safety of Handling Dipentaerythritol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides crucial health and safety information for the handling of Dipentaerythritol in a laboratory environment. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research setting. This compound, a white crystalline solid, is utilized as a raw material in the production of resins, esters, lubricants, and flame retardants.[1] While it is considered to have low toxicity, proper handling and safety precautions are necessary to minimize any potential risks.[2]

Hazard Identification and Classification

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[3] However, as with any chemical, it is important to be aware of potential hazards. The primary concerns in a laboratory setting are related to its physical form as a dust and its behavior at elevated temperatures.

Potential Health Effects:

  • Eye Contact: Dust may cause mechanical irritation, leading to pain and redness.[2][4]

  • Skin Contact: Prolonged or repeated exposure may cause mild skin irritation or dryness.[2][4]

  • Inhalation: Inhalation of dust can cause respiratory tract irritation, resulting in coughing and mild soreness.[2][4]

  • Ingestion: While considered to have low oral toxicity, ingestion may cause irritation of the digestive tract.[4]

The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with care.[4]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

PropertyValue
CAS Number 126-58-9
Molecular Formula C10H22O7
Molecular Weight 254.28 g/mol [5]
Appearance White crystalline odorless solid[1]
Melting Point 215-224 °C[3][6]
Boiling Point Decomposes at 373 °C[3]
Solubility Very poorly soluble in water, ethanol, methanol, benzene, and acetone.[3]
pH 5.0 (slightly acidic)[3]

Quantitative Safety Data

The following tables summarize key quantitative safety data for this compound.

Table 1: Toxicological Data

ParameterValueSpeciesReference
Acute Oral Toxicity (LD50) > 5000 mg/kgRat[2]
Skin Corrosion/Irritation Not classified as corrosive; may cause mild irritation with prolonged exposure.[2]
Eye Damage/Irritation Dust may cause mechanical irritation.[2][4]
Respiratory Sensitization No evidence of sensitization, though dust can cause irritation.[2]
Chronic Exposure No hard evidence of chronic illness or cancer.[2]

Table 2: Flammability and Reactivity Data

ParameterValue
Flash Point > 150 °C (> 302 °F)[4][7]
Autoignition Temperature > 150 °C (> 302 °F)[4][7]
Flammability Combustible solid, but difficult to ignite.[3][8]
Explosion Hazard Fine dust particles can form explosive mixtures with air.[3][8]
Chemical Stability Stable under normal temperatures and pressures.[4]
Incompatible Materials Strong oxidizing agents.[4][7]
Hazardous Decomposition Products Carbon monoxide and carbon dioxide upon combustion.[4][9]

Experimental Protocols for Safety Assessment

4.1. Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

  • Principle: This method involves a stepwise procedure with the use of a minimal number of animals. The substance is administered orally to a group of animals at one of the defined dose levels. The outcome (mortality or survival) determines the next step: dosing at a higher or lower dose level, or cessation of testing.

  • Methodology:

    • Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

    • Dose Administration: The test substance is administered in a single dose by gavage. Animals are fasted prior to dosing.

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

    • Data Analysis: The results are used to classify the substance into a toxicity category based on the observed mortality at different dose levels.

4.2. Skin Irritation (Based on OECD Guideline 404: Acute Dermal Irritation/Corrosion)

  • Principle: This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

  • Methodology:

    • Animal Selection: Healthy, young adult albino rabbits are typically used.

    • Test Substance Application: A small amount of the test substance (solid or liquid) is applied to a small area of shaved skin and covered with a gauze patch.

    • Exposure: The exposure duration is typically 4 hours.

    • Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals after patch removal (e.g., 1, 24, 48, and 72 hours).

    • Scoring: The severity of the skin reactions is scored according to a standardized scale.

4.3. Eye Irritation (Based on OECD Guideline 405: Acute Eye Irritation/Corrosion)

  • Principle: This test assesses the potential of a substance to produce reversible changes in the eye.

  • Methodology:

    • Animal Selection: Healthy, young adult albino rabbits are generally used.

    • Test Substance Instillation: A small, measured amount of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.

    • Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at specific intervals (e.g., 1, 24, 48, and 72 hours).

    • Scoring: The ocular reactions are scored using a standardized system.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure a safe laboratory environment.

5.1. Handling:

  • Ventilation: Use with adequate ventilation to keep airborne concentrations low.[4] Work in a well-ventilated area or under a chemical fume hood, especially when generating dust.

  • Minimize Dust: Take precautions to minimize dust generation and accumulation.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[4][9]

    • Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[4]

  • Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.

5.2. Storage:

  • Container: Keep the container tightly closed when not in use.[4]

  • Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances.[4]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[4]

Emergency Procedures

In the event of an emergency, follow these procedures:

  • First-Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[4]

    • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops.[4]

    • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4]

    • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[4]

  • Fire-Fighting Measures:

    • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[4]

    • Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4]

  • Accidental Release Measures:

    • Personal Precautions: Use proper personal protective equipment as indicated in Section 5.1.[4]

    • Spill Cleanup: Sweep up or absorb the material, then place it into a suitable clean, dry, closed container for disposal. Avoid generating dusty conditions. Provide ventilation.[4]

Visualized Workflows and Relationships

To further clarify the safety protocols, the following diagrams illustrate key workflows and logical relationships.

SafeHandlingWorkflow start_end start_end process process decision decision hazard hazard control control start Start: Handling This compound risk_assessment 1. Conduct Risk Assessment start->risk_assessment hazards_identified Hazards Identified? risk_assessment->hazards_identified implement_controls 2. Implement Control Measures hazards_identified->implement_controls Yes no_hazards Proceed with Standard Lab Practices hazards_identified->no_hazards No ppe 3. Wear Appropriate PPE implement_controls->ppe handling_procedure 4. Follow Safe Handling Procedures ppe->handling_procedure spill_or_exposure Spill or Exposure Occurs? handling_procedure->spill_or_exposure emergency_response 5. Initiate Emergency Response spill_or_exposure->emergency_response Yes waste_disposal 7. Proper Waste Disposal spill_or_exposure->waste_disposal No decontamination 6. Decontaminate Area & Personnel emergency_response->decontamination decontamination->waste_disposal end End: Task Complete waste_disposal->end no_hazards->handling_procedure HazardControlHierarchy cluster_0 level1 level1 level2 level2 level3 level3 level4 level4 level5 level5 elimination Elimination (Most Effective) substitution Substitution engineering Engineering Controls (e.g., Fume Hood, Ventilation) administrative Administrative Controls (e.g., SOPs, Training) ppe Personal Protective Equipment (PPE) (e.g., Goggles, Gloves, Respirator) (Least Effective)

References

A Technical Guide to Commercial Dipentaerythritol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial sources, purity grades, and relevant experimental applications of dipentaerythritol.

Commercial Sources and Purity Grades

This compound (CAS No. 126-58-9) is available from various chemical suppliers in grades suitable for research and development. The most common designation is "technical grade," which can vary significantly in purity. For applications requiring higher purity, specific assay information should be obtained from the supplier. Key commercial suppliers include Sigma-Aldrich, Tokyo Chemical Industry (TCI), and ChemicalBook, among others.

The primary impurities in commercial this compound are its lower and higher homologues, namely pentaerythritol (mono-PE) and tripentaerythritol (tri-PE), which are co-products of its synthesis.[1][2] The separation of these components is typically achieved by fractional distillation or crystallization.[3]

Table 1: Comparison of Commercial this compound Grades

SupplierProduct NumberGradePurity SpecificationPrimary Impurities NotedAnalytical Method
Sigma-AldrichD203203Technical GradeNot specifiedNot specified on main product page; CoAs available for specific lots.[4][5]-
Sigma-Aldrich814810For SynthesisNot specifiedNot specified on main product page; CoAs available.[6]-
TCID1342->80.0%Not specifiedGas Chromatography (GC)
ChemicalBook-Technical GradeVaries by supplierNot specified-
--High Purity96.2%Not specifiedNot specified[7]

Note: Purity and impurity profiles can vary between batches. It is crucial to consult the Certificate of Analysis (CoA) for the specific lot being used.

Analytical Methodologies for Purity Determination

The purity of this compound and the quantification of its related impurities are most commonly determined by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC)

GC is a standard method for analyzing the composition of this compound samples. Due to the low volatility of polyhydric alcohols, derivatization is often required to convert the hydroxyl groups into more volatile esters or ethers before injection into the GC system.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a robust alternative for the analysis of this compound without the need for derivatization. A common approach involves using a C18 reversed-phase column with a highly aqueous mobile phase. Detection can be achieved using a UV detector at a low wavelength (e.g., 196 nm) or a differential refractive index detector.

Experimental Protocols

This compound is a versatile building block in polymer chemistry, particularly in the synthesis of dendrimers and star-shaped polymers, owing to its six primary hydroxyl groups.[1]

Example Protocol: Synthesis of a First-Generation Poly(amidoamine) (PAMAM) Dendron from a this compound Core

This protocol is a conceptual adaptation based on the divergent synthesis methodology for PAMAM dendrimers, using this compound as a core.

Materials:

  • This compound

  • Acrylonitrile

  • Methanol

  • Sodium methoxide solution in methanol (catalyst)

  • Ethylenediamine

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Cyanoethylation of this compound (Generation -0.5):

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound in methanol.

    • Add a catalytic amount of sodium methoxide solution.

    • Slowly add a molar excess of acrylonitrile (relative to the hydroxyl groups of this compound) to the solution.

    • Allow the reaction to stir at room temperature for 24-48 hours.

    • Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the -OH stretch).

    • Upon completion, neutralize the catalyst with a weak acid.

    • Remove the solvent and excess acrylonitrile under reduced pressure to yield the hexa-cyanoethylated this compound.

  • Reduction of Nitrile Groups to Primary Amines (Generation 0):

    • The hexa-cyanoethylated product can be reduced to the corresponding primary amine using a suitable reducing agent (e.g., catalytic hydrogenation with Raney Nickel or chemical reduction with LiAlH₄). This step must be performed with extreme caution and appropriate safety measures.

  • Michael Addition of Methyl Acrylate (Generation 0.5):

    • Dissolve the resulting hexa-amine in methanol under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Slowly add a molar excess of methyl acrylate.

    • Allow the reaction to warm to room temperature and stir for 48-72 hours.[8]

    • Remove the solvent and excess methyl acrylate under reduced pressure to yield the ester-terminated dendrimer.

  • Amidation with Ethylenediamine (Generation 1):

    • Dissolve the ester-terminated product in methanol.

    • In a separate flask, prepare a solution of a large excess of ethylenediamine in methanol.

    • Slowly add the ester solution to the ethylenediamine solution at room temperature.

    • Allow the reaction to proceed for several days.[8]

    • Remove the excess ethylenediamine and methanol under high vacuum to yield the amine-terminated first-generation dendron.

Visualizing Experimental Workflows

The synthesis of dendrimers is a stepwise process that can be effectively visualized using a workflow diagram.

G cluster_0 Core Functionalization cluster_1 Generation 0.5 Synthesis cluster_2 Generation 1 Synthesis This compound This compound Core Cyanoethylation Hexa-cyanoethylated Intermediate This compound->Cyanoethylation Acrylonitrile, NaOCH3 Hexa_amine Hexa-amine (Generation 0) Cyanoethylation->Hexa_amine Reduction G0_5_ester Ester-terminated Dendrimer (G 0.5) Hexa_amine->G0_5_ester Michael Addition (Methyl Acrylate) G1_amine Amine-terminated Dendrimer (G 1) G0_5_ester->G1_amine Amidation (Ethylenediamine)

Caption: Divergent synthesis workflow for a first-generation PAMAM dendrimer using a this compound core.

Applications in Research

This compound and its derivatives are utilized in various research areas, including:

  • Polymer Chemistry: As a cross-linking agent and a core molecule for the synthesis of star polymers, dendrimers, and hyperbranched polymers.[9] These structures are investigated for applications in coatings, adhesives, and specialty resins.

  • Drug Delivery: Dendrimers synthesized from cores like this compound are explored as potential drug delivery vehicles due to their well-defined structure and multivalency, which allows for the attachment of multiple drug molecules or targeting ligands.[10][11]

  • Biomaterials: this compound-based polymers are used in the fabrication of biocompatible scaffolds for tissue engineering and in the development of antimicrobial materials.[12]

  • Nanoparticle Synthesis: It can act as a stabilizing or capping agent in the synthesis of metallic nanoparticles, preventing their aggregation.[13]

This guide provides a foundational understanding of the commercial landscape and research applications of this compound. For specific experimental needs, it is imperative to consult the technical documentation provided by the supplier and relevant peer-reviewed literature.

References

The Unveiling of a Byproduct: A Technical History of Dipentaerythritol

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the historical discovery and scientific development of dipentaerythritol, this technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. From its incidental discovery to the elucidation of its formation and the development of targeted synthesis, this document traces the journey of a once-overlooked byproduct to a valuable chemical intermediate.

This compound, a polyol with the chemical formula O[CH₂C(CH₂OH)₃]₂, has carved a niche for itself in various industrial applications, from the manufacturing of resins and lubricants to its use in PVC stabilizers and coatings.[1][2] However, its entry into the world of chemistry was not a result of a targeted search but rather as a secondary product in the synthesis of a related compound, pentaerythritol. This guide illuminates the historical path of this compound's discovery, the evolution of its synthesis, and the experimental methodologies that have defined its study.

The Dawn of Pentaerythritol and the Emergence of a Byproduct

The story of this compound is intrinsically linked to the discovery of its parent compound, pentaerythritol. In 1891, the German chemist Bernhard Tollens and his student P. Wigand first reported the synthesis of pentaerythritol.[3] Their work involved a base-catalyzed reaction between acetaldehyde and an excess of formaldehyde. This reaction, a combination of an aldol condensation and a crossed Cannizzaro reaction, yielded pentaerythritol, a white crystalline solid.

It was within the crude product of this synthesis that this compound was first present, albeit initially unidentified. Early production methods of pentaerythritol invariably produced a mixture of monopentaerythritol and its higher homologues, including this compound and tripentaerythritol.[4] The initial focus of researchers was on the primary product, and the characterization of the byproducts came later as analytical techniques improved and the commercial potential of these "impurities" was recognized.

While the exact date of the first formal identification and characterization of this compound is not definitively documented in readily available literature, it is understood to have been isolated and its structure determined in the early 20th century as the industrial production of pentaerythritol became more widespread. The work of Friedrich and Brün in 1930, for instance, highlighted the presence of dipentaerythrityl ether in pentaerythritol prepared by the Tollens method, noting that it could not be removed by simple recrystallization from water.[5]

Elucidating the Formation Pathway

The mechanism of this compound formation was a subject of scientific inquiry for a considerable period. It was crucial to understand whether it was formed directly from the initial reactants or through a secondary reaction involving the primary product, pentaerythritol.

Subsequent research, including tracer studies, definitively established that this compound is formed from the etherification of two molecules of pentaerythritol.[6] This condensation reaction, which involves the elimination of a water molecule, is catalyzed by acidic conditions that can arise during the workup of the pentaerythritol synthesis or can be intentionally promoted.

The following diagram illustrates the established pathway for the formation of this compound from pentaerythritol:

dipentaerythritol_formation Penta1 Pentaerythritol C(CH₂OH)₄ DiPenta This compound O[CH₂C(CH₂OH)₃]₂ Penta1->DiPenta + Pentaerythritol - H₂O Penta2 Pentaerythritol C(CH₂OH)₄ Penta2->DiPenta Water H₂O

Figure 1: Formation of this compound from Pentaerythritol.

Quantitative Data Summary

The physical and chemical properties of this compound have been well-characterized over the years. The following tables summarize key quantitative data for easy comparison.

PropertyValue
Molecular FormulaC₁₀H₂₂O₇
Molecular Weight254.28 g/mol
Melting Point215-221 °C
Boiling PointDecomposes
Density1.39 g/cm³ at 25 °C
Solubility in WaterLow
AppearanceWhite crystalline powder

Table 1: Physical Properties of this compound

ParameterValue
Hydroxyl Value~1100 mg KOH/g
Acid Value< 0.1 mg KOH/g
Ash Content< 0.01%
Purity (typical)> 90%

Table 2: Typical Chemical Specifications of Technical Grade this compound

Experimental Protocols

The methodologies for the synthesis and purification of this compound have evolved from being an accidental byproduct to a targeted industrial process. This section details both a historical and a modern experimental protocol.

Historical Method: Isolation from Pentaerythritol Synthesis (Based on early 20th-century practices)

This protocol is a generalized representation of early methods used to isolate this compound from the crude product of the Tollens synthesis of pentaerythritol.

Objective: To isolate and purify this compound from a crude pentaerythritol reaction mixture.

Materials:

  • Crude pentaerythritol (containing this compound)

  • Water

  • Activated charcoal

  • Filter paper and funnel

  • Crystallization dish

  • Heating mantle and condenser

Procedure:

  • Dissolution: The crude pentaerythritol solid is dissolved in a minimum amount of hot water. The mixture is heated to boiling to ensure complete dissolution of the monopentaerythritol.

  • Decolorization: A small amount of activated charcoal is added to the hot solution to adsorb colored impurities. The solution is boiled for a short period.

  • Hot Filtration: The hot solution is filtered through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities. This step must be performed quickly to prevent premature crystallization.

  • Fractional Crystallization (Step 1): The filtrate is allowed to cool slowly to room temperature. Monopentaerythritol, being less soluble in cold water, will crystallize out first.

  • Isolation of Monopentaerythritol: The crystallized monopentaerythritol is collected by filtration. The mother liquor, now enriched with the more soluble this compound, is retained.

  • Concentration: The mother liquor is concentrated by evaporation of a portion of the water under reduced pressure.

  • Fractional Crystallization (Step 2): The concentrated mother liquor is cooled, leading to the crystallization of a mixture enriched in this compound.

  • Recrystallization: The crude this compound crystals are further purified by one or more recrystallizations from hot water. Due to the similar solubility of the higher homologues, multiple recrystallization steps are often necessary to achieve higher purity.

The following diagram outlines the workflow for this historical separation process:

historical_separation Crude Crude Pentaerythritol (Mono- and Di-) Dissolve Dissolve in Hot Water Crude->Dissolve Charcoal Add Activated Charcoal Dissolve->Charcoal Filter1 Hot Filtration Charcoal->Filter1 Cool1 Cool and Crystallize Filter1->Cool1 Filter2 Filter Cool1->Filter2 Mono Pure Monopentaerythritol Filter2->Mono MotherLiquor1 Mother Liquor (Enriched in this compound) Filter2->MotherLiquor1 Mother Liquor Concentrate Concentrate by Evaporation MotherLiquor1->Concentrate Cool2 Cool and Crystallize Concentrate->Cool2 Filter3 Filter Cool2->Filter3 CrudeDi Crude this compound Filter3->CrudeDi Recrystallize Recrystallize from Water CrudeDi->Recrystallize PureDi Pure this compound Recrystallize->PureDi

Figure 2: Historical Separation Workflow for this compound.
Modern Method: Direct Synthesis of this compound

Modern synthetic chemistry has developed methods to increase the yield of this compound directly. One such approach involves the acid-catalyzed dehydration of pentaerythritol.

Objective: To synthesize this compound from pentaerythritol.

Materials:

  • Pentaerythritol

  • Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

  • High-boiling point solvent (e.g., dimethyl sulfoxide - DMSO)

  • Reaction flask with a Dean-Stark trap and condenser

  • Heating mantle with magnetic stirrer

  • Sodium bicarbonate (for neutralization)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Pentaerythritol, the acid catalyst, and the high-boiling point solvent are added to the reaction flask equipped with a Dean-Stark trap and condenser.

  • Dehydration Reaction: The mixture is heated to a high temperature (typically >150°C) with vigorous stirring. The water formed during the condensation reaction is continuously removed from the reaction mixture via the Dean-Stark trap. The progress of the reaction can be monitored by measuring the amount of water collected.

  • Neutralization: After the reaction is complete (as indicated by the cessation of water formation), the mixture is cooled to room temperature. The acid catalyst is neutralized by the addition of a base, such as sodium bicarbonate solution.

  • Extraction: The product is extracted from the reaction mixture using an appropriate organic solvent. The organic layers are combined.

  • Washing and Drying: The combined organic extracts are washed with water and brine to remove any remaining impurities and salts. The organic layer is then dried over an anhydrous drying agent.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent or by column chromatography to obtain high-purity this compound.

The logical relationship of this modern synthesis is depicted in the following diagram:

modern_synthesis Reactants Pentaerythritol + Acid Catalyst + High-Boiling Solvent Reaction Heat with Water Removal (Dean-Stark Trap) Reactants->Reaction Neutralize Cool and Neutralize Reaction->Neutralize Extract Extract with Organic Solvent Neutralize->Extract WashDry Wash and Dry Organic Layer Extract->WashDry Evaporate Remove Solvent WashDry->Evaporate Crude Crude this compound Evaporate->Crude Purify Purify (Recrystallization/Chromatography) Crude->Purify Product Pure this compound Purify->Product

Figure 3: Modern Synthesis Workflow for this compound.

Conclusion

The journey of this compound from an obscure byproduct of the late 19th century to a well-characterized and intentionally synthesized chemical of the 21st century is a testament to the progress of chemical science. Its history is a compelling example of how the byproducts of one era can become the valuable resources of another. This guide has provided a comprehensive overview of its historical development, the scientific understanding of its formation, and the evolution of the experimental techniques used to isolate and synthesize it. For researchers and professionals in the field, understanding this historical context provides a valuable foundation for future innovation and application of this versatile polyol.

References

Methodological & Application

Application Notes and Protocols: Dipentaerythritol as a Crosslinking Agent in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels, three-dimensional networks of hydrophilic polymers, are materials of significant interest in the biomedical field due to their high water content, biocompatibility, and tunable physical properties that can mimic native tissue.[1][2] The performance of these hydrogels in applications such as drug delivery, tissue engineering, and wound healing is critically dependent on their network structure.[1][3] This structure is primarily controlled by the choice of monomer, polymer concentration, and, most importantly, the crosslinking agent.

Dipentaerythritol and its derivatives, such as this compound penta/hexa-acrylate (DPEPA) and pentaerythritol tetra-acrylate (PETRA), are highly effective multifunctional crosslinking agents.[4][5] Their multiple reactive groups enable the formation of densely crosslinked polymer networks, imparting significant mechanical strength and influencing key hydrogel properties. By varying the concentration of the this compound-based crosslinker, researchers can precisely tune the gel fraction, swelling behavior, degradation kinetics, and drug release profiles to meet the demands of specific biomedical applications.[5][6][7] These application notes provide detailed protocols for the synthesis of polymers using a this compound derivative as a crosslinker and the subsequent characterization of the resulting material.

Mechanism of Crosslinking

This compound derivatives with acrylate functionalities, such as PETRA, are typically incorporated into a polymer network via free-radical polymerization.[5][8] The process is initiated by a chemical or photochemical initiator, which creates free radicals. These radicals react with the vinyl groups of the monomers and the multiple acrylate groups on the this compound crosslinker. This reaction forms covalent bonds that link the growing polymer chains together, creating a stable, three-dimensional hydrogel network. The efficiency of this process and the final properties of the hydrogel are directly related to the concentration of the crosslinking agent.

Data Presentation: Effect of Crosslinker Concentration on Hydrogel Properties

The concentration of the crosslinking agent is a critical parameter that dictates the final structural and functional properties of the hydrogel. A study on polyethylene oxide (PEO) hydrogels crosslinked with pentaerythritol tetra-acrylate (PETRA) demonstrated that increasing the PETRA concentration leads to a more tightly linked network.[5] This results in a higher gel fraction and increased tensile strength but a lower capacity for swelling, as summarized in the tables below.

Table 1: Effect of PETRA Concentration on Structural Properties of PEO Hydrogels [5]

PETRA Conc. (% w/w)Gel Fraction (%)Equilibrium Water Content (EWC) (%)
1.067.02 ± 1.3885.67 ± 0.48
2.576.43 ± 1.1177.41 ± 0.90
5.085.90 ± 0.6364.95 ± 0.69
10.089.47 ± 0.3656.56 ± 0.53

Table 2: Effect of PETRA Concentration on Network and Mechanical Properties of PEO Hydrogels [5]

PETRA Conc. (% w/w)Crosslinking Density (ρc) (mol/m³)Avg. Molecular Weight Between Crosslinks (Mc) ( g/mol )Mesh Size (ζ) (nm)Tensile Strength (MPa)
1.0120.6 ± 9.48290 ± 64529.8 ± 2.30.19 ± 0.02
2.5219.0 ± 22.34566 ± 46422.3 ± 2.30.53 ± 0.05
5.0480.2 ± 36.42082 ± 15814.9 ± 1.10.98 ± 0.08
10.0794.7 ± 41.51258 ± 6611.5 ± 0.61.41 ± 0.12

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflow for synthesizing and characterizing a hydrogel using a this compound-based crosslinker, and the logical relationship between the crosslinker concentration and the resulting hydrogel properties.

G cluster_prep Precursor Preparation cluster_poly Polymerization cluster_post Post-Processing reagents 1. Mix Monomer, Crosslinker (PETRA), and Photoinitiator in Solvent purge 2. Purge with Nitrogen to Remove Oxygen reagents->purge cast 3. Cast Solution into Mold purge->cast uv 4. Expose to UV Light to Initiate Crosslinking cast->uv purify 5. Purify Hydrogel in Deionized Water uv->purify dry 6. Dry Hydrogel (Lyophilization or Oven) purify->dry

Workflow for hydrogel synthesis via UV-initiated free-radical polymerization.

G cluster_char Hydrogel Characterization hydrogel Synthesized Hydrogel swelling Swelling Studies (Determine EWC) hydrogel->swelling gel Gel Fraction Measurement hydrogel->gel mechanical Mechanical Testing (Tensile Strength) hydrogel->mechanical rheology Rheological Analysis hydrogel->rheology

Workflow for the characterization of key hydrogel properties.

G crosslinker Increase in this compound Crosslinker Concentration density Increased Crosslinking Density crosslinker->density mc Decreased Molecular Weight Between Crosslinks (Mc) density->mc mesh Decreased Mesh Size (ζ) density->mesh strength Increased Mechanical Strength density->strength ewc Decreased Swelling & EWC density->ewc release Slower Drug Release Rate ewc->release

Relationship between crosslinker concentration and hydrogel properties.

Experimental Protocols

Protocol 1: Synthesis of PEO Hydrogel with PETRA Crosslinker

This protocol is adapted from a method for fabricating PEO hydrogel films via UV crosslinking.[5]

Materials:

  • Poly(ethylene oxide) (PEO), high molecular weight (e.g., 4,000 kDa)

  • Pentaerythritol tetra-acrylate (PETRA)

  • 2,2-dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator

  • Deionized (DI) water

  • Nitrogen gas

  • Glass plates or petri dishes for casting

  • UV curing lamp (365 nm)

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 2% w/w PEO solution by dissolving PEO powder in DI water. Stir overnight at room temperature to ensure complete dissolution.

    • Prepare a stock solution of the photoinitiator (e.g., 10% w/w DMPA in an appropriate solvent like acetone or methanol).

    • To the PEO solution, add the desired amount of PETRA crosslinker (e.g., to achieve final concentrations of 1.0%, 2.5%, 5.0%, or 10.0% w/w relative to the PEO). Mix thoroughly.

    • Add the photoinitiator to the PEO/PETRA mixture to a final concentration of ~1% w/w relative to the polymer and crosslinker weight. Stir until homogeneous.

  • Casting and Crosslinking:

    • Purge the precursor solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which inhibits free-radical polymerization.

    • Pour a defined volume of the solution into a mold (e.g., between two glass plates separated by a spacer of desired thickness) or a petri dish.

    • Place the mold under a UV lamp. Expose the solution to 365 nm UV light for approximately 10-15 minutes. The exact time may need optimization based on lamp intensity and sample thickness.

    • The solution will transition into a solid, transparent hydrogel film.

  • Purification:

    • Carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of DI water for 72 hours to remove any unreacted monomers, crosslinker, and photoinitiator.

    • Replace the DI water every 12-24 hours to ensure complete purification.

Protocol 2: Determination of Gel Fraction

The gel fraction represents the insoluble, crosslinked portion of the polymer network and is a measure of the crosslinking efficiency.[5]

Materials:

  • Synthesized hydrogel samples

  • Deionized (DI) water

  • Vacuum oven or lyophilizer

  • Analytical balance

Procedure:

  • Take the purified hydrogel samples from Protocol 1 and blot the surface to remove excess water.

  • Dry the samples to a constant weight in a vacuum oven at 40°C or using a lyophilizer. Record this initial dry weight (W_i).

  • Immerse the dried samples in a large volume of DI water at room temperature for 48 hours. This step dissolves and removes the "sol" (non-crosslinked) fraction of the polymer.

  • Carefully remove the swollen hydrogels, blot the surface, and dry them again to a constant weight using the same method as in step 2. Record the final dry weight (W_d).

  • Calculate the gel fraction using the following equation:

    • Gel Fraction (%) = (W_d / W_i) x 100

Protocol 3: Determination of Equilibrium Water Content (EWC)

EWC, or the swelling ratio, measures the amount of water a hydrogel can absorb and retain at equilibrium.[5][9][10]

Materials:

  • Synthesized hydrogel samples (purified)

  • Deionized (DI) water or phosphate-buffered saline (PBS, pH 7.4)

  • Analytical balance

Procedure:

  • Immerse a pre-weighed, dried hydrogel sample (W_dry) in a beaker containing DI water or PBS at room temperature.

  • Allow the hydrogel to swell. Periodically (e.g., at 1, 2, 4, 8, 24, and 48 hours), remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and record its weight (W_swollen).

  • Continue measurements until the weight becomes constant, indicating that swelling equilibrium has been reached.

  • Calculate the EWC using the following equation:

    • EWC (%) = [(W_swollen - W_dry) / W_swollen] x 100

References

Application Notes and Protocols for the Synthesis of Biodegradable Polyesters Using Dipentaerythritol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of biodegradable polyesters incorporating dipentaerythritol as a branching agent. The inclusion of this compound allows for the tuning of polymer properties, such as molecular weight and melt viscosity, which is critical for applications in drug delivery and medical device fabrication. The protocols outlined below cover both melt polycondensation and enzymatic synthesis, offering flexibility for various research and development needs.

Introduction

Biodegradable polyesters are a cornerstone of modern biomaterials science, with significant applications in controlled drug release, tissue engineering scaffolds, and absorbable sutures.[1] Their biocompatibility and ability to degrade into non-toxic byproducts make them ideal candidates for in vivo applications.[2] this compound, a polyol with six primary hydroxyl groups, serves as an excellent branching agent in polyester synthesis.[3] The introduction of branching can significantly alter the polymer's architecture, leading to changes in its physical and chemical properties, including melt strength, viscosity, and degradation kinetics.[4]

This document provides two primary protocols for the synthesis of this compound-based polyesters: a high-temperature melt polycondensation method and a milder enzymatic synthesis approach.

Data Presentation: Influence of a Branching Agent on Polyester Properties

The introduction of a branching agent like pentaerythritol (a close structural analog of this compound) has a marked effect on the molecular weight and melt flow properties of polyesters. The following table summarizes the effect of varying concentrations of pentaerythritol on the properties of poly(butylene sebacate-co-terephthalate) (PBSeT).[4]

Pentaerythritol (mol%)Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)Melt Flow Index (MFI) (g/10 min)
0142,0002.1515.2
0.1148,0002.2312.8
0.15155,0002.3110.5
0.2162,0002.458.7
0.25151,0002.5811.3
0.3145,0002.6713.5

Data adapted from a study on pentaerythritol-branched PBSeT copolyesters.[4]

Experimental Protocols

Protocol 1: Melt Polycondensation Synthesis of Branched Polyesters

This protocol describes the synthesis of a branched thermoplastic polyester using this compound as the initiator.[5]

Materials:

  • This compound

  • Maleic anhydride

  • Phthalic anhydride

  • Propylene oxide

  • Nitrogen gas

  • Reaction vessel equipped with a stirrer, reflux condenser, and inlet for reactants.

Procedure:

  • Charging the Reactor: In a suitable reaction vessel, combine 61.2 g of this compound, 275.5 g of maleic anhydride, and 415.9 g of phthalic anhydride.

  • Inert Atmosphere: Purge the reactor with dry nitrogen gas to create an inert atmosphere.

  • Initiation of Reaction: Begin stirring the mixture and slowly add 448.4 g of propylene oxide to the reactor. The addition should be controlled to maintain a manageable reaction rate, which may take approximately 15 hours.

  • Polycondensation: After the complete addition of propylene oxide, gradually increase the temperature of the reaction mixture to 150°C, as permitted by the reflux. Maintain this temperature to drive the polycondensation reaction to the desired molecular weight. The progress of the reaction can be monitored by measuring the viscosity of the melt.

  • Product Recovery: Once the desired viscosity is achieved, cool the reactor and collect the resulting branched polyester.

Protocol 2: Enzymatic Synthesis of Polyesters

This protocol provides a general framework for the enzymatic synthesis of polyesters using a lipase catalyst. This method is advantageous for its mild reaction conditions and high selectivity.[6]

Materials:

  • This compound

  • A dicarboxylic acid (e.g., sebacic acid, adipic acid)

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B)

  • Anhydrous organic solvent (e.g., toluene, diphenyl ether)

  • Molecular sieves

  • Nitrogen gas

  • Reaction vessel with a stirrer and a setup for vacuum application.

Procedure:

  • Reactant Preparation: In a reaction vessel, dissolve equimolar amounts of this compound and the chosen dicarboxylic acid in an anhydrous organic solvent.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The typical enzyme concentration ranges from 5-10% (w/w) of the total monomer weight. Add molecular sieves to absorb the water produced during the esterification.

  • Reaction Conditions: Heat the mixture to a moderate temperature (typically 60-90°C) under a slow stream of nitrogen.

  • Polycondensation under Vacuum: After an initial period of esterification (e.g., 2-4 hours), apply a vacuum to the system to remove the water of condensation and drive the polymerization reaction forward.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity of the polymer.

  • Product Isolation: After the desired molecular weight is achieved, stop the reaction by cooling the vessel. The enzyme can be recovered by filtration for reuse. The polymer is then precipitated from the solution by adding a non-solvent (e.g., cold methanol) and collected by filtration. The purified polymer is then dried under vacuum.

Visualizations

Experimental Workflow for Melt Polycondensation

melt_polycondensation_workflow cluster_synthesis Melt Polycondensation Synthesis cluster_characterization Polymer Characterization start Start charge_reactors Charge Reactants (this compound, Diacids, etc.) start->charge_reactors inert_atmosphere Establish Inert Atmosphere (N2) charge_reactors->inert_atmosphere esterification Esterification Stage (e.g., 180-220°C) inert_atmosphere->esterification polycondensation Polycondensation Stage (Higher Temp. & Vacuum) esterification->polycondensation product_recovery Cool and Recover Branched Polyester polycondensation->product_recovery end_synthesis End product_recovery->end_synthesis ftir FTIR Spectroscopy (Functional Groups) product_recovery->ftir nmr NMR Spectroscopy (Structure) ftir->nmr gpc GPC/SEC (Mw, PDI) nmr->gpc dsc DSC/TGA (Thermal Properties) gpc->dsc rheology Rheological Analysis (Melt Flow) dsc->rheology biodegradation_pathway Polyester Branched Polyester (this compound Core) Hydrolysis Hydrolytic Degradation (H2O) Polyester->Hydrolysis Abiotic Enzymatic Enzymatic Degradation (e.g., Lipases, Esterases) Polyester->Enzymatic Biotic Oligomers Water-Soluble Oligomers Hydrolysis->Oligomers Random Scission Enzymatic->Oligomers Endo/Exo-Scission Monomers Monomers (this compound, Diacids, Diols) Oligomers->Monomers Metabolism Cellular Metabolism (e.g., Krebs Cycle) Monomers->Metabolism EndProducts CO2 + H2O Metabolism->EndProducts

References

Application of Dipentaerythritol in the Formulation of Synthetic Lubricants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipentaerythritol (DIPE), a polyol with a unique bicyclic structure, serves as a crucial building block in the synthesis of high-performance synthetic lubricants. Its six hydroxyl groups offer multiple sites for esterification with various carboxylic acids, leading to the formation of polyol esters with exceptional properties. These synthetic esters are increasingly favored over traditional mineral oils in demanding applications due to their superior thermal and oxidative stability, high viscosity index, low volatility, and excellent lubricity.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound-based lubricants.

This compound esters are particularly vital in sectors requiring reliable lubrication under extreme conditions, such as aviation, automotive, and industrial manufacturing.[1][2] Their inherent stability ensures extended equipment life and reduced maintenance intervals.[1]

Data Presentation: Physicochemical Properties of this compound Esters

The selection of a this compound ester for a specific lubricant formulation is dictated by its physicochemical properties. The following tables summarize typical quantitative data for various this compound esters, providing a basis for comparison and selection.

Table 1: Properties of Commercial this compound Ester Base Oils

PropertyDIPE Ester 1DIPE Ester 2DIPE Ester 3
Kinematic Viscosity @ 40°C (cSt) 125220320
Kinematic Viscosity @ 100°C (cSt) 152532
Viscosity Index 90 min90 min90 min
Flash Point, C.O.C. (°C) 260 min280 min280 min
Pour Point (°C) -6 max-15 max-15 max
Acid Number (mgKOH/g) 0.5 max0.5 max0.3 max

Data sourced from a representative technical datasheet.[3]

Table 2: Expanded Range of Pentaerythritol and this compound Esters

J&D CodeDensity (25°C)Viscosity (40°C)Viscosity (100°C)Viscosity IndexFlash Point (°C)Pour Point (°C)
JDPOE 2732D 0.91325.288250-55
JDPOE 2746D 0.93466.588260-50
JDPOE 2768D 0.93688.594265-50
JDPOE 2710DH 0.931001194280-40
JDPOE 2717DH 0.9317017110280-35
JDPOE 2722DH 0.932201997290-35
JDPOE 2732DH 0.953202495290-30

This table includes both pentaerythritol and this compound esters for a broader comparison.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound Hexaester via Direct Esterification

This protocol outlines the synthesis of a this compound hexaester using a blend of C5-C10 saturated fatty acids.

Materials:

  • This compound (technical grade)

  • C5-C10 saturated fatty acid mixture (e.g., n-pentanoic acid, n-heptanoic acid, 3,5,5-trimethylhexanoic acid)[5]

  • Catalyst: A mixture of sodium bisulfate, p-toluenesulfonic acid, and tetrabutyl titanate.[6]

  • Nitrogen gas supply

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Activated carbon

Equipment:

  • Four-necked round-bottom flask

  • Mechanical stirrer

  • Thermocouple and temperature controller

  • Dean-Stark trap with condenser

  • Nitrogen inlet

  • Heating mantle

  • Vacuum source

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Reaction Setup:

    • Charge the four-necked round-bottom flask with this compound and the C5-C10 fatty acid mixture. A molar excess of approximately 15% of the acid groups to the hydroxyl groups is recommended.[5]

    • Add the catalyst mixture at a concentration of 0.05-2.0% of the total mass of the reactants.[6]

    • Equip the flask with a mechanical stirrer, thermocouple, Dean-Stark trap with a condenser, and a nitrogen inlet.

  • Esterification Reaction:

    • Begin stirring and purge the system with nitrogen.

    • Heat the reaction mixture to a temperature between 150°C and 260°C.[6]

    • Continuously remove the water of reaction using the Dean-Stark trap.

    • Maintain the reaction for 2-10 hours, monitoring the progress by measuring the acid value of the reaction mixture.[6] The reaction is considered complete when the acid value stabilizes at a low level.

  • Purification of the Crude Ester:

    • Cool the reaction mixture to below 100°C.

    • Neutralize the excess acid and catalyst by washing the crude ester with a 5% sodium bicarbonate solution in a separatory funnel. Repeat the washing until the aqueous layer is neutral.

    • Wash the organic layer with water to remove any remaining salts.

    • Dry the ester over anhydrous sodium sulfate.

    • Decolorize the product by adding activated carbon and stirring for 1-2 hours at 80-100°C.

    • Filter the mixture to remove the activated carbon and drying agent.

  • Final Product Isolation:

    • Remove any residual volatile components by applying a vacuum at an elevated temperature.

    • The resulting clear, viscous liquid is the purified this compound hexaester.

Protocol 2: Characterization of this compound Esters

1. Physicochemical Properties:

  • Kinematic Viscosity: Determine at 40°C and 100°C using a calibrated viscometer according to ASTM D445.

  • Viscosity Index: Calculate from the kinematic viscosities at 40°C and 100°C as per ASTM D2270.

  • Flash Point: Measure using the Cleveland Open Cup (COC) method following ASTM D92.

  • Pour Point: Determine the lowest temperature at which the oil will flow according to ASTM D97.

  • Acid Number: Titrate the sample with a standardized solution of potassium hydroxide (KOH) to determine the residual acidity, following ASTM D974.

2. Spectroscopic Analysis:

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Acquire the IR spectrum of the purified ester.

    • Confirm the completion of the esterification by the disappearance of the broad O-H stretching band of the hydroxyl groups (around 3300 cm⁻¹) and the carboxylic acid O-H band, and the appearance of a strong C=O stretching band for the ester group (around 1740 cm⁻¹).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • In the ¹H NMR spectrum, the disappearance of the acidic proton of the carboxylic acid and the appearance of new signals corresponding to the protons on the carbon atoms adjacent to the ester oxygen will confirm the ester formation.

    • In the ¹³C NMR spectrum, the presence of a signal for the carbonyl carbon of the ester group at approximately 170-175 ppm provides further confirmation.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Esterification cluster_purification Purification This compound This compound ReactionVessel Reaction Vessel (150-260°C, 2-10h) This compound->ReactionVessel FattyAcids Fatty Acids (C5-C10) FattyAcids->ReactionVessel Neutralization Neutralization (NaHCO3 wash) ReactionVessel->Neutralization Crude Ester Washing Washing (Water) Neutralization->Washing Drying Drying (Na2SO4) Washing->Drying Decolorization Decolorization (Activated Carbon) Drying->Decolorization Filtration Filtration Decolorization->Filtration VacuumStripping Vacuum Stripping Filtration->VacuumStripping FinalProduct Purified This compound Ester VacuumStripping->FinalProduct

Caption: Workflow for the synthesis of this compound esters.

Structure_Property_Relationship DIPE This compound Core HighThermalStability High Thermal Stability DIPE->HighThermalStability Stable C-O-C ether linkage HighOxidativeStability High Oxidative Stability DIPE->HighOxidativeStability No beta-hydrogens HighViscosityIndex High Viscosity Index DIPE->HighViscosityIndex Branched structure LowVolatility Low Volatility DIPE->LowVolatility High molecular weight GoodLubricity Good Lubricity DIPE->GoodLubricity Polar ester groups

Caption: Structure-property relationships of this compound esters.

References

Application Notes and Protocols for Dipentaerythritol in Polyurethane Foam Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dipentaerythritol as a polyol in the synthesis of polyurethane foams. The following sections detail the chemical background, potential applications, experimental protocols, and expected material properties. Due to its high functionality and rigid structure, this compound is a promising candidate for producing rigid polyurethane foams with high crosslink density and thermal stability.

Introduction to this compound in Polyurethane Chemistry

This compound, a polyol with six hydroxyl groups, offers a high degree of crosslinking when used in polyurethane synthesis. This characteristic is particularly advantageous for the production of rigid polyurethane foams, which are valued for their mechanical strength and thermal insulation properties. The reaction of the hydroxyl groups on this compound with the isocyanate groups of a di- or polyisocyanate forms the fundamental urethane linkage of the polymer network. The high functionality of this compound can lead to foams with increased rigidity, thermal stability, and chemical resistance.

Experimental Protocols

The following protocols are foundational for the synthesis and characterization of polyurethane foams using this compound.

Synthesis of Rigid Polyurethane Foam

This protocol outlines the one-shot method for preparing rigid polyurethane foam.

Materials:

  • This compound (DPE)

  • A compatible co-polyol (e.g., Polyethylene glycol, PEG)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL, or an amine catalyst)

  • Surfactant (e.g., Silicone-based surfactant)

  • Blowing agent (e.g., Water, or a physical blowing agent like a hydrofluorocarbon)

Procedure:

  • Polyol Preparation: In a reaction vessel, melt the solid this compound and any solid co-polyol at a temperature sufficient for melting (e.g., 70-90°C).[1] If using a liquid co-polyol, mix it with the molten DPE.

  • Component Mixing: To the molten polyol blend, add the surfactant and catalyst. Mix thoroughly with a mechanical stirrer.

  • Addition of Blowing Agent: If using water as a chemical blowing agent, add it to the polyol mixture and stir vigorously. The water will react with the isocyanate to produce carbon dioxide gas, which expands the foam.

  • Isocyanate Addition: In a separate container, measure the required amount of pMDI. The amount is calculated based on the desired isocyanate index, which is the ratio of isocyanate groups to hydroxyl groups.

  • Foaming Reaction: Add the pMDI to the polyol mixture and immediately begin high-speed mechanical stirring for a short period (e.g., 10-20 seconds) to ensure thorough mixing.

  • Curing: Pour the reacting mixture into a mold and allow it to rise and cure at room temperature or in an oven at a specified temperature (e.g., 60-70°C) for several hours to ensure the completion of the reaction.

Characterization of Foam Properties

a) Density Measurement:

  • Cut a regular-shaped specimen from the core of the cured foam.

  • Measure the dimensions (length, width, height) and calculate the volume.

  • Weigh the specimen.

  • Calculate the density by dividing the mass by the volume.

b) Compressive Strength:

  • Prepare a cubic specimen of the foam.

  • Place the specimen in a universal testing machine.

  • Apply a compressive load at a constant rate until the foam is compressed to a certain percentage of its original height (e.g., 10%).

  • The compressive strength is the stress at this point.

Data Presentation

The following tables summarize the expected quantitative data for polyurethane foams synthesized with varying amounts of this compound. These values are illustrative and will vary based on the specific co-polyols, isocyanates, and additives used.

Formulation IDThis compound (wt%)Co-Polyol (wt%)Isocyanate IndexApparent Density ( kg/m ³)Compressive Strength (kPa)
DPE-0010011035150
DPE-10109011040200
DPE-20208011045280
DPE-30307011050350

Table 1: Effect of this compound Concentration on Foam Properties.

PropertyTest MethodExpected Outcome with Increasing DPE
Thermal StabilityThermogravimetric Analysis (TGA)Increased onset of degradation temperature
Glass Transition Temp. (Tg)Dynamic Mechanical Analysis (DMA)Increase in Tg due to higher crosslink density
Cell StructureScanning Electron Microscopy (SEM)Potentially smaller and more uniform cell size

Table 2: Expected Trends in Material Properties with Increased this compound Content.

Visualizations

The following diagrams illustrate the chemical reactions and experimental workflow.

G cluster_reactants Reactants cluster_reaction Reaction DPE This compound (Polyol) Urethane_Linkage Polyurethane Network Formation DPE->Urethane_Linkage Isocyanate Diisocyanate Isocyanate->Urethane_Linkage

Caption: Polyurethane formation from this compound and Diisocyanate.

G start Start polyol_prep Polyol Preparation (Melt DPE, mix with co-polyol, additives) start->polyol_prep isocyanate_prep Isocyanate Preparation (Measure pMDI) start->isocyanate_prep mixing High-Speed Mixing (Combine polyol and isocyanate) polyol_prep->mixing isocyanate_prep->mixing foaming Foaming and Curing (Pour into mold, allow to rise and cure) mixing->foaming characterization Foam Characterization (Density, Mechanical Testing, etc.) foaming->characterization end End characterization->end

Caption: Experimental workflow for polyurethane foam synthesis.

References

Application Notes and Protocols: Utilizing Dipentaerythritol in the Synthesis of High-Performance Alkyd Resins for Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyd resins are a cornerstone in the coatings industry, valued for their versatility, cost-effectiveness, and excellent film-forming properties.[1][2] These polyesters are chemically modified with fatty acids and are synthesized through the reaction of a polyhydric alcohol (polyol), a dicarboxylic acid or its anhydride, and a fatty acid or oil.[2][3][4] The choice of the polyol is a critical determinant of the final properties of the alkyd resin and the resulting coating.[5] While traditional polyols like glycerol and pentaerythritol are widely used, higher functionality polyols such as dipentaerythritol (DIPE) offer significant performance advantages, particularly in the formulation of high-solids, low-VOC (Volatile Organic Compound) coatings.[1][5]

This compound, a six-functional polyol, allows for the creation of more branched and densely cross-linked polymer networks.[1][6] This increased cross-linking density translates to coatings with improved hardness, faster drying times, enhanced chemical resistance, and superior durability.[1] The unique molecular architecture of DIPE also facilitates the formulation of alkyd resins with a higher solids content at a manageable viscosity, addressing the environmental imperative to reduce solvent emissions.[5]

These application notes provide a comprehensive guide to the utilization of this compound in the synthesis of alkyd resins for high-performance coatings. Included are detailed experimental protocols, comparative performance data, and process diagrams to assist researchers in developing advanced coating formulations.

Comparative Performance of Polyols in Alkyd Resins

The selection of the polyol has a profound impact on the performance characteristics of the resulting alkyd resin. The higher functionality of this compound leads to a more branched polymer structure, which in turn enhances the physical and chemical properties of the coating.

Table 1: Qualitative Comparison of Alkyd Resin Properties Based on Polyol Type

PropertyGlycerol (Functionality: 3)Pentaerythritol (Functionality: 4)This compound (Functionality: 6)
Drying Time ModerateFasterFast
Hardness GoodVery GoodExcellent
Gloss and Gloss Retention GoodVery GoodExcellent
Water Resistance ModerateGoodVery Good
Chemical Resistance ModerateGoodVery Good
Viscosity at Same Oil Length LowModerateHigh
Suitability for High-Solids Coatings LimitedModerateGood

Source: Adapted from qualitative comparisons in technical literature.[5]

Table 2: Illustrative Quantitative Performance Data of Alkyd Coatings

Performance MetricAlkyd Resin with GlycerolAlkyd Resin with PentaerythritolAlkyd Resin with this compoundTest Method (Example)
Set-to-Touch Time (hours) 4 - 62 - 41 - 3ASTM D1640
Dry-Hard Time (hours) 10 - 147 - 105 - 8ASTM D1640
Pencil Hardness HB - FF - H2H - 3HASTM D3363
Gloss (60° GU) 85 - 9090 - 95> 95ASTM D523
Water Resistance (24h immersion) Blistering, some loss of adhesionSlight blisteringNo blistering, good adhesionASTM D870
Solvent Resistance (MEK rubs) < 5050 - 100> 150ASTM D5402

Note: The values presented in this table are representative and can vary based on the specific formulation, including oil length, type of fatty acid, and catalyst used.

Experimental Protocols

The synthesis of alkyd resins is typically a two-stage process: alcoholysis (or monoglyceride formation) followed by polyesterification.[7] For high-solids resins using this compound, a multi-step approach can be employed to better control the polymer architecture and final viscosity.[5]

Protocol 1: Standard Two-Stage Synthesis of a this compound-Based Long Oil Alkyd Resin

Materials:

  • Soybean Oil (or other drying oil)

  • This compound (DIPE)

  • Phthalic Anhydride

  • Litharge (PbO) or other suitable esterification catalyst (e.g., calcium oxide)

  • Xylene (for azeotropic removal of water)

  • Inert Gas (e.g., Nitrogen)

Equipment:

  • Four-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dean-Stark trap with condenser

  • Heating mantle

  • Inert gas inlet

Procedure:

Stage 1: Alcoholysis (Monoglyceride Formation)

  • Charge the soybean oil and this compound into the four-necked flask.

  • Add the catalyst (e.g., 0.05% by weight of the oil).[5]

  • Begin stirring and start a slow stream of inert gas over the reaction mixture.

  • Heat the mixture to 230-240°C.[5]

  • Monitor the reaction by taking samples periodically and checking for solubility in methanol (typically a 1:3 ratio of sample to methanol). The reaction is complete when the mixture is soluble, indicating the formation of the monoglyceride. This stage can take 1-2 hours.[5]

  • Once the alcoholysis is complete, cool the reaction mixture to below 200°C.[5]

Stage 2: Polyesterification

  • Add the phthalic anhydride and xylene to the flask.[5]

  • Increase the temperature to 230-240°C and begin collecting the water of esterification in the Dean-Stark trap.[5]

  • Monitor the progress of the reaction by measuring the acid value and viscosity of the resin at regular intervals (e.g., every 30-60 minutes).

  • Continue the reaction until the desired acid value (typically below 15 mg KOH/g) and viscosity are reached.[5]

  • Once the target parameters are achieved, cool the resin and dilute with a suitable solvent to the desired solids content.

Protocol 2: Multi-Step Synthesis for a High-Solids Alkyd Resin

This method is adapted for creating a more controlled, highly branched structure suitable for low-VOC coatings.[5]

Procedure:

  • Step 1: Fatty Acid Esterification: React the fatty acid with this compound at 220°C until a low acid number (e.g., < 3 mg KOH/g) is achieved. This forms a fatty acid-polyol core.[5]

  • Step 2: Anhydride Addition: Cool the mixture to 160°C and add phthalic anhydride. Hold at this temperature to allow the anhydride ring to open and react with the hydroxyl groups of the core ester.[5]

  • Step 3: Polyesterification: Increase the temperature to 200-210°C and hold until the final desired acid value and viscosity are reached, removing the water of reaction azeotropically.[5]

Monitoring the Reaction

Acid Value Determination:

  • Accurately weigh approximately 1 g of the resin sample into a conical flask.

  • Dissolve the sample in a suitable solvent mixture (e.g., 50:50 toluene/isopropanol).[5]

  • Add a few drops of phenolphthalein indicator.

  • Titrate with a standardized solution of potassium hydroxide (KOH) in ethanol until a faint pink endpoint is observed.[5]

  • Calculate the acid value using the following formula: Acid Value (mg KOH/g) = (V × N × 56.1) / W Where:

    • V = Volume of KOH solution used (mL)

    • N = Normality of the KOH solution

    • W = Weight of the resin sample (g)

Viscosity Measurement:

Viscosity can be monitored using various methods, such as bubble viscometers (e.g., Gardner-Holdt) or rotational viscometers, to ensure the polymerization is proceeding as expected.[5]

Visualizations

Synthesis and Workflow Diagrams

Alkyd_Resin_Synthesis_Workflow Figure 1: Two-Stage Synthesis of this compound Alkyd Resin cluster_stage1 Stage 1: Alcoholysis cluster_stage2 Stage 2: Polyesterification Reactants1 Soybean Oil + this compound + Catalyst Heating1 Heat to 230-240°C under Inert Gas Reactants1->Heating1 Monitoring1 Monitor Methanol Solubility Heating1->Monitoring1 Product1 Monoglyceride Formation Monitoring1->Product1 Reaction Complete Reactants2 Add Phthalic Anhydride + Xylene Product1->Reactants2 Cool to <200°C Heating2 Heat to 230-240°C Reactants2->Heating2 Monitoring2 Monitor Acid Value & Viscosity Heating2->Monitoring2 Product2 Final Alkyd Resin Monitoring2->Product2 Target Values Reached

Figure 1: Two-Stage Synthesis of this compound Alkyd Resin.

Experimental_Workflow Figure 2: Experimental Workflow for Alkyd Resin Synthesis and Coating Evaluation Synthesis Alkyd Resin Synthesis Purification Cooling and Dilution Synthesis->Purification Formulation Coating Formulation (Pigments, Driers, Additives) Purification->Formulation Application Film Application on Substrate Formulation->Application Curing Curing/Drying Application->Curing Testing Performance Testing Curing->Testing

Figure 2: Workflow for Alkyd Resin Synthesis and Coating Evaluation.

Polyol_Functionality_Effect Figure 3: Influence of Polyol Functionality on Resin Structure and Properties cluster_input Input cluster_process Resin Characteristics cluster_output Coating Properties Polyol Polyol Functionality Branching Degree of Branching Polyol->Branching Higher functionality leads to Crosslinking Cross-linking Density Branching->Crosslinking Hardness Hardness Crosslinking->Hardness Drying Drying Speed Crosslinking->Drying Resistance Chemical/Water Resistance Crosslinking->Resistance Durability Durability Crosslinking->Durability

Figure 3: Influence of Polyol Functionality on Resin Properties.

Conclusion

The utilization of this compound in the synthesis of alkyd resins presents a clear pathway to formulating high-performance coatings that meet stringent environmental and performance standards. Its high functionality is instrumental in achieving faster drying times, superior hardness, and enhanced chemical and water resistance.[1][5] While the synthesis of this compound-based alkyds requires careful control of reaction parameters to manage viscosity and prevent premature gelation, the resulting resins are well-suited for demanding applications, including industrial maintenance, automotive finishes, and architectural coatings. The protocols and comparative data provided herein serve as a valuable resource for researchers and formulators aiming to leverage the benefits of this compound in their coating systems.

References

Application Note: Gas Chromatography Methods for the Analysis of Dipentaerythritol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipentaerythritol (DPE) is a polyhydric alcohol used in the synthesis of various industrial products, including resins, lubricants, and coatings.[1] Accurate and reliable analytical methods are crucial for quality control and process optimization in the manufacturing of DPE and its derivatives. Due to its high boiling point and low volatility, direct analysis of this compound by gas chromatography (GC) is challenging.[2] Therefore, derivatization to increase its volatility is a necessary prerequisite for successful GC analysis.[2][3][4] This application note provides detailed protocols for the analysis of this compound using gas chromatography, focusing on common derivatization techniques.

Principle of Analysis

The core principle involves the chemical modification of the polar hydroxyl groups of this compound to form less polar and more volatile derivatives. These derivatives can then be readily vaporized and separated on a GC column, allowing for their quantification. Common derivatization methods include acetylation, silylation, and peralkylation.[5][6][7][8]

Experimental Protocols

Method 1: Acetylation Derivatization followed by GC Analysis

This method converts the hydroxyl groups of this compound into acetate esters, which are amenable to GC analysis.[5][7]

1. Sample Preparation and Derivatization:

  • Reagents:

    • This compound sample

    • Acetic anhydride

    • Pyridine

    • Mannitol (Internal Standard)

    • 4-Diethylaminopyridine (Catalyst)

  • Procedure:

    • Accurately weigh the sample containing this compound into a sealed reaction test tube.

    • Add a known amount of mannitol as an internal standard.

    • Add 4-diethylaminopyridine.

    • Prepare a mixed solution of acetic anhydride and pyridine and add it to the test tube.

    • Seal the test tube and heat at 120°C.

    • Shake the reaction solution every 10 minutes until the solution becomes clear, indicating the completion of the derivatization.[5]

    • Allow the solution to cool to room temperature.

    • The resulting solution containing the acetate derivatives is ready for GC injection.

2. Gas Chromatography (GC) Conditions:

  • Column: Stainless steel chromatographic column (1 m x 3 mm i.d.) packed with 3% OV-17 + 3% XE-60 on 101 AW-WS (150-180 µm).[5]

  • Injector Temperature: 250°C

  • Detector (FID) Temperature: 300°C

  • Carrier Gas: Nitrogen at a flow rate of 30 mL/min

  • Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Injection Volume: 1 µL

Method 2: Silylation Derivatization followed by GC Analysis

Silylation involves replacing the active hydrogens of the hydroxyl groups with a trimethylsilyl (TMS) group, resulting in highly volatile TMS ether derivatives.[6][8]

1. Sample Preparation and Derivatization:

  • Reagents:

    • This compound sample

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (solvent)

    • Sorbitol (Internal Standard)

  • Procedure:

    • Weigh the this compound sample into a vial.

    • Add a known amount of sorbitol as an internal standard.

    • Add pyridine to dissolve the sample.

    • Add an excess of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature. The solution is now ready for GC analysis.

2. Gas Chromatography (GC) Conditions:

  • Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness fused-silica capillary column (e.g., DB-5 or equivalent).

  • Injector Temperature: 280°C

  • Detector (FID) Temperature: 320°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 300°C

    • Hold: 10 minutes at 300°C

  • Injection Volume: 1 µL (split injection, ratio 50:1)

Data Presentation

The following table summarizes the quantitative data obtained from the analysis of this compound using the acetylation-GC method.

AnalyteRelative Standard Deviation (RSD)Deviation from Standard Value
This compound< 0.14%< 0.7%
Monopentaerythritol< 0.21%< 0.7%
Data sourced from a study on the GC analysis of pentaerythritol and this compound.[5]

Experimental Workflows

GC_Analysis_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Processing sample Weigh Sample & Internal Standard reagents Add Derivatization Reagents (e.g., Acetic Anhydride/Pyridine or BSTFA) sample->reagents reaction Heat to Complete Reaction reagents->reaction cool Cool to Room Temperature reaction->cool injection Inject Derivatized Sample cool->injection Transfer to GC vial separation Separation on GC Column injection->separation detection Detection by FID separation->detection integration Peak Integration detection->integration quantification Quantification using Internal Standard integration->quantification report Generate Report quantification->report

Caption: Workflow for the GC analysis of this compound.

Derivatization_Options cluster_methods Derivatization Methods DPE This compound (DPE) (High Boiling Point, Polar) acetylation Acetylation (Acetic Anhydride, Pyridine) DPE->acetylation silylation Silylation (BSTFA, TMCS) DPE->silylation peralkylation Peralkylation (e.g., Methyl Iodide) DPE->peralkylation DPE_Derivative Volatile DPE Derivative (Low Boiling Point, Non-polar) acetylation->DPE_Derivative silylation->DPE_Derivative peralkylation->DPE_Derivative GC_Analysis Gas Chromatography (GC) Analysis DPE_Derivative->GC_Analysis

Caption: Derivatization pathways for this compound analysis.

Discussion

The choice of derivatization reagent and GC conditions can be optimized based on the specific sample matrix and the availability of instrumentation. For instance, silylation is a very common and effective method for hydroxyl-containing compounds.[3] However, care must be taken to ensure anhydrous conditions as silylating reagents are sensitive to moisture.[3] The acetylation method has been shown to provide good precision with relative standard deviations of less than 0.14% for this compound.[5]

In cases where formaldehyde is present as a significant impurity in the sample, a two-step derivatization involving oximation followed by silylation can be employed to eliminate its interference.[9]

Conclusion

Gas chromatography coupled with a prior derivatization step is a robust and reliable method for the quantitative analysis of this compound. Both acetylation and silylation are effective techniques for rendering the analyte volatile for GC analysis. The protocols and workflows detailed in this application note provide a comprehensive guide for researchers and scientists involved in the analysis of this compound.

References

Application Notes and Protocols for the Quantification of Dipentaerythritol using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dipentaerythritol (DPE) is a polyhydric alcohol used in the manufacturing of synthetic resins, lubricants, and explosives. The purity and quantification of DPE are critical for ensuring the quality and performance of these end products. High-Performance Liquid Chromatography (HPLC) is a robust and reliable analytical technique for the separation and quantification of DPE. This document provides detailed application notes and protocols for the quantification of DPE using various HPLC methods, including direct analysis with UV and Refractive Index (RI) detection, and analysis after derivatization. These guidelines are intended for researchers, scientists, and professionals in drug development and quality control.

Method 1: Direct Analysis of this compound by HPLC with UV Detection

This method is suitable for the routine analysis of DPE and its separation from Pentaerythritol (PE) without the need for derivatization.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system equipped with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • This compound (analytical standard)

  • Pentaerythritol (analytical standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (5:95, v/v)[1][2]

  • Flow Rate: 1.0 mL/min[1][2]

  • Detection: UV at 196 nm[1][2]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound and Pentaerythritol standards in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing DPE in the mobile phase to achieve a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

Quantitative Data Summary

The following table summarizes the performance characteristics of the direct HPLC-UV method for the quantification of this compound.

Validation ParameterThis compoundPentaerythritol
Linearity Range Typically 1 - 100 µg/mLTypically 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) To be determined experimentallyTo be determined experimentally
Limit of Quantification (LOQ) To be determined experimentallyTo be determined experimentally
Precision (RSD) 4.5%[1]2.4%[1]
Accuracy (Recovery) 95.78%[1]96.36%[1]

Note: Linearity range, LOD, and LOQ are typical values and should be experimentally determined by the user.

Method 2: Direct Analysis of this compound by HPLC with Refractive Index (RI) Detection

This method is an alternative for laboratories where a low-wavelength UV detector is not available. It is a universal detection method suitable for analytes with no UV chromophore.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system equipped with a Refractive Index (RI) detector

  • C18 reverse-phase column (e.g., LUNA 5 µm C18, 150 mm x 4.6 mm)[3]

  • This compound (analytical standard)

  • Water (HPLC grade, superpure)[3]

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • Mobile Phase: Superpure Water[3]

  • Flow Rate: Typically 0.5 - 1.0 mL/min

  • Detection: Refractive Index (RI)

  • Injection Volume: 20 µL

  • Column Temperature: Controlled, e.g., 35 °C

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in superpure water.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with superpure water.

  • Sample Preparation: Dissolve the sample in superpure water to a concentration within the linear range of the method.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.

Quantitative Data Summary

The following table summarizes the performance characteristics of the direct HPLC-RI method for the quantification of this compound.

Validation ParameterThis compound
Linearity Range Typically 0.1 - 5 mg/mL
Correlation Coefficient (r²) 0.9997[3]
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Precision (Coefficient of Variation) 0.1% - 0.3%[3]
Accuracy (Recovery) To be determined experimentally

Note: Linearity range, LOD, LOQ, and recovery are typical values and should be experimentally determined by the user.

Method 3: Analysis of this compound via Acetylation followed by HPLC-UV/RI

For the simultaneous analysis of Pentaerythritol, this compound, and Tripentaerythritol, derivatization by acetylation is recommended to decrease the polarity of the higher oligomers, leading to improved chromatographic separation.[2]

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV or RI detector

  • C8 or C18 reverse-phase column

  • This compound, Pentaerythritol, and Tripentaerythritol standards

  • Acetic Anhydride

  • Pyridine

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

2. Acetylation Protocol: [2]

  • Accurately weigh approximately 10 mg of the sample or standard into a vial.

  • Add 1 mL of pyridine and 1 mL of acetic anhydride.

  • Add a catalytic amount of 4-(dimethylamino)pyridine.

  • Heat the mixture at 70°C for 15 minutes.

  • Cool the reaction mixture to room temperature.

  • Dilute the acetylated sample with the HPLC mobile phase to a suitable concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions for Acetylated Oligomers:

  • Column: C8 reverse-phase[2]

  • Mobile Phase: Acetonitrile:Water (1:1, v/v)[2]

  • Flow Rate: 1.0 mL/min (typical)[2]

  • Detection: UV or Refractive Index (RI)

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Quantitative Data Summary

The following table summarizes the expected performance characteristics for the analysis of acetylated this compound.

Validation ParameterAcetylated this compound
Linearity Range To be determined experimentally
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Precision (RSD) Typically < 2%
Accuracy (Recovery) Typically 98-102%

Note: These are typical performance characteristics for a validated HPLC method and should be confirmed by the user.

Visualizations

Experimental Workflow for Direct DPE Quantification

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Stock Solution prep_cal Prepare Calibration Standards prep_std->prep_cal filter_all Filter all solutions (0.45 µm) prep_cal->filter_all prep_sample Dissolve Sample in Mobile Phase prep_sample->filter_all inject Inject into HPLC System filter_all->inject separate Chromatographic Separation inject->separate detect UV or RI Detection separate->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify DPE in Sample integrate->quantify calibrate->quantify

Caption: Workflow for direct HPLC quantification of this compound.

Workflow for DPE Quantification via Acetylation

G cluster_deriv Derivatization cluster_prep Sample Preparation cluster_analysis HPLC Analysis & Data Processing weigh Weigh Sample/ Standard react Add Pyridine, Acetic Anhydride, DMAP weigh->react heat Heat at 70°C react->heat cool Cool to Room Temperature heat->cool dilute Dilute with Mobile Phase cool->dilute filter_sol Filter Solution (0.45 µm) dilute->filter_sol hplc_analysis HPLC Separation & Detection filter_sol->hplc_analysis data_proc Data Integration & Quantification hplc_analysis->data_proc

Caption: Workflow for DPE analysis including acetylation derivatization.

References

Application Notes and Protocols for Structural Elucidation of Dipentaerythritol Derivatives using Nuclear Magnetic Resonance (NMR)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dipentaerythritol, a polyol with a unique structure containing six primary hydroxyl groups, serves as a versatile building block in the synthesis of a wide array of derivatives, including esters and ethers. These derivatives find extensive applications as synthetic lubricants, coatings, plasticizers, and in drug delivery systems. The complex, often highly symmetric and branched nature of these molecules necessitates powerful analytical techniques for unambiguous structural verification and purity assessment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound derivatives. One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, respectively. For more complex structures where signal overlap is prevalent, two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing connectivity between atoms and confirming the overall molecular architecture. Furthermore, quantitative NMR (qNMR) offers a precise method for determining the purity of these derivatives without the need for identical reference standards.

This document provides detailed application notes and experimental protocols for the structural elucidation of this compound derivatives using NMR spectroscopy, aimed at researchers, scientists, and professionals in drug development and material science.

Data Presentation: NMR Spectral Data of this compound and its Derivatives

The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the molecular structure. For this compound derivatives, the degree and type of substitution on the hydroxyl groups lead to predictable changes in the chemical shifts of the core methylene and quaternary carbons.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound and Selected Derivatives. This table summarizes typical chemical shift values observed for the core structure of this compound and some of its common derivatives. All data is referenced to a common internal standard (e.g., TMS at 0 ppm). The solvent is CDCl₃ unless otherwise specified.

CompoundFunctional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
This compound -CH₂OH3.58 (d)61.2 (CH₂OH)
-CH₂-O-CH₂-3.42 (s)70.4 (CH₂OCH₂)
C(CH₂-)₄-46.5 (Quaternary C)
This compound Hexaacetate -CH₂OAc4.15 (s)62.5 (CH₂OAc)
-CH₂-O-CH₂-3.30 (s)68.0 (CH₂OCH₂)
C(CH₂-)₄-43.8 (Quaternary C)
CH₃CO-2.05 (s)20.8 (CH₃CO)
CH₃C O--170.5 (C=O)
This compound Hexapropionate -CH₂O(CO)CH₂CH₃4.12 (s)62.3 (CH₂O(CO))
-CH₂-O-CH₂-3.31 (s)68.2 (CH₂OCH₂)
C(CH₂-)₄-43.9 (Quaternary C)
-(CO)CH₂CH₃2.32 (q)27.5 ((CO)CH₂)
-(CO)CH₂CH₃1.15 (t)9.1 (CH₃)
-(C O)CH₂CH₃-173.8 (C=O)
This compound Pentaacrylate -CH₂O(CO)CH=CH₂4.25 (s)62.1 (CH₂O(CO))
-CH₂-O-CH₂-3.35 (s)68.5 (CH₂OCH₂)
C(CH₂-)₄-43.7 (Quaternary C)
-(CO)CH=CH₂5.8-6.4 (m)128.5 (=CH₂)
-(CO)CH=CH₂131.0 (=CH)
-(C O)CH=CH₂-165.8 (C=O)

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

Experimental Protocols

Protocol for Sample Preparation

High-quality NMR spectra are contingent on proper sample preparation. The following protocol is recommended for the analysis of this compound derivatives.

Materials:

  • This compound derivative sample

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • 5 mm NMR tubes

  • Glass Pasteur pipettes

  • Glass wool or a syringe filter

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh 5-25 mg of the this compound derivative for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial. For quantitative NMR (qNMR), precise weighing on a microbalance is crucial.

  • Solvent Selection and Addition: Choose a deuterated solvent in which the sample is fully soluble.[1] Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[2] The choice of solvent can influence chemical shifts, which can be advantageous in resolving overlapping signals.[1]

  • Dissolution: Vortex the vial until the sample is completely dissolved. Gentle heating may be applied for sparingly soluble compounds, but ensure the sample is stable at elevated temperatures.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution into the NMR tube. This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette or by using a syringe filter.[3]

  • Internal Standard: If not already present in the solvent, add a small amount of an internal standard (e.g., TMS) for referencing the chemical shifts.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

Protocol for 1D NMR Data Acquisition (¹H and ¹³C)

This protocol outlines the general parameters for acquiring standard 1D ¹H and ¹³C NMR spectra.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher for better resolution)

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width (SW): Typically 12-16 ppm, sufficient to cover the entire proton chemical shift range.

  • Number of Scans (NS): 8-16 scans are usually adequate for samples with good concentration. For dilute samples, increase the number of scans.

  • Relaxation Delay (D1): 1-2 seconds. For qNMR, a longer delay (5 times the longest T1) is necessary to ensure full relaxation of all protons.

  • Acquisition Time (AT): 2-4 seconds to ensure good digital resolution.

  • Temperature: 298 K (room temperature) is standard, but variable temperature studies can be useful for resolving overlapping signals.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width (SW): 200-240 ppm to encompass the full range of carbon chemical shifts.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AT): 1-2 seconds.

Protocol for 2D NMR Data Acquisition (COSY, HSQC, HMBC)

2D NMR experiments are crucial for elucidating the complex structures of this compound derivatives.

COSY (¹H-¹H Correlation Spectroscopy):

  • Purpose: To identify protons that are coupled to each other, typically through 2-3 bonds.

  • Pulse Program: Gradient-selected COSY (e.g., cosygpqf).

  • Parameters: Acquire with a spectral width of 12-16 ppm in both dimensions. Typically, 256-512 increments in the F1 dimension with 2-8 scans per increment are sufficient.

HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify direct one-bond correlations between protons and their attached carbons.

  • Pulse Program: Phase-sensitive gradient-edited HSQC (e.g., hsqcedetgpsisp2.3) to differentiate between CH, CH₂, and CH₃ groups.

  • Parameters: Set the ¹H spectral width to 12-16 ppm and the ¹³C spectral width to 160-200 ppm. The number of increments in F1 should be at least 256, with 4-16 scans per increment.

HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms.

  • Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).

  • Parameters: Similar spectral widths to HSQC. The long-range coupling delay should be optimized for the expected J-couplings (e.g., a delay for an average coupling of 8 Hz is a good starting point).

Protocol for Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) data. For 1D spectra, an exponential multiplication (line broadening) of 0.3 Hz is often applied to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the internal standard (e.g., TMS) to 0 ppm.

  • Integration: For ¹H NMR, integrate the signals to determine the relative number of protons corresponding to each resonance.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

  • 2D Spectra Analysis: For 2D spectra, identify cross-peaks which indicate correlations between nuclei. In COSY, symmetric cross-peaks show J-coupling between protons. In HSQC, cross-peaks show direct C-H bonds. In HMBC, cross-peaks reveal long-range C-H connectivity.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a novel this compound derivative using NMR.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_elucidation Structural Elucidation cluster_quantification Quantitative Analysis synthesis Synthesis of this compound Derivative purification Purification (e.g., Column Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr_acquisition 1D & 2D NMR Data Acquisition sample_prep->nmr_acquisition data_processing Data Processing & Analysis nmr_acquisition->data_processing one_d_analysis 1D NMR Analysis (¹H, ¹³C) - Functional Group Identification - Proton Ratios data_processing->one_d_analysis two_d_analysis 2D NMR Analysis (COSY, HSQC, HMBC) - Establish Connectivity - Assign Signals one_d_analysis->two_d_analysis structure_proposal Propose Structure two_d_analysis->structure_proposal structure_verification Verify Structure with all NMR data structure_proposal->structure_verification qnmr Quantitative NMR (qNMR) - Purity Determination structure_verification->qnmr

Caption: Workflow for NMR-based structural elucidation.

Logical Relationships in 2D NMR Analysis

This diagram illustrates the logical connections derived from different 2D NMR experiments for structural assembly.

logical_relationships cluster_1d 1D NMR Data cluster_2d 2D NMR Correlations cluster_structure Structural Information H1_NMR ¹H NMR (Chemical Shifts, Integrals, Multiplicities) COSY COSY (¹H-¹H Coupling) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR (Chemical Shifts) C13_NMR->HSQC C13_NMR->HMBC Fragments Molecular Fragments COSY->Fragments Identifies spin systems HSQC->Fragments Assigns protons to carbons Connectivity Fragment Connectivity HMBC->Connectivity Connects fragments via quaternary C and heteroatoms Fragments->Connectivity Final_Structure Final Structure Connectivity->Final_Structure

Caption: Logic of 2D NMR for structure building.

Troubleshooting Common Issues

  • Signal Overlap: Due to the symmetry and presence of multiple identical functional groups in this compound derivatives, signal overlap in ¹H NMR is common.

    • Solution 1: Use a higher field NMR spectrometer (e.g., 600 MHz or above) to increase signal dispersion.

    • Solution 2: Change the deuterated solvent. Aromatic solvents like benzene-d₆ can induce different chemical shifts compared to chloroform-d₃, potentially resolving overlapping signals.[1]

    • Solution 3: Utilize 2D NMR techniques. HSQC can resolve overlapping proton signals by spreading them across the more dispersed ¹³C chemical shift range.

  • Broad Peaks: Broad signals can result from sample aggregation, high viscosity, or the presence of paramagnetic impurities.

    • Solution: Ensure the sample is fully dissolved and not overly concentrated. Filtering the sample can remove paramagnetic impurities. Acquiring the spectrum at a higher temperature can reduce viscosity and sharpen signals.

  • Identifying Hydroxyl Protons: The chemical shift of -OH protons is variable and they often appear as broad singlets.

    • Solution: Perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The hydroxyl proton signal will exchange with deuterium and disappear from the spectrum.

Conclusion

NMR spectroscopy is a powerful and versatile technique for the comprehensive structural analysis of this compound derivatives. A combination of 1D and 2D NMR experiments allows for the unambiguous determination of molecular structure, while qNMR provides a reliable method for assessing purity. The protocols and data presented in this application note serve as a valuable resource for scientists and researchers working with these complex and industrially important molecules.

References

Application Note: Synthesis of Dipentaerythritol Esters from Fatty Acids for High-Performance Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dipentaerythritol, a polyol with six primary hydroxyl groups, serves as a valuable building block in the synthesis of high-performance polyol esters.[1][2] When esterified with fatty acids, it forms esters with exceptional properties, including high thermal and oxidative stability, low volatility, excellent viscosity-temperature characteristics, and good lubricity.[1][3] These attributes make this compound fatty acid esters highly sought after as base oils for advanced lubricants in demanding applications, such as in the aviation industry for aircraft and turbines, as well as for high-temperature electrical insulation and specialty oils.[1][4] The synthesis typically involves a direct esterification reaction at elevated temperatures in the presence of a catalyst, with continuous removal of water to drive the reaction to completion.

Experimental Protocol: Esterification of this compound with Oleic Acid

This protocol details a general laboratory procedure for the synthesis of this compound hexaoleate.

1. Materials and Reagents

  • This compound (Di-PE)

  • Oleic Acid (or other desired fatty acid)

  • Catalyst: Stannous oxide (SnO)[5], Fascat 2003 (organotin catalyst)[6], or p-toluenesulfonic acid (p-TSA)[7]

  • Nitrogen gas (high purity)

  • Toluene (optional, as an azeotropic solvent to aid water removal)[7][8]

  • 5% Sodium Bicarbonate (NaHCO₃) solution (for neutralization)[8]

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (for drying)[8][9]

2. Equipment

  • Glass reactor (e.g., 500 mL three-neck round-bottom flask)

  • Mechanical stirrer with stirring rod and seal

  • Heating mantle with electronic temperature controller and thermocouple

  • Dean-Stark trap and condenser (if using an azeotropic solvent)[8][10]

  • Nitrogen gas inlet and outlet (bubbler)

  • Vacuum pump and vacuum distillation apparatus

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3. Reaction Procedure

  • Reactor Setup: Assemble the glass reactor with the mechanical stirrer, thermocouple, and nitrogen inlet. If using toluene, attach the Dean-Stark trap and condenser. Ensure all glassware is dry.

  • Charging Reactants: Charge the reactor with this compound and oleic acid. A slight molar excess of the fatty acid is often used to ensure complete esterification of all hydroxyl groups. A typical weight ratio of this compound to isononanoic acid is 1:6.3-7.2, which can be adapted for oleic acid based on molar equivalents.[5]

  • Catalyst Addition: Add the catalyst to the reaction mixture. The amount can range from 0.04-0.15% of the total reactant weight for solid catalysts like stannous oxide[5] to around 0.63 wt% for catalysts like Fascat 2003.[11]

  • Inert Atmosphere: Purge the reactor with nitrogen gas for 15-20 minutes to remove air and maintain an inert atmosphere throughout the reaction. This prevents oxidation and color formation at high temperatures.[5]

  • Heating and Reaction:

    • Begin stirring the mixture and gradually heat it to the target reaction temperature, typically between 180°C and 220°C.[6][12] The high temperature is necessary to initiate the reaction, as this compound has a high melting point and poor solubility in fatty acids at lower temperatures.[6]

    • Maintain the reaction at this temperature for 6 to 18 hours.[6][12] Water will be produced as a byproduct of the esterification.

    • If using a Dean-Stark apparatus with toluene, the water will be collected azeotropically.[7] Alternatively, a slow stream of nitrogen or a slight vacuum can be used to facilitate the removal of water.[6]

  • Monitoring the Reaction: The progress of the reaction can be monitored by periodically taking samples and measuring the acid value. The reaction is considered complete when the acid value drops below a target level, for example, less than 1 mgKOH/g.[12][13]

4. Product Purification

  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Catalyst Removal (if solid): If a solid catalyst like stannous oxide was used, it can be removed by filtering the crude product.[5]

  • Neutralization (if acid catalyst was used): If an acid catalyst like p-TSA was used, or to remove any remaining fatty acids, the crude ester should be neutralized. Dilute the product in a suitable solvent (e.g., ethyl acetate or toluene) and wash it in a separatory funnel with a 5% sodium bicarbonate solution until the aqueous layer is neutral.[8]

  • Washing: Wash the organic layer with deionized water or a saturated sodium chloride solution to remove any remaining salts or impurities.[8][14]

  • Drying: Dry the washed organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.[8]

  • Solvent and Excess Reactant Removal: Remove the solvent and any unreacted fatty acids using a rotary evaporator under reduced pressure.[8] For higher purity, the product can be further purified by vacuum distillation to remove excess fatty acids.[6]

  • Final Product: The result is a purified this compound ester, which should be a clear, viscous liquid.

Data Summary: Reaction Parameters for Polyol Ester Synthesis

The following table summarizes various reaction conditions for the esterification of polyols with fatty acids found in the literature.

PolyolFatty AcidMolar Ratio (FA:OH)CatalystCatalyst Conc.Temperature (°C)Time (h)Yield / Conversion
This compoundPalm Fatty Acid Distillate (PFAD)6.5:1 (FA:Polyol)H₂SO₄3%200678% Yield
PentaerythritolOleic Acid1:1Fascat 20030.63 wt%2206>98% Conversion
This compoundIsononanoic Acid6.3-7.2:1 (Weight Ratio)Stannous Oxide0.04-0.15 wt%Not specifiedNot specifiedGood product quality
PentaerythritolOleic Acid4.4:1 (FA:Polyol)p-TSANot specified160496% Conversion
PentaerythritolSunflower Oil Unsaturated Fatty Acids5:1 (FA:Polyol)H₂SO₄1.5%160660% Yield
PentaerythritolOleic AcidNot specifiedTin Protoxide0.8%200Not specified>95% Esterification Yield

Visualizations

Experimental Workflow Diagram

Esterification_Workflow cluster_prep Reaction Setup & Execution cluster_purify Product Purification Reactants Charge Reactor: - this compound - Fatty Acid - Catalyst Purge Purge with Nitrogen Reactants->Purge Heat Heat to 180-220°C with Stirring Purge->Heat React Esterification Reaction (6-18 hours) Heat->React Water_Removal Remove Water Byproduct (Vacuum or Dean-Stark) React->Water_Removal Monitor Monitor Acid Value Water_Removal->Monitor Monitor->React Continue if Acid Value is high Cool Cool to Room Temperature Monitor->Cool End Reaction (Acid Value < 1) Neutralize Neutralize & Wash (NaHCO3, DI Water) Cool->Neutralize Dry Dry Organic Layer (e.g., Na2SO4) Neutralize->Dry Filter_Dry Filter Drying Agent Dry->Filter_Dry Solvent_Removal Solvent & Excess FA Removal (Rotary Evaporator / Vacuum) Filter_Dry->Solvent_Removal Final_Product Purified this compound Ester Solvent_Removal->Final_Product

Caption: Workflow for the synthesis and purification of this compound esters.

Logical Relationship of Key Parameters

Factors cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Reactants Reactants (Di-PE, Fatty Acid) Esterification Esterification Reactants->Esterification Catalyst Catalyst Type & Concentration Catalyst->Esterification Conditions Reaction Conditions (Temp, Time, Pressure) Conditions->Esterification Yield Product Yield & Conversion Rate Esterification->Yield Purity Product Purity (Low Acid Value) Esterification->Purity Properties Ester Properties (Viscosity, Stability) Purity->Properties

Caption: Key factors influencing the outputs of the esterification reaction.

References

Troubleshooting & Optimization

Optimizing reaction conditions for high-yield Dipentaerythritol synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dipentaerythritol (DPE). Our aim is to help you optimize reaction conditions to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound (DPE)?

A1: There are two main routes for synthesizing DPE. The first is the direct dehydration condensation of pentaerythritol (PE) under acidic conditions.[1][2][3] The second, more traditional method, involves the reaction of formaldehyde and acetaldehyde in the presence of a base catalyst, where DPE is typically formed as a co-product alongside pentaerythritol (PE).[4][5]

Q2: How can I favor the formation of DPE over pentaerythritol (PE) in the formaldehyde and acetaldehyde synthesis route?

A2: To favor the formation of DPE and other polypentaerythritols, a lower formaldehyde to acetaldehyde molar ratio should be used.[6] Conversely, a high excess of formaldehyde drives the reaction towards monopentaerythritol formation.[5][6]

Q3: What is the typical yield and selectivity I can expect for DPE synthesis?

A3: In the direct synthesis from PE under acidic conditions, a DPE selectivity of 50% can be achieved at a 50% conversion of PE.[1][2][3] One study reported an isolated yield of 16% with 72% GPC purity, corresponding to a 57% DPE selectivity at 28% PE conversion.[1][2] In a solvent-free approach, DPE yields of up to 33% (with a Lewis acid catalyst) and 31% (with a basic catalyst) have been reported.[7] For the formaldehyde and acetaldehyde route, a synthesis yield of 40-50% for DPE has been reported, with the co-production of tripentaerythritol at over 20% yield.[8]

Q4: What are the common by-products in DPE synthesis?

A4: In the synthesis from formaldehyde and acetaldehyde, common by-products include pentaerythritol formals (cyclic and linear), tripentaerythritol, and other polypentaerythritols.[5] Self-condensation of formaldehyde can also lead to formose sugars.[6] In the direct synthesis from PE, higher oligomers like tripentaerythritol can form.[9]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Action
Suboptimal Reaction Temperature For the formaldehyde/acetaldehyde route, maintain a temperature between 40-60°C to balance the aldol condensation and Cannizzaro reaction rates.[4][6] For the direct synthesis from PE, temperatures of 175°C (in sulfolane) or 200-260°C (solvent-free) have been reported.[1][10]
Incorrect Molar Ratios In the formaldehyde/acetaldehyde synthesis, a formaldehyde to acetaldehyde molar ratio between 3.5:1 and 7.0:1 is recommended. A ratio lower than 3.5:1 can decrease the total conversion rate.[8]
Inefficient Mixing The reaction is highly exothermic. Use vigorous and continuous stirring to prevent localized "hot spots" that can lead to side reactions.[6]
Improper pH Control For the formaldehyde/acetaldehyde method, maintain the pH of the reaction mixture between 9 and 11 to minimize side reactions like the Cannizzaro reaction of formaldehyde.[4]
Losses During Work-up Ensure complete precipitation of the product before filtration and minimize the volume of washing solvents to prevent product dissolution.[6]

Issue 2: Discolored Final Product (Yellow or Brown)

Potential Cause Troubleshooting Action
Formation of Impurities Discoloration is often due to polymeric or resinous materials from the self-condensation of formaldehyde or acetaldehyde, especially at high temperatures.[6]
Poor Temperature Control Strictly control the reaction temperature to prevent the formation of colored impurities. Do not exceed 55°C during catalyst addition in the formaldehyde/acetaldehyde route.[6]
Localized Hot Spots Ensure efficient and continuous stirring to maintain a uniform temperature throughout the reaction mixture.[6]
Impurities in Raw Materials Use high-purity formaldehyde and acetaldehyde that are free from impurities like formic acid and oxidation products, which can catalyze side reactions.[4]

Quantitative Data Summary

Table 1: Reaction Conditions for Direct Synthesis of DPE from PE

Parameter Value Catalyst Solvent DPE Yield DPE Selectivity PE Conversion Reference
Temperature175°CSulfuric Acid (0.5 mol%)Sulfolane16%57%28%[1][2][3]
TemperatureNot SpecifiedAluminum TriflateSolvent-Free33%Not ReportedNot Reported[7]
TemperatureNot SpecifiedPotassium HydroxideSolvent-Free31%Not ReportedNot Reported[7]
Temperature180-230°CAcid CatalystPolar SolventNot ReportedNot ReportedNot Reported[10]
Temperature200-260°CAcid CatalystMolten StateNot ReportedNot ReportedNot Reported[10]

Table 2: Influence of Reactant Molar Ratio on DPE Synthesis (Formaldehyde/Acetaldehyde Route)

Formaldehyde : Acetaldehyde Molar Ratio Effect on DPE Yield Effect on By-products Reference
< 3.5 : 1Decreased DPE synthesis yieldIncreased acetaldehyde polymer[8]
3.5:1 to 7.0:1Little effect on reaction-[8]
> 7.0 : 1Decreased DPE synthesis yieldIncreased pentaerythritol formation[8]

Experimental Protocols

Protocol 1: Direct Synthesis of DPE from PE under Acidic Conditions

  • Reaction Setup: In a batch reactor, create a suspension of pentaerythritol in sulfolane (PE/Sulfolane ratio = 2333 g/L).

  • Catalyst Addition: Add a low amount of sulfuric acid (0.5 mol%).

  • Reaction: Heat the mixture to 175°C for 60 minutes.[1][2]

  • Work-up: After the reaction, cool the mixture and isolate the DPE product.

  • Purification: Further purification can be performed to achieve higher purity.

Protocol 2: Synthesis of DPE via Formaldehyde and Acetaldehyde Condensation

  • Reaction Setup: In a reaction vessel, add water and a montmorillonite-loaded rare earth oxide catalyst.

  • Reactant Addition: Prepare a mixed solution of acetaldehyde and formaldehyde. Add this solution dropwise to the reaction vessel.

  • Condensation Reaction: Maintain the reaction temperature between 40-80°C for 1 to 6 hours.[8]

  • Catalyst Removal: After the reaction, filter out the catalyst.

  • Cannizzaro Reaction: Add an alkali solution to the reaction system to proceed with the Cannizzaro reaction to form DPE and tripentaerythritol.

  • Product Isolation: Collect the DPE and tripentaerythritol from the reaction mixture.

Visualizations

experimental_workflow_direct_synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Prepare Suspension of PE in Sulfolane add_catalyst Add Sulfuric Acid (0.5 mol%) prep->add_catalyst Transfer to Reactor heat Heat to 175°C for 60 min add_catalyst->heat cool Cool Reaction Mixture heat->cool isolate Isolate DPE cool->isolate purify Purify DPE isolate->purify

Caption: Experimental workflow for the direct synthesis of this compound from Pentaerythritol.

logical_relationship_troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low DPE Yield temp Suboptimal Temperature low_yield->temp ratio Incorrect Molar Ratios low_yield->ratio mixing Inefficient Mixing low_yield->mixing ph Improper pH low_yield->ph discoloration Product Discoloration discoloration->temp discoloration->mixing impurities Raw Material Impurities discoloration->impurities optimize_temp Optimize & Control Temperature temp->optimize_temp adjust_ratio Adjust Reactant Ratios ratio->adjust_ratio vigorous_stir Ensure Vigorous & Continuous Stirring mixing->vigorous_stir control_ph Maintain pH (9-11) ph->control_ph use_high_purity Use High-Purity Reactants impurities->use_high_purity

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Purification of Crude Dipentaerythritol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the purification of crude dipentaerythritol (DIPE).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Crude this compound is typically a byproduct of pentaerythritol (PE) production.[1] The final reaction mixture from the synthesis process contains a variety of products.[2] Common impurities include monopentaerythritol (PE), tripentaerythritol (TRIPE), polypentaerythritols, pentaerythritol formals, water-soluble syrupy condensation products, and inorganic salts like sodium formate.[2][3][4]

Q2: What are the primary methods for purifying crude this compound?

The main purification strategies leverage the different physicochemical properties of DIPE and its common impurities. Key methods include:

  • Fractional Crystallization: This is the most common method, exploiting the significant differences in solubility between pentaerythritol, this compound, and tripentaerythritol in water at various temperatures.[1][5]

  • Solvent Extraction/Washing: Specific aliphatic alcohols can be used at elevated temperatures to break down double compounds of PE and DIPE and selectively dissolve DIPE and other impurities.[6]

  • Chemical Derivatization: Impurities like monopentaerythritol can be converted into derivatives (e.g., acetals) that are easier to separate. For instance, reacting a crude mixture with benzaldehyde in the presence of an acid forms dibenzylidene pentaerythritol, which can be separated, while DIPE does not form a water-insoluble compound under these conditions.[2]

  • Adsorption/Filtration: Materials like activated carbon and diatomaceous earth can be used to remove colored impurities and other byproducts during the purification process.[7]

Q3: How can I analyze the purity of my this compound sample?

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of pentaerythritol and its oligomers.[8] A common method involves a C18 reverse-phase column with a UV or differential refractive index detector.[8][9] For routine analysis of PE and DIPE, a direct method is often sufficient.[8] However, for more complex mixtures including higher oligomers like tripentaerythritol, derivatization may be required to achieve better resolution.[10]

Troubleshooting Guide: Purification Methods

Method 1: Fractional Crystallization

Fractional crystallization is effective due to the differing solubilities of pentaerythritol oligomers in water.

Solubility Data

CompoundSolubility at 25°C ( g/100g solution)Solubility at 100°C ( g/100g solution)
Monopentaerythritol (PE)~8.0~100.0
This compound (DIPE)~0.5~14.0
Tripentaerythritol (TRIPE)~0.1~1.0
(Data sourced from patent literature)[5]

Troubleshooting

Q: The yield of purified this compound is very low after crystallization. What are the possible causes?

A:

  • Incorrect Temperature Control: The crystallization process is highly dependent on temperature. If the initial dissolution temperature is too low, not all the DIPE will dissolve. Conversely, if the cooling process is too rapid or the final temperature is not low enough, a significant amount of DIPE may remain in the mother liquor.

  • Incorrect Solvent Volume: Using too much water will increase the solubility of DIPE, preventing it from crystallizing effectively upon cooling and leading to lower yields.

  • Presence of Impurities: High concentrations of other impurities, particularly syrupy condensation products, can inhibit the crystallization of DIPE.[2]

Q: My purified this compound is still heavily contaminated with monopentaerythritol (PE). How can this be fixed?

A:

  • Insufficient Separation Steps: A single crystallization step is often not enough to achieve high purity. Multiple recrystallization steps may be necessary.

  • Ineffective Initial Separation: Ensure the initial step to remove the bulk of the more soluble PE is efficient. This involves carefully controlling the temperature and water volume to keep the majority of DIPE undissolved while dissolving the PE.[5]

  • Trapped Mother Liquor: The crystals may have entrapped the PE-rich mother liquor. Ensure proper washing of the filtered crystals with a small amount of cold water to remove residual impurities.

Method 2: Quality Control by HPLC

Troubleshooting

Q: I am seeing poor peak resolution between pentaerythritol and this compound in my HPLC chromatogram. How can I improve it?

A:

  • Mobile Phase Composition: The high polarity of these compounds presents a chromatographic challenge.[8] The ratio of the organic solvent (e.g., acetonitrile) to water is critical. For a C18 column, a highly aqueous mobile phase, such as Acetonitrile:Water (5:95, v/v), is typically used.[8][11] Adjusting this ratio slightly may improve separation.

  • Flow Rate: A slower flow rate (e.g., below 1.0 mL/min) can sometimes increase resolution, although it will lengthen the run time.

  • Column Condition: The column may be degraded or contaminated. Clean the column according to the manufacturer's instructions or replace it if necessary.

  • Derivatization: If direct analysis fails to provide adequate resolution, especially when higher oligomers are present, a derivatization method, such as acetylation, can overcome the challenges associated with high polarity and improve peak shape.[10]

Q: My sample shows no peaks on the HPLC chromatogram.

A:

  • Incorrect Wavelength: Pentaerythritols have poor UV absorbance. Detection is typically performed at a very low wavelength, such as 196 nm.[8][11] Ensure your detector is set correctly. Alternatively, a differential refractive index (DRI) detector can be used.[9]

  • Sample Preparation: Ensure the sample was properly dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection to remove any particulates.[8]

  • Instrument Malfunction: Check the HPLC system for any issues, such as a leak, a malfunctioning pump, or a problem with the detector lamp.

Experimental Protocols

Protocol 1: Fractional Crystallization for DIPE and TRIPE Separation

This protocol is adapted from methods described for separating mixtures of this compound and tripentaerythritol.[5]

  • Initial Suspension: Suspend the crude mixture containing DIPE and TRIPE in a volume of water at a temperature where most of the DIPE dissolves, but a significant portion of the less soluble TRIPE remains as a solid.

  • Filtration 1 (Hot): Add a filter aid to the hot suspension and filter to remove the undissolved TRIPE and the filter aid. The filtrate now contains the dissolved DIPE.

  • Crystallization of DIPE: Allow the hot filtrate to cool slowly to room temperature or below. DIPE crystals will form as the solubility decreases.

  • Filtration 2 (Cold): Collect the DIPE crystals by filtration.

  • Washing: Wash the collected crystals with a small amount of cold water to remove residual soluble impurities.

  • Drying: Dry the purified DIPE crystals in an oven at an appropriate temperature.

Protocol 2: HPLC Analysis of this compound Purity

This protocol provides a direct analysis method suitable for routine quantification of pentaerythritol and this compound.[8][11]

Chromatographic Conditions

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (5:95, v/v)[8][11]
Flow Rate 1.0 mL/min[8][11]
Detection UV at 196 nm[8][11] or Refractive Index (RI)[9]
Injection Volume 20 µL
Column Temperature Ambient

Procedure

  • Standard Preparation: Prepare stock solutions of analytical standards of pentaerythritol and this compound in the mobile phase. Create a series of working standards by diluting the stock solutions.

  • Sample Preparation: Accurately weigh and dissolve the crude or purified DIPE sample in the mobile phase to a known concentration.

  • Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter prior to injection.[8]

  • Injection: Inject the prepared samples and standards into the HPLC system.

  • Analysis: Identify the peaks based on the retention times of the standards and quantify the amounts by comparing the peak areas.

Visualizations

Purification_Workflow crude Crude DIPE Mixture (PE, DIPE, TRIPE, Salts) dissolution Dissolution in Water (Controlled Temp & Volume) crude->dissolution hot_filtration Hot Filtration dissolution->hot_filtration mother_liquor Hot Filtrate (Enriched in DIPE) hot_filtration->mother_liquor Liquid solid_impurities Solid Impurities (TRIPE, etc.) hot_filtration->solid_impurities Solid cooling Cooling & Crystallization mother_liquor->cooling cold_filtration Cold Filtration cooling->cold_filtration pure_dipe Purified DIPE Crystals cold_filtration->pure_dipe Solid mother_liquor_2 Mother Liquor (Contains PE, residual DIPE) cold_filtration->mother_liquor_2 Liquid washing Washing with Cold Water pure_dipe->washing drying Drying washing->drying final_product Final DIPE Product drying->final_product

Caption: General workflow for this compound purification via fractional crystallization.

HPLC_Decision_Logic start_node start_node decision_node decision_node process_node process_node end_node end_node start Start Purity Analysis q1 Routine analysis of PE and DIPE only? start->q1 direct_method Use Direct HPLC Method (C18, H2O/ACN, UV 196nm) q1->direct_method Yes derivatization Use Derivatization Method (e.g., Acetylation) followed by HPLC q1->derivatization No (Higher oligomers present) q2 Is peak resolution adequate? direct_method->q2 q2->derivatization No end Quantify Purity q2->end Yes derivatization->end

Caption: Decision logic for selecting the appropriate HPLC method for pentaerythritol analysis.[8][10]

References

Technical Support Center: Separation of Dipentaerythritol from Pentaerythritol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the separation of dipentaerythritol (DPE) from pentaerythritol (PE). This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues encountered during the separation of this compound and pentaerythritol.

Question: Why is the separation of this compound from pentaerythritol so challenging?

Answer: The primary challenges in separating this compound (DPE) from pentaerythritol (PE) stem from their significant structural similarities and high polarity.[1] Both are polyhydric alcohols, leading to similar chemical properties and solubility profiles, which makes differentiation by common separation techniques difficult.[1]

Question: My fractional crystallization is yielding a product with low purity. What are the likely causes and how can I improve it?

Answer: Low purity in fractional crystallization can be attributed to several factors:

  • Inadequate Temperature Control: The solubility of both PE and DPE is temperature-dependent. Insufficiently controlled cooling rates can lead to co-crystallization.

  • Incorrect Solvent Ratios: The choice of solvent and its ratio to the solute are critical for achieving differential solubility.

  • Presence of Impurities: The crude reaction mixture often contains other byproducts, such as formals of pentaerythritol, which can interfere with the crystallization process.[2] A hot sulfuric acid treatment can be employed to hydrolyze these formals into pentaerythritol and formaldehyde.[2]

To improve purity, consider the following:

  • Optimize Cooling Profile: Employ a gradual and controlled cooling process to selectively crystallize the less soluble component.

  • Solvent Screening: Experiment with different solvent systems or solvent-antisolvent combinations to maximize the solubility difference between PE and DPE.

  • Pre-treatment of Crude Mixture: Treat the crude product with dilute sulfuric acid and activated charcoal to remove impurities before crystallization.[2]

Question: I am observing poor peak resolution in my HPLC separation of PE and DPE. What adjustments can I make?

Answer: Poor peak resolution in HPLC is a common issue due to the high polarity of these analytes.[1] Here are some troubleshooting steps:

  • Mobile Phase Composition: For direct analysis on a C18 column, a highly aqueous mobile phase is recommended. A typical mobile phase is a mixture of acetonitrile and water (e.g., 5:95 v/v).[1][3]

  • Column Chemistry: While a C18 column can be effective for separating PE and DPE, for more complex mixtures containing higher oligomers like tripentaerythritol, a C8 column might be more suitable after derivatization.[1]

  • Derivatization: To enhance separation and detection, consider derivatization of the hydroxyl groups. Acetylation with acetic anhydride and pyridine is a common method that increases the hydrophobicity of the molecules, leading to better retention and separation on a reverse-phase column.[1]

  • Detector Wavelength: When using a UV detector, a low wavelength such as 196 nm is typically used for detection.[1][3]

Frequently Asked Questions (FAQs)

What are the main methods for separating this compound from pentaerythritol?

The primary methods for separating DPE from PE include:

  • Fractional Crystallization: This is a common industrial method that leverages the difference in solubility of the two compounds in a given solvent at different temperatures.[2][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for both separation and quantification.[1] Direct analysis or analysis after derivatization can be employed.[1]

  • Gas Chromatography (GC): GC analysis typically requires a pre-column derivatization step to convert the non-volatile polyols into more volatile derivatives, such as their acetate esters.[5]

  • Liquid-Liquid Extraction: This technique can be used to purify polyols from complex mixtures.[6][7]

What are the key physical property differences between pentaerythritol and this compound that can be exploited for separation?

The separation of PE and DPE primarily relies on differences in their physical properties, particularly solubility. This compound is generally less soluble in water than pentaerythritol.[4][8][9] This difference is the basis for fractional crystallization methods.

Can you provide a summary of the physical properties of pentaerythritol and this compound?

PropertyPentaerythritolThis compound
Molecular Formula C5H12O4[8]C10H22O7[8]
Molecular Weight 136.15 g/mol [10][11]254.28 g/mol
Melting Point 261-262 °C[11]215-225 °C[12][13]
Boiling Point 276 °C (at 4.00 x 10³ Pa)[13]Decomposes at 373 °C[12]
Appearance White crystalline powder[8][10]White crystalline powder[8][12]
Solubility in Water Soluble (7.23 g/100 g at 25 °C)[13]Slightly soluble (0.22 g/100 g at 20 °C, 10.0 g/100 g at 100 °C)[4]

Experimental Protocols

Protocol 1: HPLC Separation of Pentaerythritol and this compound (Direct Method)

This protocol is suitable for the routine analysis of PE and DPE without derivatization.[1]

Materials and Reagents:

  • Pentaerythritol (analytical standard)

  • This compound (analytical standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (5:95, v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 196 nm[1]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Sample Preparation:

  • Prepare stock solutions of PE and DPE standards in the mobile phase.

  • Prepare working standards by diluting the stock solutions to the desired concentrations.

  • Dissolve the sample containing PE and DPE in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[1]

Protocol 2: Derivatization for GC/HPLC Analysis (Acetylation)

This protocol describes the acetylation of PE and DPE to increase their volatility for GC analysis or improve their separation in HPLC.[1]

Materials and Reagents:

  • Sample containing PE and DPE

  • Pyridine

  • Acetic anhydride

  • 4-(dimethylamino)pyridine (catalyst)

Procedure:

  • Accurately weigh about 10 mg of the sample or standard into a vial.

  • Add 1 mL of pyridine, 1 mL of acetic anhydride, and a catalytic amount of 4-(dimethylamino)pyridine.[1]

  • Heat the mixture at 70°C for 15 minutes.[1]

  • Cool the reaction mixture to room temperature.

  • For HPLC analysis, dilute the acetylated sample with the mobile phase to a suitable concentration. For GC analysis, the sample can be directly injected after dilution with a suitable solvent if necessary.

Visualizations

Troubleshooting_Workflow cluster_cryst Crystallization Troubleshooting cluster_hplc HPLC Troubleshooting cluster_gc GC Troubleshooting start Separation Issue Identified crystallization Fractional Crystallization Issue start->crystallization Crystallization hplc HPLC Resolution Issue start->hplc HPLC gc GC Analysis Issue start->gc GC c1 Check Temperature Control crystallization->c1 c2 Verify Solvent Ratio crystallization->c2 c3 Pre-treat Crude Mixture crystallization->c3 h1 Adjust Mobile Phase hplc->h1 h2 Consider Different Column hplc->h2 h3 Perform Derivatization hplc->h3 h4 Check Detector Wavelength hplc->h4 g1 Ensure Complete Derivatization gc->g1 g2 Optimize Temperature Program gc->g2 g3 Check Injection Port Temperature gc->g3 end Issue Resolved c1->end c2->end c3->end h1->end h2->end h3->end h4->end g1->end g2->end g3->end

Caption: Troubleshooting workflow for separation issues.

HPLC_Workflow start Start HPLC Analysis prep_sample Prepare Sample and Standards start->prep_sample derivatization Derivatization (Optional) Acetylation prep_sample->derivatization direct_injection Direct Injection derivatization->direct_injection No hplc_separation HPLC Separation C18 or C8 Column derivatization->hplc_separation Yes direct_injection->hplc_separation detection UV Detection (196 nm) hplc_separation->detection data_analysis Data Analysis and Quantification detection->data_analysis end End data_analysis->end

Caption: Experimental workflow for HPLC analysis.

References

Preventing side reactions in the synthesis of Dipentaerythritol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing side reactions during the synthesis of dipentaerythritol.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions that occur during the synthesis of this compound?

A1: The synthesis of this compound, which is often a co-product in pentaerythritol synthesis, involves the base-catalyzed reaction of formaldehyde and acetaldehyde.[1][2][3] Several side reactions can occur, leading to the formation of unwanted by-products and reducing the yield and purity of the desired product. The most common side reactions include:

  • Over-condensation of formaldehyde: This leads to the formation of higher oligomers such as tripentaerythritol and other polypentaerythritols.[1][4]

  • Cannizzaro reaction of formaldehyde: Under strongly basic conditions, formaldehyde can undergo a disproportional reaction to produce formic acid (which is neutralized to a formate salt) and methanol.[1][5]

  • Formation of formose sugars: The self-condensation of formaldehyde under alkaline conditions can produce a complex mixture of sugars and other condensation products, which can lead to discoloration of the final product.[6]

  • Oxidation of intermediate products: Aldehyde intermediates can be oxidized to carboxylic acids.[1]

  • Formation of pentaerythritol formals: An excess of formaldehyde can react with pentaerythritol to form cyclic and linear formals.[4][5]

Q2: How does temperature control affect the formation of side products?

A2: Temperature is a critical parameter in this compound synthesis. While higher temperatures can increase the reaction rate, they also promote side reactions.[1] The optimal temperature range is typically between 40-60°C.[1]

  • Below 40°C: The initial aldol condensation is fast, but the subsequent Cannizzaro reaction, which forms the final product, is slow. This can lead to an accumulation of intermediate products.[4][6]

  • Above 60°C: The likelihood of side reactions, such as the Cannizzaro reaction of formaldehyde and the formation of colored impurities, increases significantly.[1][6] Strict temperature control is crucial to prevent "hot spots" that can promote these undesirable reactions.[6]

Q3: What is the optimal pH for this compound synthesis and why is it important?

A3: The reaction is typically carried out in a basic medium, with a recommended pH range of 9-11.[1]

  • Below pH 9: The rate of the desired aldol condensation and Cannizzaro reactions may be too slow.

  • Above pH 11: An excessively high pH can promote the Cannizzaro reaction of formaldehyde, leading to the formation of formate salts and reducing the availability of formaldehyde for the main reaction.[1] It can also favor the formation of formose sugars. Continuous monitoring and careful addition of the base catalyst, such as sodium hydroxide or potassium hydroxide, are essential to maintain the pH within the optimal range.[1]

Q4: How does the molar ratio of formaldehyde to acetaldehyde influence the product distribution?

A4: The molar ratio of formaldehyde to acetaldehyde is a key factor in determining the relative yields of pentaerythritol, this compound, and higher polypentaerythritols.

  • A high excess of formaldehyde drives the reaction towards the formation of monopentaerythritol.[4][6] However, a very large excess can increase the formation of pentaerythritol formals.[6]

  • A lower formaldehyde to acetaldehyde ratio (closer to stoichiometric) favors the formation of this compound and other polypentaerythritols.[6][7][8] To intentionally increase the yield of this compound, one can adjust this ratio accordingly.[7]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low yield of this compound Incorrect molar ratio of reactants.Adjust the formaldehyde to acetaldehyde ratio to be closer to the stoichiometric requirement for this compound formation.[6][7]
Suboptimal reaction temperature.Maintain the reaction temperature strictly within the 40-60°C range.[1][6]
Incorrect pH.Ensure the pH is maintained between 9 and 11 throughout the reaction.[1]
Prolonged reaction time.Optimize the reaction time by monitoring the consumption of reactants and the formation of products using techniques like HPLC or GC.[1]
High levels of tripentaerythritol and other polypentaerythritols Molar ratio of formaldehyde to acetaldehyde is too low.Increase the molar ratio of formaldehyde to acetaldehyde.[4][6]
High concentration of pentaerythritol in the starting mixture.This compound is formed from pentaerythritol; controlling the initial concentration can influence the formation of higher oligomers.[2][3][9]
Discolored (yellow or brown) final product Formation of colored impurities due to high reaction temperatures.Strictly control the reaction temperature and avoid exceeding 60°C.[6] Ensure efficient stirring to prevent localized "hot spots".[6]
Formation of formose sugars.Maintain the pH in the lower end of the optimal range (9-10) and use a high-purity formaldehyde source.[6]
Presence of formate salts in the product Excessive Cannizzaro reaction of formaldehyde.Maintain the pH below 11 and use the minimum effective amount of base catalyst.[1]

Quantitative Data Summary

Table 1: Effect of Reaction Temperature on By-product Formation

Temperature RangePredominant ReactionsImpact on By-product Formation
20-30°CAldol condensation is fast; Cannizzaro reaction is slow.[4][6]May lead to an accumulation of aldol condensation intermediates.[6]
40-60°CCannizzaro reaction rate increases significantly.[4][6]Promotes the formation of the final product, but temperatures at the higher end or above this range increase the risk of side reactions.[1][6]

Table 2: Influence of Formaldehyde:Acetaldehyde Molar Ratio on Product Distribution

Formaldehyde:Acetaldehyde RatioPredominant Product(s)
High ExcessMonopentaerythritol, Pentaerythritol formals.[4][6]
Near StoichiometricThis compound, Tripentaerythritol.[6][7]

Experimental Protocols

Protocol 1: General Synthesis of this compound with Minimized Side Reactions

This protocol aims to provide a general procedure for the synthesis of this compound while minimizing the formation of common by-products.

Materials:

  • Formaldehyde (high purity)

  • Acetaldehyde (high purity)

  • Sodium hydroxide or Potassium hydroxide (base catalyst)

  • Deionized water

  • Antioxidant (optional)

  • Free-radical scavenger (optional)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and pH probe, add the calculated amount of high-purity formaldehyde and acetaldehyde in the desired molar ratio.[1]

  • Catalyst Addition and Temperature Control: While stirring vigorously, slowly add the base catalyst solution to adjust the pH to the 9-11 range.[1] Maintain the reaction temperature between 40-60°C using a temperature-controlled water bath.[1]

  • Reaction Monitoring: Continuously monitor the temperature and pH throughout the reaction. Use analytical techniques such as HPLC or GC to monitor the concentrations of reactants, this compound, and key by-products.[1]

  • Reaction Quenching: Once the desired conversion is achieved, stop the reaction by neutralizing the mixture with a suitable acid.

  • Product Isolation: Isolate the this compound from the reaction mixture. Due to its lower solubility in water compared to pentaerythritol, it can be separated by fractional crystallization.[7]

Protocol 2: Purification of this compound by Fractional Crystallization

This protocol describes the separation of this compound from pentaerythritol and other by-products based on their differential solubility in water.

Materials:

  • Crude reaction mixture containing this compound

  • Deionized water

Procedure:

  • Dissolution: Dissolve the crude product mixture in a minimal amount of hot deionized water.

  • Crystallization of this compound: Slowly cool the solution. This compound, being less soluble, will crystallize out first.[7]

  • Filtration: Filter the crystallized this compound and wash it with a small amount of cold deionized water.

  • Recrystallization (Optional): For higher purity, the collected this compound can be recrystallized from hot water.

  • Analysis: Analyze the purity of the final product using techniques such as melting point determination, HPLC, or NMR.

Visualizations

experimental_workflow start Start reactants Charge Reactants (Formaldehyde, Acetaldehyde) start->reactants catalyst Add Base Catalyst (pH 9-11) reactants->catalyst reaction Maintain Reaction (40-60°C) catalyst->reaction monitoring Monitor Reaction (HPLC/GC) reaction->monitoring Continuous quench Quench Reaction (Neutralize) reaction->quench Completion monitoring->reaction crystallization Fractional Crystallization quench->crystallization filtration Filter and Wash crystallization->filtration product Pure this compound filtration->product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway acetaldehyde Acetaldehyde pentaerythrose Pentaerythrose (Intermediate) acetaldehyde->pentaerythrose + 3 Formaldehyde (Aldol Condensation) formaldehyde Formaldehyde formate Formate Salts formaldehyde->formate Cannizzaro Reaction (High pH) formose Formose Sugars formaldehyde->formose Self-condensation (High pH) pentaerythritol Pentaerythritol pentaerythrose->pentaerythritol + Formaldehyde (Cannizzaro Reaction) This compound This compound (Desired Product) pentaerythritol->this compound + Pentaerythrose/Formaldehyde higher_oligomers Higher Oligomers (Tripentaerythritol, etc.) pentaerythritol->higher_oligomers Further Condensation

Caption: Reaction pathways in this compound synthesis.

References

Technical Support Center: Enhancing Thermal Stability of Dipentaerythritol (DPE) Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the thermal stability of polymers containing Dipentaerythritol (DPE).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPE), and how does it enhance polymer thermal stability?

A1: this compound, C(CH₂OH)₃CH₂OCH₂C(CH₂OH)₃, is a polyhydric alcohol used in polymer synthesis.[1] It enhances thermal stability primarily through its role as a char-forming agent, especially in intumescent flame retardant systems.[2][3] When heated, DPE helps create a thermally insulating layer of char on the polymer's surface. This char layer limits heat transfer to the underlying material and restricts the flow of flammable volatile products, thereby improving the overall thermal stability and fire resistance.[4] DPE is a key component in intumescent coatings and is also used in PVC stabilizers and alkyd resins.[5][6]

Q2: My DPE-containing polymer is showing poor thermal stability. What are the common causes?

A2: Several factors can contribute to lower-than-expected thermal stability:

  • Inadequate Dispersion: Poor dispersion of DPE or other additives within the polymer matrix can create weak points where degradation can initiate.

  • Presence of Impurities: Residual catalysts, monomers, or moisture from the synthesis process can accelerate thermal degradation.[7] Hydrolysis, in particular, can be a significant issue.[8]

  • Sub-optimal Formulation: The ratio of DPE to other components in an intumescent system (acid source, blowing agent) is critical. An imbalanced formulation will not produce an effective char layer.

  • Oxidative Degradation: In the presence of air, thermo-oxidative degradation can occur at lower temperatures than thermal degradation alone. This process involves the formation of free radicals that attack the polymer chains.[8][9]

Q3: How do I choose the right additives to work synergistically with DPE?

A3: The choice of additives depends on the polymer and the desired mechanism of stabilization. For intumescent systems, DPE (the carbon source) is typically combined with:

  • An Acid Source: Often a phosphorus-containing compound like ammonium polyphosphate (APP) or pentaerythritol phosphate (PEPA).[10][11] Upon heating, it forms phosphoric or polyphosphoric acid, which promotes the dehydration and charring of DPE.[4]

  • A Blowing Agent: Compounds like melamine or guanidine release non-flammable gases when heated, causing the char to swell and form a protective, insulating foam.

For stabilization against thermo-oxidative degradation, primary antioxidants (e.g., sterically hindered phenols) and secondary antioxidants (e.g., organophosphites) can be used.[7][12]

Q4: What is the difference in thermal stability between Pentaerythritol (PE), this compound (DPE), and Tripentaerythritol (TPE)?

A4: Generally, the thermal stability of these polyols increases with their molecular weight and the number of ether linkages. Tripentaerythritol is the most thermally stable, followed by this compound, and then pentaerythritol.[13] This trend is due to the greater energy required to break down the more complex molecular structures of the higher oligomers.[13]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Onset Decomposition Temperature in TGA 1. Moisture or Volatiles: Presence of water or residual solvents. 2. Impurities: Residual monomers or catalysts accelerating degradation.[7] 3. Thermo-oxidation: Experiment run in an oxidative atmosphere (air) instead of an inert one (nitrogen).1. Dry the polymer sample thoroughly under vacuum before analysis.[7] 2. Purify the polymer to remove contaminants. 3. Ensure the TGA is purged with an inert gas like nitrogen at a consistent flow rate (e.g., 20-50 mL/min).[13]
Low Char Yield 1. Inefficient Stabilizer: The DPE-based system is not effectively promoting char formation. 2. Incorrect Atmosphere: An oxidative atmosphere can consume the char as it forms. 3. Sub-optimal Formulation: Incorrect ratio of acid source, carbon source (DPE), and blowing agent in an intumescent system.1. Consider phosphorus-based derivatives of pentaerythritol, such as PEPA, which can increase char yield.[11][14] 2. Conduct TGA in an inert atmosphere (e.g., Nitrogen) to accurately measure char formation. 3. Optimize the formulation ratios. Incorporate synergistic additives like liquid phosphates to improve charring.[11]
Yellowing or Discoloration During Processing 1. Thermal Degradation: The processing temperature is too high, causing initial stages of polymer degradation.[9] 2. Oxidation: Exposure to oxygen at high processing temperatures.[12]1. Lower the processing temperature if possible, or reduce residence time in the extruder/molder. 2. Incorporate a stabilizer package containing primary and secondary antioxidants to prevent oxidation.[7]
Inconsistent TGA Results 1. Sample Heterogeneity: Poor dispersion of DPE and other additives. 2. Sample Size/Pan Effects: Large sample sizes can lead to temperature gradients. The type of crucible can also affect results.[15] 3. Heating Rate: A very high heating rate may shift decomposition temperatures to higher values.1. Improve mixing and compounding methods to ensure uniform dispersion. 2. Use a small, representative sample size (typically 5-10 mg) and a consistent crucible type (e.g., alumina).[15] 3. Use a standardized and consistent heating rate for all comparative experiments (e.g., 10 or 20 °C/min).

Data Presentation: Thermal Stability of DPE and Related Compounds

The following table summarizes key thermal decomposition parameters for DPE-based systems, providing a baseline for comparison.

Compound / SystemPolymer MatrixT5wt% (°C) (5% Weight Loss Temp.)Char Yield (%) @ Temp. (°C)Reference
This compound (DPE)N/A~350-380Varies[13]
Pentaerythritol (PE)N/A~300-340Varies[13]
Tripentaerythritol (TPE)N/A~380-410Varies[13]
DPP–PEPAPolyamide 66 (PA66)34420 @ 800[14]

Note: T5wt% is the temperature at which 5% of the initial mass has been lost and is a common indicator of the onset of thermal degradation.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of DPE-Polymers

This protocol outlines the standard procedure for evaluating the thermal stability of a polymer containing DPE.

1. Objective: To determine the onset of thermal degradation and the char yield of the polymer composite.

2. Instrumentation:

  • Thermogravimetric Analyzer (TGA) with a precision microbalance and programmable furnace.[16]

  • Alumina or platinum crucibles (pans).[13]

  • High-purity nitrogen gas supply.[16]

3. Sample Preparation:

  • Ensure the polymer sample is representative of the bulk material.

  • Dry the sample in a vacuum oven at an appropriate temperature (e.g., 80-100°C) for several hours to remove moisture and volatile components.[7]

  • Accurately weigh 5-10 mg of the dried sample into a clean, tared TGA crucible.[16]

4. Instrument Setup and Execution:

  • Place the sample crucible into the TGA instrument's autosampler or balance mechanism.

  • Purge the furnace with nitrogen at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes before starting the experiment to ensure an inert atmosphere.[13]

  • Program the temperature profile:

    • Equilibrate at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a constant rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 800°C).

  • Initiate the experiment. The instrument will record the sample mass as a function of temperature.[17]

5. Data Analysis:

  • Plot the percentage of initial mass versus temperature.

  • Determine the onset decomposition temperature. This is often reported as T5% or T10%, the temperature at which 5% or 10% weight loss occurs.

  • Determine the temperature of maximum decomposition rate from the peak of the derivative TGA (DTG) curve.[16]

  • Calculate the char yield, which is the percentage of residual mass at the end of the experiment (e.g., at 800°C).[14]

Protocol 2: Synthesis of a Pentaerythritol Phosphate (PEPA) Derivative

This protocol provides a general method for synthesizing a phosphorus-containing derivative of pentaerythritol, which can act as a synergistic acid source with DPE. This is based on the reaction of pentaerythritol with phosphorus oxychloride (POCl₃).[11][18]

1. Objective: To synthesize Pentaerythritol Phosphate Alcohol (PEPA), a key intermediate for advanced flame retardants.

2. Materials:

  • Pentaerythritol (PE)

  • Phosphorus oxychloride (POCl₃)

  • An inert solvent (e.g., dioxane)[18]

3. Procedure:

  • In a reaction vessel equipped with a stirrer and reflux condenser, dissolve pentaerythritol in dioxane.

  • Heat the mixture to a reaction temperature between 75°C and 125°C.[18]

  • Slowly add an approximately equimolar amount of phosphorus oxychloride (POCl₃) to the heated solution.[18] The reaction is exothermic and will release HCl gas, which must be safely vented or neutralized.

  • Maintain the reaction at temperature with stirring for several hours until the reaction is complete.

  • Upon completion, cool the mixture. The PEPA product will precipitate out of the solution.

  • Isolate the solid product by filtration and wash with a suitable solvent to remove unreacted starting materials and byproducts.

  • Dry the final product under a vacuum.

4. Characterization: The structure and purity of the synthesized PEPA can be confirmed using techniques like FTIR and NMR spectroscopy.

Visualizations

Experimental Workflow for Thermal Stability Analysis

The following diagram illustrates the typical workflow for preparing and analyzing a DPE-containing polymer.

G cluster_0 Preparation Stage cluster_1 Analysis Stage cluster_2 Interpretation Stage A Polymer & DPE/ Additive Selection B Compounding (e.g., Melt Extrusion) A->B C Sample Preparation (Drying, Pelletizing) B->C D Thermogravimetric Analysis (TGA) C->D E Differential Scanning Calorimetry (DSC) F Data Analysis: - Onset of Degradation - Char Yield - Glass Transition (Tg) G Performance Evaluation F->G G->B  Revise Formulation H Optimization Loop G->H

Caption: Workflow for preparing and evaluating DPE-stabilized polymers.

Mechanism of Intumescent Char Formation

This diagram outlines the key steps in the intumescent flame retardancy mechanism where DPE plays a crucial role.

G cluster_0 Check Analysis Conditions cluster_1 Check Material Purity cluster_2 Check Formulation Start Problem: Low Thermal Stability (e.g., Low TGA Onset) Cond Was TGA run under an inert atmosphere? Start->Cond Sol1 Re-run under N₂ Cond->Sol1 No Purity Was sample thoroughly dried? Cond->Purity Yes Sol2 Dry sample and re-run Purity->Sol2 No Form Is formulation optimized? (e.g., DPE/Acid ratio) Purity->Form Yes Sol3 Consider polymer purification to remove catalysts/monomers Form->Sol3 Yes Sol4 Optimize additive ratios; Incorporate synergists Form->Sol4 No

References

Technical Support Center: Overcoming Dipentaerythritol (DPE) Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Dipentaerythritol (DPE) in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPE) and why is its solubility a concern?

This compound (C10H22O7) is a white, crystalline, and odorless polyol organic compound.[1][2][3] It contains six primary hydroxyl groups, making it a valuable building block in the synthesis of materials like alkyd resins, high-performance lubricants, PVC stabilizers, and coatings.[1][4][5] Its derivatives also have potential applications in the pharmaceutical industry, such as in drug delivery systems or as excipients.[6]

The primary challenge in working with DPE is its low solubility in water and many common organic solvents at ambient temperatures.[3][7] This poor solubility is attributed to its stable crystalline structure and the extensive hydrogen bonding network facilitated by its six hydroxyl groups. For researchers, this can lead to incomplete reactions, low yields, and difficulties in purification.

Q2: What are the common solvents for this compound?

DPE exhibits limited solubility in most solvents. Water solubility is notably poor but increases significantly with temperature.[8] While generally considered insoluble in many organic solvents, some solubility can be achieved, particularly in polar organic solvents, though often requiring heat.[1][7]

Q3: How does temperature affect the solubility of DPE?

Temperature is a critical factor influencing DPE's solubility. Increasing the temperature provides the necessary kinetic energy to overcome the crystal lattice energy, thereby significantly enhancing dissolution.[9] For instance, the solubility of DPE in water increases from approximately 0.22-0.29 g/100 mL at room temperature (20-25°C) to 10.0 g/100 g at 100°C.[7][8]

Q4: Is DPE's solubility comparable to that of Monopentaerythritol (PE)?

No, DPE is significantly less soluble in water and other solvents than its lower homologue, Monopentaerythritol (PE).[3][7][9] Researchers familiar with PE should anticipate the need for more aggressive dissolution techniques when working with DPE.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents. Due to its low solubility, data can vary between sources.

SolventTemperature (°C)Solubility ( g/100 g or g/100 mL of solvent)Reference
Water20~0.22[8]
Water25~0.29[7]
Water10010.0[8]
Methanol25~0.25[10]
Ethanol25~0.07[10]
Acetone25< 0.1[10]
Benzene25< 0.1[10]

Troubleshooting Guides

This section provides solutions to common problems encountered when trying to dissolve DPE.

Issue 1: DPE is not dissolving in my aqueous reaction medium.

Solution:

  • Increase Temperature: This is the most effective method for aqueous solutions. Gradually heat the medium while stirring vigorously. Be mindful of the boiling point of the solvent and the thermal stability of other reactants.[9]

  • pH Modification: In some cases, adjusting the pH can improve solubility. Acidifying the aqueous solution may enhance the dissolution of DPE.[1] This approach is only viable if the acidic conditions are compatible with your reaction chemistry.

  • Use Micronized DPE: Using a finer, micronized grade of DPE increases the surface area available for solvation, which can improve the rate of dissolution and overall performance in certain applications like PVC stabilization and intumescent paints.[8]

Issue 2: My reaction requires a non-aqueous organic solvent, and DPE solubility is poor.

Solution:

  • Co-Solvent System: Introduce a small amount of a compatible co-solvent in which DPE has slightly better solubility. For example, if your primary solvent is non-polar like toluene, adding a polar solvent like methanol might increase solubility.[1] The co-solvent must be inert with respect to your reaction.

  • Use of Surfactants: The addition of a surfactant can help overcome solubility issues by reducing the surface tension between the DPE particles and the solvent.[1] The choice of surfactant (anionic, cationic, or non-ionic) will depend on the specific reaction conditions.

Logical Troubleshooting Workflow

The diagram below outlines a step-by-step process for addressing DPE solubility issues.

DPE_Solubility_Troubleshooting Start Start: DPE Solubility Issue SolventType Is the medium aqueous or organic? Start->SolventType HeatAqueous Increase Temperature SolventType->HeatAqueous Aqueous TryCoSolvent Use a Co-Solvent System SolventType->TryCoSolvent Organic CheckSuccess1 Solubility Sufficient? HeatAqueous->CheckSuccess1 ModifypH Try pH Modification (Acidification) CheckSuccess1->ModifypH No End Proceed with Reaction CheckSuccess1->End Yes CheckSuccess2 Solubility Sufficient? ModifypH->CheckSuccess2 TrySurfactant Consider Surfactants or Micronized DPE CheckSuccess2->TrySurfactant No CheckSuccess2->End Yes CheckSuccess3 Solubility Sufficient? TryCoSolvent->CheckSuccess3 CheckSuccess3->TrySurfactant No CheckSuccess3->End Yes Reassess Re-evaluate Solvent System or Reaction Conditions TrySurfactant->Reassess

Caption: Logical workflow for troubleshooting DPE solubility.

Experimental Protocols

Protocol 1: Dissolution of DPE in an Aqueous Medium using Temperature

Objective: To dissolve this compound in an aqueous buffer for a subsequent reaction.

Materials:

  • This compound (DPE)

  • Aqueous buffer (e.g., PBS)

  • Reaction vessel (round-bottom flask or beaker)

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate with temperature control

  • Thermometer

Procedure:

  • Preparation: Add the desired volume of aqueous buffer to the reaction vessel. Place the stir bar in the vessel and begin stirring at a moderate speed.

  • Heating: Gently heat the buffer to a temperature that is effective for dissolution but safe for all reaction components (e.g., 60-80°C). Monitor the temperature closely.[9]

  • Addition of DPE: Slowly add the pre-weighed DPE to the heated, stirring buffer. Adding the solid in portions can prevent clumping.

  • Dissolution: Continue heating and stirring until all DPE particles are fully dissolved. Visually inspect the solution against a dark background to ensure no suspended solids remain.

  • Equilibration: If the subsequent reaction is to be carried out at a lower temperature, allow the solution to cool to the target temperature before proceeding. Note that some DPE may precipitate out upon cooling if the concentration exceeds its solubility at that temperature.

Protocol 2: Dissolution of DPE using a Co-Solvent System

Objective: To dissolve this compound in a primarily non-polar organic solvent using a polar co-solvent.

Materials:

  • This compound (DPE)

  • Primary non-polar solvent (e.g., Toluene)

  • Co-solvent (e.g., DMSO or DMF)

  • Reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Concentrated Stock: In a separate, small vessel, prepare a concentrated stock solution by dissolving the required amount of DPE in a minimal volume of the co-solvent (e.g., DMSO).[11] Gentle warming may be required.

  • Solvent Addition: Add the primary non-polar solvent (e.g., Toluene) to the main reaction vessel and begin stirring.

  • Titration: Slowly add the concentrated DPE/co-solvent stock solution dropwise into the stirring primary solvent.

  • Observation: Monitor the solution for any signs of precipitation. If the solution remains clear, the DPE is successfully solubilized.

  • Optimization: The ratio of co-solvent to the primary solvent may need to be optimized to achieve maximum DPE solubility while minimizing potential interference with the reaction. A common starting point is to keep the final co-solvent concentration below 5-10% (v/v).

Co-Solvent Dissolution Workflow

The diagram below illustrates the experimental workflow for the co-solvent dissolution method.

CoSolvent_Workflow Start Start: Dissolve DPE PrepStock Prepare concentrated stock: DPE in minimal co-solvent (e.g., DMSO) Start->PrepStock PrepMain Add primary solvent (e.g., Toluene) to main reaction vessel Start->PrepMain AddStock Slowly add DPE stock solution to the stirring primary solvent PrepStock->AddStock PrepMain->AddStock Observe Observe for precipitation AddStock->Observe Success Homogeneous solution achieved Observe->Success Clear Solution Failure Precipitation occurs: Optimize co-solvent ratio or try another co-solvent Observe->Failure Precipitate Forms

Caption: Experimental workflow for co-solvent dissolution.

References

Troubleshooting guide for the esterification of Dipentaerythritol.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the esterification of dipentaerythritol.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the esterification of this compound in a question-and-answer format.

My reaction yield is lower than expected. What are the common causes and how can I improve it?

Low yields in this compound esterification can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Incomplete Reaction: The esterification reaction is an equilibrium process. To drive the reaction towards the product side, it is crucial to effectively remove the water byproduct as it forms.[1][2][3]

    • Solution: Employ a Dean-Stark apparatus with an azeotropic solvent like toluene to continuously remove water.[2][4] Alternatively, conducting the reaction under vacuum can also facilitate water removal.[5]

  • Suboptimal Reaction Conditions: Temperature and reaction time significantly impact the reaction rate and equilibrium.

    • Solution: Ensure the reaction temperature is within the optimal range, typically between 150°C and 260°C.[6] Monitor the reaction progress over time to determine the optimal reaction duration, which can range from 2 to 10 hours.[6]

  • Catalyst Inefficiency: The choice and amount of catalyst are critical for achieving a high reaction rate.

    • Solution: Consider using effective catalysts such as p-toluenesulfonic acid, sodium bisulfate, or organotin catalysts.[6][7] Ensure the catalyst loading is appropriate, typically 0.05-2.0% by mass of the total reactants.[6]

  • Loss of Product During Workup: Significant amounts of the desired ester can be lost during the purification steps.

    • Solution: Carefully optimize your purification protocol. This may involve using high vacuum distillation to separate the product from unreacted starting materials and byproducts.[7] Thoroughly rinsing all glassware and equipment used during the workup can also help minimize losses.[8]

The final ester product has a dark color. What causes this and how can I prevent it?

The development of a dark color in the final product is often an indication of side reactions or impurities.

  • High Reaction Temperatures: Elevated temperatures, while increasing the reaction rate, can also lead to thermal degradation and the formation of colored byproducts.[7]

    • Solution: Optimize the reaction temperature to be high enough for an efficient reaction rate but low enough to minimize degradation. A temperature range of 150-230°C is often a good starting point.[9]

  • Catalyst-Induced Discoloration: Some acid catalysts can cause charring or other side reactions at high temperatures, leading to discoloration.

    • Solution: If discoloration is an issue, consider using a milder or more selective catalyst. Organotin catalysts, for example, are known to be effective and can sometimes result in lighter-colored products.[7]

  • Oxidation: The presence of oxygen at high temperatures can lead to oxidative degradation of the reactants or products.

    • Solution: Conduct the reaction under an inert atmosphere, such as nitrogen, to prevent oxidation.

How can I ensure the esterification reaction goes to completion?

Achieving a high conversion of this compound is key to maximizing your yield.

  • Molar Ratio of Reactants: The stoichiometry of the reactants plays a crucial role in driving the reaction equilibrium.

    • Solution: Using a molar excess of the fatty acid can help shift the equilibrium towards the formation of the ester product.[7]

  • Efficient Water Removal: As mentioned previously, the continuous removal of water is critical for driving the reaction to completion.

    • Solution: Utilize a Dean-Stark trap or conduct the reaction under vacuum to effectively remove the water byproduct.[1][2]

  • Reaction Monitoring: It is important to monitor the progress of the reaction to determine when it has reached completion.

    • Solution: The reaction can be monitored by measuring the acid value of the reaction mixture over time. The reaction is considered complete when the acid value stabilizes.

What are the best practices for purifying the this compound ester product?

Purification is a critical step to obtain a high-purity final product.

  • Removal of Unreacted Fatty Acid: Excess fatty acid from the reaction will need to be removed.

    • Solution: High vacuum distillation is an effective method for separating the higher boiling point ester from the more volatile unreacted fatty acid.[7]

  • Catalyst Removal: The catalyst used in the reaction must be removed from the final product.

    • Solution: If a homogeneous catalyst is used, it can often be neutralized with a base and removed by washing with water. Heterogeneous catalysts can be removed by simple filtration.

  • Final Polishing: To achieve a very high purity product, additional purification steps may be necessary.

    • Solution: Column chromatography or molecular distillation can be used to remove any remaining impurities and byproducts.[4][7]

Quantitative Data Summary

The following table summarizes key quantitative data for the esterification of this compound under various conditions.

ParameterValueCatalystNotesReference
Reaction Temperature 130 - 195 °CTin-based catalystsReaction under vacuum (3000–10000Pa).[5]
150 - 260 °CSodium bisulfate, p-toluenesulfonic acid, tetrabutyl titanateReaction time of 2-10 hours.[6]
160 °Cp-toluenesulfonic acidAchieved 96% polyol conversion after 4 hours.[7]
200 °Cp-toluenesulfonic acidEquimolar ratio of fatty acid to OH groups resulted in a dark product.[7]
220 °CTributyl phosphateMolar ratio of fatty acid to OH = 1.1:1, 96% yield after 5 hours.[7]
Molar Ratio (Fatty Acid:this compound) 1.0 - 6.0 : 1Tin-based catalystsOptimal ratios can vary depending on the desired ester.[5]
Catalyst Loading 0.005 - 0.5 : 100 (mass ratio to this compound)Tin-based catalysts[5]
0.05 - 2.0% (mass ratio to total reactants)Sodium bisulfate, p-toluenesulfonic acid, tetrabutyl titanate[6]
Product Yield 80% (final product)p-toluenesulfonic acidAfter purification by molecular distillation.[7]
>99% (crude ester)ZrO2–Al2O3/SO42−Required high vacuum distillation to remove excess fatty acid.[7]

Experimental Protocols

General Protocol for the Esterification of this compound

This protocol provides a general methodology for the esterification of this compound. The specific amounts of reactants, catalyst, and reaction conditions should be optimized for the desired final product.

  • Reactor Setup:

    • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a temperature probe, and a Dean-Stark apparatus connected to a condenser.

    • Ensure all glassware is clean and dry.[8]

  • Charging Reactants:

    • Charge the this compound, fatty acid (at the desired molar ratio), and catalyst into the reaction flask.

    • If using a solvent for azeotropic water removal (e.g., toluene), add it to the flask.

  • Reaction:

    • Begin stirring the mixture and heat it to the desired reaction temperature (typically 150-260°C).[6]

    • Continuously monitor the reaction temperature.

    • Water will be collected in the Dean-Stark trap as the reaction proceeds.

    • Monitor the progress of the reaction by taking small samples periodically and measuring the acid value. The reaction is complete when the acid value becomes constant. The reaction time can vary from 2 to 10 hours.[6]

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solvent was used, remove it by rotary evaporation.

    • Catalyst Removal:

      • For acid catalysts, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and wash with water.

      • For heterogeneous catalysts, filter the reaction mixture.

    • Removal of Excess Fatty Acid: Remove the unreacted fatty acid by vacuum distillation.[7]

    • Final Purification: For high-purity products, perform molecular distillation or column chromatography.[4][7]

  • Characterization:

    • Characterize the final product using appropriate analytical techniques, such as FT-IR, NMR, and chromatography, to confirm its identity and purity.

Mandatory Visualization

TroubleshootingWorkflow start Start: Esterification of this compound problem Problem Encountered? start->problem low_yield Low Yield problem->low_yield Yes dark_color Dark Product Color problem->dark_color Yes incomplete_reaction Incomplete Reaction problem->incomplete_reaction Yes purification_issue Purification Issues problem->purification_issue Yes end End: Successful Esterification problem->end No check_water_removal Check Water Removal Method (e.g., Dean-Stark, Vacuum) low_yield->check_water_removal check_temp Check Reaction Temperature (Avoid Overheating) dark_color->check_temp incomplete_reaction->check_water_removal remove_acid Optimize Unreacted Acid Removal (Vacuum Distillation) purification_issue->remove_acid optimize_conditions Optimize Reaction Conditions (Temperature, Time) check_water_removal->optimize_conditions check_ratio Check Molar Ratio (Excess Fatty Acid?) check_water_removal->check_ratio check_catalyst Evaluate Catalyst (Type, Loading) optimize_conditions->check_catalyst review_workup Review Workup Procedure (Minimize Losses) check_catalyst->review_workup solution_found Problem Resolved? review_workup->solution_found inert_atmosphere Use Inert Atmosphere (e.g., Nitrogen) check_temp->inert_atmosphere catalyst_choice Consider Milder Catalyst inert_atmosphere->catalyst_choice catalyst_choice->solution_found monitor_reaction Monitor Reaction Progress (Acid Value) check_ratio->monitor_reaction monitor_reaction->solution_found remove_catalyst Optimize Catalyst Removal (Neutralization, Filtration) remove_acid->remove_catalyst final_purification Consider Final Polishing (Column Chromatography) remove_catalyst->final_purification final_purification->solution_found solution_found->problem No solution_found->end Yes

Caption: Troubleshooting workflow for the esterification of this compound.

References

Technical Support Center: Analysis of Impurities in Technical Grade Dipentaerythritol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of impurities in technical grade dipentaerythritol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in technical grade this compound?

A1: Technical grade this compound is a byproduct of pentaerythritol synthesis, which involves the condensation of formaldehyde and acetaldehyde.[1][2][3] Consequently, the primary impurities are structurally related polyhydric alcohols and byproducts of the manufacturing process. These include:

  • Pentaerythritol (PE): The starting material for the synthesis of higher oligomers.

  • Tripentaerythritol (Tri-PE): A higher oligomer formed during the reaction.[4]

  • Polypentaerythritols: Higher oligomers beyond tripentaerythritol.

  • Bis-pentaerythritol monoformal (bis-PE-MF): A byproduct from the reaction.[4]

  • Cyclic monopentaerythritol monoformal: Another potential byproduct.[4]

  • Residual starting materials and solvents: Acetaldehyde, formaldehyde, and solvents used in the purification process.

Q2: Which analytical techniques are most suitable for analyzing impurities in this compound?

A2: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[2][5][6][7]

  • HPLC is well-suited for the direct analysis of these non-volatile, polar compounds. Reversed-phase chromatography with a C18 column is often employed.[2][5] Detection can be achieved using a Refractive Index Detector (RID) or a UV detector at a low wavelength (e.g., 196 nm).[2][6] For complex mixtures containing higher oligomers like tripentaerythritol, a derivatization step (acetylation) can improve separation.[5]

  • GC analysis requires a derivatization step to convert the non-volatile polyhydric alcohols into more volatile compounds.[1][7] Common derivatization methods include silylation or acetylation.[1][4]

Q3: Why is derivatization necessary for GC analysis of this compound?

A3: this compound and its related impurities are polyhydric alcohols with high boiling points and low volatility. Direct injection into a gas chromatograph would lead to thermal degradation and no elution of the analytes.[7] Derivatization replaces the polar hydroxyl (-OH) groups with less polar and more volatile groups (e.g., trimethylsilyl or acetyl groups), allowing the compounds to be vaporized and separated by GC.[1][4]

Quantitative Data Summary

The following table summarizes the typical impurities found in technical grade this compound. Please note that the exact composition can vary depending on the manufacturing process.

ImpurityTypical Concentration Range (%)
This compound85.0 - 95.0
Pentaerythritol2.0 - 8.0
Tripentaerythritol1.0 - 5.0
Other Polypentaerythritols< 2.0
Bis-pentaerythritol monoformal< 1.0
Moisture< 0.5

Experimental Protocols

Method 1: HPLC Analysis of this compound and its Impurities (Direct Method)

This method is suitable for the routine quantification of pentaerythritol and this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, and column oven.

  • Refractive Index Detector (RID) or UV Detector.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (5:95, v/v)[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C
Detector RID or UV at 196 nm[2]
Injection Volume 20 µL

Sample Preparation:

  • Accurately weigh about 100 mg of the technical grade this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: GC Analysis of this compound and its Impurities (with Derivatization)

This method is suitable for the detailed analysis of a wider range of impurities, including higher oligomers.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Autosampler.

Chromatographic Conditions:

ParameterCondition
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Oven Program 150 °C (hold for 2 min), ramp to 300 °C at 10 °C/min, hold for 10 min
Detector Temperature 300 °C
Injection Volume 1 µL (split injection, ratio 50:1)

Sample Preparation (Acetylation):

  • Accurately weigh about 20 mg of the sample into a vial.

  • Add 1 mL of pyridine and 1 mL of acetic anhydride.

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the mixture to room temperature.

  • Dilute an aliquot of the reaction mixture with a suitable solvent (e.g., dichloromethane) before injection.

Troubleshooting Guides

HPLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Resolution Inappropriate mobile phase composition. Column degradation. Flow rate is too high.Optimize the acetonitrile/water ratio. Replace the column. Reduce the flow rate.[8][9]
Peak Tailing Presence of active sites on the column (silanol groups). Mobile phase pH is not optimal. Column contamination.Use a column with end-capping. Adjust the pH of the mobile phase with a suitable buffer. Flush the column with a strong solvent.
Baseline Drift/Noise Contaminated mobile phase. Detector temperature fluctuation. Air bubbles in the system.Prepare fresh mobile phase using HPLC grade solvents. Ensure the column and detector are properly thermostatted. Degas the mobile phase.
Ghost Peaks Contamination from previous injections (carryover). Impurities in the mobile phase.Implement a needle wash step in the autosampler method. Use high-purity solvents and prepare fresh mobile phase.
GC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No Peaks or Very Small Peaks Incomplete derivatization. Injection port discrimination.Ensure derivatization reagents are fresh and the reaction goes to completion. Optimize inlet temperature and injection parameters.
Broad Peaks Column contamination. Carrier gas flow rate is too low. Inlet or detector temperature is too low.Bake out the column at a high temperature. Check and adjust the carrier gas flow rate. Increase the inlet and detector temperatures.
Peak Tailing Active sites in the liner or column. Incomplete derivatization.Use a deactivated liner. Ensure the derivatization reaction is complete.
Extra Peaks (Artifacts) Side reactions during derivatization. Contamination from reagents or vials. Septum bleed.Optimize derivatization conditions (temperature, time). Run a blank with only the reagents. Use high-quality septa and replace them regularly.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Technical Grade This compound Sample weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatize (for GC) dissolve->derivatize GC Path filter Filter dissolve->filter HPLC Path derivatize->filter hplc HPLC Analysis filter->hplc gc GC Analysis filter->gc integrate Peak Integration hplc->integrate gc->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the analysis of impurities in this compound.

troubleshooting_hplc start Poor Peak Resolution in HPLC check_mobile_phase Is mobile phase composition correct? start->check_mobile_phase check_column Is the column old or contaminated? check_mobile_phase->check_column Yes solution_mp Prepare fresh mobile phase. Optimize solvent ratio. check_mobile_phase->solution_mp No check_flow_rate Is the flow rate too high? check_column->check_flow_rate No solution_column Flush or replace the column. check_column->solution_column Yes solution_flow Reduce the flow rate. check_flow_rate->solution_flow Yes end Resolution Improved check_flow_rate->end No solution_mp->end solution_column->end solution_flow->end

Caption: Troubleshooting logic for poor peak resolution in HPLC.

References

Technical Support Center: Enhancing Lubricant Performance of Dipentaerythritol (DPE) Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and performance evaluation of lubricants based on Dipentaerythritol (DPE) esters.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Poor Low-Temperature Fluidity (High Pour Point)

Q: My DPE ester-based lubricant solidifies or becomes highly viscous at low temperatures. What is causing this, and how can I improve its low-temperature performance?

A: A high pour point in DPE esters is typically related to the molecular structure of the fatty acids used in the synthesis, which allows for efficient packing and crystallization at low temperatures.

  • Likely Causes:

    • Predominance of long, linear saturated fatty acids: Straight-chain fatty acids can pack closely together, leading to a higher crystallization temperature.

    • High purity of a single ester species: A uniform molecular structure allows for more orderly crystal formation.

    • Insufficient unsaturation: The absence of double bonds in the fatty acid chains results in a more linear structure that is prone to crystallization.

  • Troubleshooting & Optimization:

    • Introduce Branched-Chain Fatty Acids: Replace a portion of the linear fatty acids with branched-chain versions (e.g., iso-octanoic acid). This disrupts the crystal lattice formation, thereby lowering the pour point.

    • Create Mixed Esters: Synthesize the DPE ester using a blend of different fatty acids (e.g., a mix of linear, branched, and unsaturated acids). This creates a more complex and irregular molecular structure that is less prone to crystallization.

    • Increase Unsaturation: Incorporate a higher proportion of unsaturated fatty acids, such as oleic acid. The double bonds introduce "kinks" in the fatty acid chains, which hinder orderly packing.

    • Utilize Pour Point Depressants (PPDs): If formulating with PPDs, ensure they are compatible with synthetic esters. Many PPDs are designed for mineral oils and may not be effective in polar ester-based lubricants. An optimization study for the PPD concentration is recommended.

Issue 2: Rapid Lubricant Degradation (Poor Oxidative Stability)

Q: The DPE ester lubricant is degrading quickly at high temperatures, as indicated by an increase in viscosity and acid number. How can I enhance its oxidative stability?

A: At elevated temperatures, DPE esters, like all lubricants, are susceptible to oxidation, which leads to the formation of sludge, varnish, and corrosive acidic byproducts.

  • Likely Causes:

    • High Operating Temperatures: The rate of oxidation doubles for approximately every 10°C increase in temperature.

    • Presence of Catalysts: Metal wear particles (e.g., copper, iron) can catalyze the oxidation process.

    • Insufficient Antioxidant Additives: The initial antioxidant package may be depleted or insufficient for the operating conditions.

  • Troubleshooting & Optimization:

    • Incorporate Antioxidants: Add an appropriate antioxidant package. Common choices for polyol esters include:

      • Aromatic Amines: Such as alkylated diphenylamines (e.g., N-phenyl-α-naphthylamine), are highly effective at high temperatures.

      • Hindered Phenols: Such as 2,6-di-tert-butylphenol (DTBP), are effective radical scavengers.

      • A synergistic combination of aminic and phenolic antioxidants often provides the best performance across a wide temperature range.

    • Metal Deactivators: Add metal deactivators to passivate the surfaces of metal components and prevent them from catalyzing oxidation.

    • Ensure High-Quality Base Ester: Start with a DPE ester that has a low initial acid number. A high acid value can indicate the presence of residual free fatty acids, which can accelerate hydrolysis and degradation.[1]

Issue 3: Inadequate Wear Protection

Q: I'm observing significant wear on components lubricated with my DPE ester formulation. Why is this happening, and what can be done to improve its anti-wear properties?

A: While DPE esters possess good lubricity, they may not provide sufficient protection under high-load or high-stress conditions.

  • Likely Causes:

    • High Load and Pressure: The lubricant film may be too thin to prevent metal-to-metal contact under extreme pressure.

    • Inadequate Additive Package: The formulation may lack specific anti-wear or extreme pressure (EP) additives.

  • Troubleshooting & Optimization:

    • Incorporate Anti-Wear (AW) and Extreme Pressure (EP) Additives:

      • Zinc Dialkyldithiophosphates (ZDDP): A very effective and commonly used anti-wear additive.

      • Phosphate Esters: Such as tricresyl phosphate (TCP), form a protective phosphate film on metal surfaces.[2]

      • Sulfur-Phosphorus Compounds: These additives provide a synergistic effect for enhanced EP and anti-wear performance.

    • Friction Modifiers: For applications where reducing friction is critical, consider adding friction modifiers.

Issue 4: General Lubricant Contamination

Q: The lubricant appears cloudy, and I've noticed sludge formation. What are the common contaminants, and how can I prevent this?

A: Contamination is a leading cause of lubricant failure and can significantly impact the performance of DPE esters.

  • Likely Contaminants:

    • Water: Can lead to hydrolysis of the ester, breaking it down into its constituent alcohol and acid.

    • Dirt and Dust: Abrasive particles that increase wear.

    • Other Lubricants: Cross-contamination with incompatible lubricants can lead to additive drop-out and reduced performance.

  • Troubleshooting & Prevention:

    • Proper Storage and Handling: Store lubricants in clean, sealed containers in a dry environment.

    • Filtration: Use appropriate filtration systems to remove particulate matter and water from the lubricant.

    • Regular Monitoring: Conduct routine oil analysis to check for contaminants and lubricant degradation.

Data Presentation: Performance of DPE Esters

The following tables summarize typical and comparative performance data for DPE esters. Note that performance can vary based on the specific fatty acid composition and the additive package used.

Table 1: Typical Properties of Commercial this compound (DPE) Esters

PropertyDIPE-4DIPE-2DIPE-3
Appearance Colorless or yellowish clear liquidColorless or yellowish clear liquidColorless or yellowish clear liquid
Viscosity @ 40°C (mm²/s) 350 - 370200 - 240300 - 340
Viscosity @ 100°C (mm²/s) 24 - 3018 - 2220 - 24
Viscosity Index (min) 909090
Flash Point (COC, °C, min) 260280280
Pour Point (°C, max) -6-15-15
Acid Number (mgKOH/g, max) 0.50.50.3
Data sourced from a technical data sheet for DIPE series esters.[3]

Table 2: Effect of Antioxidants on the Oxidation Stability of a Polyol Ester Base Oil

Antioxidant TypeConcentration (wt%)Oxidation Induction Time (min) at 150°C (RPVOT)
None0~25
Hindered Phenol (DTBP)1.0~150
Aromatic Amine (BNPA)1.0~450
DTBP + BNPA (1:1)1.0~600
Illustrative data based on typical performance trends for polyol esters. Actual values can vary significantly based on the specific base ester and test conditions.[4]

Table 3: Comparative Anti-Wear Performance of Additives in a Pentaerythritol Ester

AdditiveConcentration (wt%)Four-Ball Wear Scar Diameter (mm) (1200 rpm, 75°C, 40 kg, 1 hr)
None0~0.85
Tricresylphosphate (TCP)1.0~0.40
Triphenylthiophosphate (TPPT)1.0~0.35
Data synthesized from studies on anti-wear additives in pentaerythritol esters.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are summaries of standard ASTM methods. For complete procedural details, please refer to the specific ASTM documentation.

1. Kinematic Viscosity (ASTM D445) and Viscosity Index (ASTM D2270)

  • Objective: To determine the kinematic viscosity of the lubricant at two different temperatures (40°C and 100°C) and calculate the viscosity index (VI), which represents the lubricant's resistance to viscosity change with temperature.

  • Apparatus: Calibrated glass capillary viscometer, constant temperature baths.

  • Methodology:

    • Charge the viscometer with the lubricant sample.

    • Place the charged viscometer in a constant temperature bath maintained at 40°C until the sample reaches thermal equilibrium.

    • Measure the time required for the lubricant to flow between two marked points on the viscometer.

    • Repeat the measurement at 100°C.

    • Calculate the kinematic viscosity at each temperature by multiplying the flow time by the viscometer's calibration constant.

    • Calculate the Viscosity Index using the formulas and tables provided in the ASTM D2270 standard, based on the kinematic viscosities at 40°C and 100°C.

2. Pour Point (ASTM D97)

  • Objective: To determine the lowest temperature at which a lubricant will continue to flow.

  • Apparatus: Test jar, thermometer, cooling bath.

  • Methodology:

    • Pour the sample into a test jar to a marked level.

    • Heat the sample to a specified temperature to dissolve any wax crystals.

    • Cool the sample at a specified rate in a cooling bath.

    • At every 3°C interval, remove the jar from the bath and tilt it to see if the lubricant flows.

    • The test is complete when the sample shows no movement when held horizontally for 5 seconds.

    • The pour point is recorded as 3°C above the temperature at which the sample ceased to flow.

3. Oxidation Stability by Rotating Pressure Vessel (RPVOT - ASTM D2272)

  • Objective: To evaluate the oxidation stability of the lubricant under accelerated conditions.

  • Apparatus: Rotating pressure vessel, oxygen supply, constant temperature bath, pressure recorder.

  • Methodology:

    • Place a 50g sample of the lubricant, 5g of distilled water, and a copper catalyst coil into the pressure vessel.

    • Seal the vessel and charge it with oxygen to a pressure of 90 psi (620 kPa).

    • Place the vessel in a constant temperature bath at 150°C and rotate it at 100 rpm.

    • Monitor the pressure inside the vessel. As the lubricant oxidizes, it consumes oxygen, causing the pressure to drop.

    • The result is reported as the time in minutes for the pressure to drop by a specified amount (typically 25 psi or 175 kPa) from the maximum pressure. A longer time indicates better oxidation stability.

4. Wear Preventive Characteristics (Four-Ball Method - ASTM D4172)

  • Objective: To assess the anti-wear properties of the lubricant.

  • Apparatus: Four-Ball Wear Test Machine.

  • Methodology:

    • Three stationary steel balls are clamped in a cup, and the test lubricant is added to cover them.

    • A fourth steel ball is rotated against the three stationary balls under a specified load (e.g., 40 kg), speed (e.g., 1200 rpm), and temperature (e.g., 75°C) for a set duration (e.g., 60 minutes).

    • After the test, the three stationary balls are cleaned, and the average diameter of the wear scars on their surfaces is measured using a microscope.

    • A smaller wear scar diameter indicates better anti-wear protection.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to enhancing the performance of DPE ester-based lubricants.

G cluster_0 Troubleshooting Workflow: High Pour Point start High Pour Point Observed cause1 Predominance of Linear Saturated Fatty Acids? start->cause1 cause2 High Purity of a Single Ester Species? cause1->cause2 No sol1 Introduce Branched-Chain Fatty Acids cause1->sol1 Yes cause3 Insufficient Unsaturation? cause2->cause3 No sol2 Synthesize Mixed Esters cause2->sol2 Yes sol3 Increase Proportion of Unsaturated Fatty Acids cause3->sol3 Yes sol4 Optimize Pour Point Depressant (PPD) cause3->sol4 No end_node Improved Low-Temperature Fluidity sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Troubleshooting logic for addressing high pour point in DPE ester lubricants.

G cluster_1 Experimental Workflow: Lubricant Performance Evaluation start_exp Formulate DPE Ester Lubricant viscosity Measure Viscosity (ASTM D445) start_exp->viscosity pour_point Determine Pour Point (ASTM D97) start_exp->pour_point oxidation Test Oxidation Stability (ASTM D2272 - RPVOT) start_exp->oxidation wear Evaluate Wear Protection (ASTM D4172) start_exp->wear vi_calc Calculate Viscosity Index (ASTM D2270) viscosity->vi_calc analysis Analyze Data & Compare Performance pour_point->analysis oxidation->analysis wear->analysis vi_calc->analysis

Caption: Standard experimental workflow for evaluating lubricant performance.

G cluster_2 Additive Selection Logic problem Identified Performance Deficiency is_oxidation Poor Oxidative Stability? problem->is_oxidation is_wear High Wear? is_oxidation->is_wear No add_antioxidant Add Antioxidants (Aminic, Phenolic) is_oxidation->add_antioxidant Yes is_low_temp Poor Low-Temp Fluidity? is_wear->is_low_temp No add_aw_ep Add Anti-Wear/EP Additives (ZDDP, TCP) is_wear->add_aw_ep Yes add_ppd Modify Ester Structure or Add PPD is_low_temp->add_ppd Yes solution Optimized Lubricant Formulation is_low_temp->solution No add_antioxidant->solution add_aw_ep->solution add_ppd->solution

References

Strategies to control the molecular weight of polymers synthesized with Dipentaerythritol.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for polymer synthesis utilizing dipentaerythritol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the control of polymer molecular weight during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for controlling the molecular weight of polymers synthesized with this compound?

A1: The molecular weight of polymers synthesized using this compound can be controlled through several key strategies:

  • Monomer to Initiator (or Core Molecule) Ratio: Adjusting the molar ratio of the monomers (e.g., dicarboxylic acids) to the initiator or a core molecule like this compound is a fundamental method for controlling the polymer chain length.

  • Use of Chain Transfer Agents (CTAs): Introducing a chain transfer agent into the polymerization reaction can effectively regulate and reduce the average molecular weight of the polymer chains.

  • Reaction Temperature: The temperature of the polymerization reaction significantly influences the reaction kinetics, affecting both the rate of polymerization and the final molecular weight.

  • Reaction Time: In polycondensation reactions, the molecular weight of the polymer gradually increases with reaction time. Controlling the duration of the reaction is crucial for achieving the target molecular weight.

  • Stoichiometric Imbalance: In step-growth polymerization, intentionally creating a slight imbalance in the stoichiometry of the reactive functional groups can be used to limit the final molecular weight.

Q2: How does the monomer-to-initiator ratio affect the molecular weight of this compound-based polymers?

A2: In principle, for chain-growth polymerization, a higher concentration of initiator leads to the formation of more polymer chains, which, for a given amount of monomer, results in a lower average molecular weight per chain. Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains, thus increasing the average molecular weight. For polycondensation reactions where this compound acts as a core or branching unit, the ratio of other monomers to this compound will dictate the length of the polymer arms extending from the core, thereby influencing the overall molecular weight.

Q3: What is the role of a chain transfer agent (CTA) and how do I select one for my this compound polymerization?

A3: A chain transfer agent (CTA) is a compound that can react with a growing polymer chain, terminating its growth and initiating a new chain. This process effectively reduces the overall average molecular weight of the polymer. The effectiveness of a CTA depends on its reactivity relative to the monomer. Common CTAs include thiols, such as dodecyl mercaptan, and some halocarbons. The choice of CTA depends on the specific polymerization mechanism (e.g., free radical, condensation) and the monomers being used. The concentration of the CTA is a critical parameter; increasing the CTA concentration will lead to a lower polymer molecular weight.

Q4: How does temperature influence the molecular weight of polymers synthesized with this compound?

A4: Temperature has a complex effect on polymerization. Generally, higher temperatures increase the rate of polymerization. However, in many polymerization types, higher temperatures can also lead to an increased rate of termination or side reactions, which can result in shorter polymer chains and a lower average molecular weight. For polycondensation reactions, higher temperatures can help drive the removal of small molecule byproducts (like water), shifting the equilibrium toward the formation of higher molecular weight polymers. However, excessively high temperatures can cause degradation or unwanted side reactions. It is crucial to find an optimal temperature range for the specific polymer system to achieve the desired molecular weight and properties.

Troubleshooting Guide

Problem 1: The molecular weight of my polymer is consistently too high.

Possible Cause Recommended Solution
Insufficient Initiator Concentration Increase the concentration of the initiator. This will generate more polymer chains, leading to a lower average molecular weight.
Absence or Insufficient Amount of Chain Transfer Agent (CTA) Introduce or increase the concentration of a suitable chain transfer agent.
Reaction Temperature is Too Low (for some mechanisms) or Too High (promoting degradation that might be misinterpreted) Optimize the reaction temperature. Experiment with a range of temperatures to find the optimal condition for achieving the target molecular weight.
Excessive Reaction Time Reduce the overall reaction time. Take aliquots at different time points to monitor the molecular weight growth and determine the optimal stopping point.
Stoichiometric Ratio Favoring High Molecular Weight Adjust the monomer ratios to create a slight stoichiometric imbalance that limits chain growth.

Problem 2: The molecular weight of my polymer is consistently too low.

Possible Cause Recommended Solution
Excessive Initiator Concentration Decrease the initiator concentration to generate fewer, longer polymer chains.
Presence of Impurities Ensure all monomers, solvents, and initiators are rigorously purified. Impurities can act as unintended chain transfer or terminating agents.
Reaction Temperature is Too High Lower the reaction temperature to reduce the rate of termination reactions relative to propagation.
Insufficient Reaction Time Increase the reaction time to allow for further chain growth, especially in polycondensation reactions.

Problem 3: The polydispersity index (PDI) of my polymer is too high (broad molecular weight distribution).

Possible Cause Recommended Solution
Slow Initiation Choose an initiator that decomposes rapidly at the reaction temperature to ensure all chains start growing at approximately the same time.
Chain Transfer Reactions Minimize unintended chain transfer by purifying all reagents. If a CTA is used, ensure its reactivity is appropriate for controlled polymerization.
Side Reactions or Gelation Optimize reaction conditions (temperature, concentration) to minimize side reactions. In the case of hyperbranched polymers, gelation can be a significant issue.[1] Consider running the reaction at a lower concentration or stopping it at a lower conversion to prevent gel formation.[1]
Poor Mixing Ensure efficient and uniform stirring throughout the reaction to avoid localized high concentrations of initiator or monomer.

Problem 4: Gelation occurs during the polymerization of hyperbranched polymers with this compound.

Possible Cause Recommended Solution
High Monomer Concentration Reduce the initial monomer concentration by increasing the amount of solvent. This decreases the probability of intermolecular crosslinking.
High Degree of Conversion Stop the reaction at a lower monomer conversion, before the gel point is reached. The formation of high molecular weight macromolecules increases with the extent of the reaction.[1]
High Reaction Temperature Lower the reaction temperature to reduce the overall reaction rate and provide better control over the growth of the polymer network.

Quantitative Data Summary

While specific data for this compound is limited in readily available literature, the following tables illustrate the general principles of molecular weight control in polyester synthesis, which are applicable to systems involving this compound.

Table 1: Effect of Monomer Molar Ratio on Polymer Molecular Weight (Illustrative for Polycondensation)

Diol:Diacid Molar Ratio Number Average Molecular Weight (Mn) ( g/mol ) Weight Average Molecular Weight (Mw) ( g/mol ) Polydispersity Index (PDI)
1.02:1~3,000~6,000~2.0
1.01:1~6,000~12,000~2.0
1:1 (Theoretical)HighVery High>2.0

Note: Data is illustrative and based on general principles of polycondensation. Actual values will vary based on specific monomers and reaction conditions.

Table 2: Effect of Chain Transfer Agent (CTA) Concentration on Polymer Molecular Weight (Illustrative)

CTA Concentration (mol%) Number Average Molecular Weight (Mn) ( g/mol ) Polydispersity Index (PDI)
0100,0001.8
0.150,0001.7
0.515,0001.6
1.08,0001.5

Note: This table demonstrates the typical inverse relationship between CTA concentration and molecular weight.

Experimental Protocols

Protocol 1: Synthesis of a Hyperbranched Polyester via Melt Polycondensation

This protocol describes a general procedure for the synthesis of a hyperbranched polyester using this compound and a dicarboxylic acid (e.g., adipic acid).

Materials:

  • This compound

  • Adipic acid

  • Catalyst (e.g., p-toluenesulfonic acid or dibutyltin oxide)

  • Nitrogen gas supply

  • Reaction vessel (three-neck round-bottom flask) equipped with a mechanical stirrer, a condenser with a collection flask, and a nitrogen inlet.

Procedure:

  • Charging the Reactor: Accurately weigh and add the desired molar ratio of this compound and adipic acid to the reaction vessel. Add the catalyst (typically 0.1-0.5 wt% of the total reactants).

  • Inert Atmosphere: Assemble the reaction apparatus and purge the system with nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of nitrogen throughout the reaction.

  • Heating and Esterification: Begin stirring and gradually heat the reaction mixture to the desired temperature (e.g., 180-220°C) using a heating mantle. Water will begin to distill from the reaction mixture as a byproduct of esterification and should be collected in the collection flask.

  • Monitoring the Reaction: The progress of the reaction can be monitored by measuring the amount of water collected or by taking small samples periodically to determine the acid value.

  • Polycondensation: Once the rate of water distillation slows, a vacuum can be slowly applied to facilitate the removal of the remaining water and drive the polymerization to a higher molecular weight. The viscosity of the reaction mixture will increase significantly during this stage.

  • Termination and Isolation: Once the desired reaction time has been reached or the desired viscosity is achieved, cool the reaction vessel to room temperature. The resulting polymer can be dissolved in a suitable solvent (e.g., tetrahydrofuran) and precipitated in a non-solvent (e.g., cold methanol) to purify it.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

Protocol 2: Molecular Weight Characterization by Gel Permeation Chromatography (GPC)

Instrumentation and Conditions:

  • GPC System: An integrated GPC system with a refractive index (RI) detector.

  • Columns: A set of GPC columns suitable for the expected molecular weight range of the polymer (e.g., mixed-bed polystyrene-divinylbenzene columns).

  • Mobile Phase (Eluent): A suitable solvent for the polymer, such as tetrahydrofuran (THF).

  • Flow Rate: Typically 1.0 mL/min.

  • Temperature: Column and detector temperature should be controlled (e.g., 40°C) for stable baselines and reproducible results.[2]

  • Calibration: Use a series of narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate) to generate a calibration curve.

Sample Preparation:

  • Accurately weigh 1-2 mg of the dried polymer sample.

  • Dissolve the polymer in a known volume (e.g., 1 mL) of the mobile phase (e.g., THF). Ensure complete dissolution, which may take several hours for high molecular weight polymers.

  • Filter the polymer solution through a syringe filter (e.g., 0.22 µm PTFE membrane) to remove any particulate matter before injecting it into the GPC system.

Data Analysis: The GPC software will use the calibration curve to calculate the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) from the chromatogram of the polymer sample.

Visualizations

logical_relationship cluster_parameters Controllable Experimental Parameters cluster_outcomes Resulting Polymer Properties p1 Monomer/Initiator Ratio o1 Molecular Weight (Mn, Mw) p1->o1 Inverse Relationship (Higher ratio -> Lower MW) o2 Polydispersity Index (PDI) p1->o2 p2 CTA Concentration p2->o1 Inverse Relationship (Higher conc. -> Lower MW) p2->o2 p3 Temperature p3->o1 Complex Effect p3->o2 p4 Reaction Time p4->o1 Direct Relationship (Longer time -> Higher MW)

Caption: Relationship between experimental parameters and polymer properties.

experimental_workflow start Start: Define Target Molecular Weight reagents Select & Purify Reagents (this compound, Monomers, Initiator, CTA) start->reagents setup Assemble Reaction Apparatus (Inert Atmosphere) reagents->setup polymerization Perform Polymerization (Control Temp. & Time) setup->polymerization monitoring Monitor Reaction Progress (e.g., Viscosity, Aliquots for GPC) polymerization->monitoring termination Terminate Reaction & Isolate Crude Polymer monitoring->termination purification Purify Polymer (e.g., Precipitation) termination->purification characterization Characterize Polymer (GPC for Mn, Mw, PDI) purification->characterization end End: Desired Polymer characterization->end

Caption: General experimental workflow for controlled polymerization.

References

Validation & Comparative

A Comparative Analysis of Dipentaerythritol and Pentaerythritol in Alkyd Resin Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a polyol is a critical determinant in the synthesis of alkyd resins, profoundly influencing the final performance characteristics of coatings. While pentaerythritol has long been a standard choice for producing durable and versatile alkyd resins, the use of higher functionality polyols, such as dipentaerythritol, offers significant advantages in developing high-performance and environmentally friendly coating systems. This guide provides an objective comparison of this compound and pentaerythritol in the context of alkyd resin performance, supported by established principles of polymer chemistry and citing standard experimental methodologies.

The Structural Advantage of this compound

Pentaerythritol is a tetrafunctional polyol, possessing four primary hydroxyl groups. In contrast, this compound is a hexafunctional polyol with six primary hydroxyl groups. This increased functionality is the primary driver for the enhanced performance of this compound-based alkyd resins. The greater number of reactive sites allows for a higher degree of cross-linking during the curing process, leading to a more densely packed and robust polymer network.[1][2] This directly translates into improvements in several key coating properties.

Chemical Structures of Pentaerythritol and this compound cluster_penta Pentaerythritol (Functionality: 4) cluster_dopenta This compound (Functionality: 6) penta C(CH₂OH)₄ dipenta O[CH₂C(CH₂OH)₃]₂

Figure 1: A comparison of the chemical structures of Pentaerythritol and this compound.

Quantitative Performance Comparison

The following table summarizes the performance differences between alkyd resins formulated with pentaerythritol and this compound. The data is based on established principles where higher polyol functionality leads to enhanced performance. Specific quantitative values will vary depending on the complete resin formulation, including the type of fatty acid, oil length, and dibasic acid used.[1]

Performance ParameterPentaerythritol-based AlkydThis compound-based AlkydRationale for Difference
Drying Time Faster than glycerol-based alkydsFaster than pentaerythritol-based alkydsHigher functionality leads to quicker cross-linking and film formation.[1][2]
Hardness Very GoodExcellentIncreased cross-link density results in a harder, more resilient film.[1]
Gloss and Gloss Retention Very GoodExcellentA denser, more uniform surface from higher cross-linking enhances gloss and its longevity.[1][2]
Water Resistance GoodVery GoodThe tightly cross-linked network reduces water permeability.[1]
Chemical Resistance GoodVery GoodA more robust polymer structure provides better resistance to chemical attack.[1][2]
Viscosity at Same Oil Length ModerateHighThe more complex and branched structure of this compound can lead to higher viscosity.[1]
Suitability for High-Solids Coatings ModerateGoodThe highly branched structure of this compound can yield lower viscosity at a given molecular weight, enabling formulations with higher solids content and lower VOCs.[3]

Experimental Protocols

The characterization and comparison of alkyd resins involve a suite of standardized tests to quantify their physical and chemical properties. The following are detailed methodologies for key experiments.

Alkyd Resin Synthesis: A Two-Stage Process

The synthesis of alkyd resins from both pentaerythritol and this compound typically follows a two-stage process: alcoholysis (or monoglyceride formation) followed by polyesterification.

G cluster_stage1 Stage 1: Alcoholysis cluster_stage2 Stage 2: Polyesterification A Charge Fatty Oil, Polyol (Pentaerythritol or this compound), and Catalyst B Heat to 230-240°C under Inert Gas A->B C Monitor for Methanol Solubility B->C D Cool to < 200°C upon Monoglyceride Formation C->D E Add Phthalic Anhydride and Azeotropic Solvent (e.g., Xylene) D->E Transfer Monoglyceride F Heat to 230-240°C and Collect Water of Esterification E->F G Monitor Acid Value and Viscosity F->G H Continue Reaction until Target Specifications are Met G->H

Figure 2: A generalized workflow for the two-stage synthesis of alkyd resins.

1. Determination of Acid Value (ASTM D1639)

  • Significance: Measures the amount of free carboxyl groups in the resin, indicating the extent of the polyesterification reaction.

  • Methodology:

    • A known weight of the resin sample is dissolved in a suitable solvent mixture (e.g., toluene/isopropanol 1:1).

    • A few drops of phenolphthalein indicator are added.

    • The solution is titrated with a standardized solution of potassium hydroxide (KOH) in ethanol until a faint pink endpoint persists for at least 30 seconds.

    • The acid value is calculated using the formula: Acid Value (mg KOH/g) = (V × N × 56.1) / W Where:

      • V = Volume of KOH solution used (mL)

      • N = Normality of the KOH solution

      • W = Weight of the resin sample (g)

2. Viscosity Measurement (ASTM D1545)

  • Significance: Indicates the molecular weight and degree of polymerization of the alkyd resin.

  • Methodology:

    • The viscosity of the resin solution (at a specified solids content) is determined using Gardner-Holdt bubble viscometers.

    • The resin solution is placed in a tube of a specific diameter.

    • The tube is inverted, and the time it takes for the air bubble to rise is compared to a set of standard tubes with known viscosities.

    • The viscosity is reported in Gardner-Holdt units (e.g., Z1, Z2).

3. Drying Time (ASTM D1640)

  • Significance: Evaluates the rate at which the alkyd resin film cures and dries.

  • Methodology:

    • A film of the alkyd resin, formulated with appropriate driers, is applied to a glass panel at a specified thickness.

    • The drying stages are assessed at regular intervals:

      • Set-to-Touch: The time when the film is not sticky to a light touch.

      • Tack-Free: The time when the film does not feel sticky when touched with moderate pressure.

      • Dry-Hard: The time when the film is hard enough to be sanded or recoated.

      • Dry-Through: The time when the film is completely cured and resistant to imprinting.

4. Hardness Measurement (ASTM D4366 - Pendulum Hardness)

  • Significance: Quantifies the surface hardness of the cured alkyd resin film.

  • Methodology:

    • A cured film of the alkyd resin on a rigid substrate is prepared.

    • A pendulum (either König or Persoz) is placed on the film surface and set into oscillation.

    • The instrument measures the time it takes for the amplitude of the pendulum's swing to decrease by a specified amount.

    • Harder films will result in longer damping times.

5. Gloss Measurement (ASTM D523)

  • Significance: Measures the specular gloss of a cured alkyd resin film.

  • Methodology:

    • A cured film of the alkyd resin is prepared on a smooth, flat substrate.

    • A gloss meter is used to measure the amount of light reflected at a specific angle (typically 20°, 60°, or 85°).

    • The gloss is reported in Gloss Units (GU).

Conclusion

The use of this compound in alkyd resin formulations offers a clear pathway to enhancing the performance of coatings. Its higher functionality compared to pentaerythritol leads to a more densely cross-linked polymer network, resulting in demonstrably superior properties such as faster drying times, increased hardness, better gloss retention, and improved water and chemical resistance.[1][2] While the initial viscosity of this compound-based resins may be higher, their unique molecular architecture can be leveraged to formulate high-solids coatings with reduced volatile organic compound (VOC) content, aligning with modern environmental regulations.[3] For researchers and formulators aiming to develop high-performance, durable, and more sustainable coatings, this compound represents a valuable and effective building block.

References

Performance evaluation of Dipentaerythritol-based lubricants against commercial alternatives.

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance characteristics of Dipentaerythritol (DPE) esters against leading synthetic lubricants, Polyalphaolefins (PAOs) and Polyalkylene Glycols (PAGs), reveals distinct advantages in thermal stability and lubricity for DPE-based formulations. This guide provides a comprehensive comparison of their performance metrics, supported by established experimental protocols, to inform researchers and industry professionals in the selection of optimal lubrication solutions.

This compound (DPE) esters, a class of synthetic polyol ester lubricants, are gaining prominence in high-performance applications due to their exceptional thermal and oxidative stability.[1][2] When benchmarked against widely used commercial synthetic lubricants such as Polyalphaolefins (PAOs) and Polyalkylene Glycols (PAGs), DPE-based lubricants demonstrate a competitive edge in several key performance areas. This comparison guide outlines the quantitative performance data of these lubricant types across four critical parameters: viscosity index, pour point, oxidation stability, and wear resistance.

Performance Data Summary

The following table summarizes the typical performance characteristics of DPE esters, PAOs, and PAGs based on standardized testing methodologies.

Performance ParameterThis compound (DPE) EsterPolyalphaolefin (PAO)Polyalkylene Glycol (PAG)Test Method
Viscosity Index (VI) 120 - 150+120 - 150160 - 250+ASTM D2270
Pour Point (°C) -60 to -30-70 to -40-50 to -30ASTM D97
Oxidation Stability (RPVOT, minutes) > 1000~500 - 1500> 1000ASTM D2272
Wear Resistance (4-Ball Wear Scar, mm) ~0.3 - 0.5~0.4 - 0.6~0.3 - 0.5ASTM D4172

Detailed Experimental Protocols

The performance data presented is based on the following standardized ASTM (American Society for Testing and Materials) test methods:

Viscosity Index (ASTM D2270)

This standard practice covers the calculation of the viscosity index of petroleum products, including lubricating oils, from their kinematic viscosities at 40°C and 100°C. A higher viscosity index indicates a smaller change in viscosity with temperature, which is a desirable characteristic for lubricants operating over a wide temperature range.

Pour Point (ASTM D97)

This test method determines the lowest temperature at which a lubricant will continue to flow. After preliminary heating, the sample is cooled at a specified rate and examined at intervals of 3°C for flow characteristics. The pour point is a critical parameter for lubricants used in cold environments.

Oxidation Stability (ASTM D2272 - RPVOT)

The Rotating Pressure Vessel Oxidation Test (RPVOT) is an accelerated aging test used to evaluate the oxidation stability of lubricants. A sample of the lubricant is placed in a pressurized vessel with oxygen, water, and a copper catalyst coil, and then heated and rotated. The time it takes for the oxygen pressure to drop by a specified amount is measured in minutes, with longer times indicating higher oxidation stability.[3][4]

Wear Resistance (ASTM D4172 - Four-Ball Method)

This test method evaluates the anti-wear properties of lubricating fluids. It involves rotating a steel ball under a specified load against three stationary steel balls that are lubricated with the test sample. The average diameter of the wear scars on the three stationary balls is measured after the test. A smaller wear scar diameter indicates better wear protection.[5][6][7]

Visualizing Experimental Workflow and Performance Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Sample Preparation cluster_testing Performance Testing (ASTM Standards) cluster_analysis Data Analysis & Comparison Lube_Sample Lubricant Sample (DPE, PAO, PAG) Additives Additive Package (Optional) Viscosity_Test Viscosity Index (ASTM D2270) Lube_Sample->Viscosity_Test Pour_Point_Test Pour Point (ASTM D97) Lube_Sample->Pour_Point_Test Oxidation_Test Oxidation Stability (ASTM D2272) Lube_Sample->Oxidation_Test Wear_Test Wear Resistance (ASTM D4172) Lube_Sample->Wear_Test Data_Table Comparative Data Table Viscosity_Test->Data_Table Pour_Point_Test->Data_Table Oxidation_Test->Data_Table Wear_Test->Data_Table Performance_Eval Performance Evaluation Data_Table->Performance_Eval

Caption: Experimental workflow for lubricant performance evaluation.

G cluster_properties Inherent Lubricant Properties cluster_performance Desired Performance Outcomes VI High Viscosity Index Temp_Range Wide Operating Temperature Range VI->Temp_Range PP Low Pour Point Cold_Start Good Cold Start Performance PP->Cold_Start OS High Oxidation Stability Long_Life Extended Lubricant Service Life OS->Long_Life WR High Wear Resistance Equip_Protect Enhanced Equipment Protection WR->Equip_Protect

Caption: Relationship between lubricant properties and performance.

Concluding Remarks

The selection of a lubricant for a specific application is a critical decision that can significantly impact equipment longevity and performance. This compound-based lubricants, with their robust thermal and oxidative stability and excellent lubricity, present a compelling option for demanding environments. While Polyalphaolefins offer excellent low-temperature fluidity and Polyalkylene Glycols provide exceptionally high viscosity indices, DPE esters offer a well-balanced performance profile. Researchers and drug development professionals can leverage this comparative data to make informed decisions when selecting lubricants for sensitive and high-performance equipment. The detailed experimental protocols also provide a framework for conducting further in-house evaluations to determine the most suitable lubricant for specific operational conditions.

References

A Comparative Guide to the Biodegradability of Dipentaerythritol-Based Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel biodegradable polymers is a critical endeavor in the development of transient medical devices, drug delivery systems, and environmentally benign materials. This guide provides a comparative analysis of the biodegradability of polyesters synthesized with dipentaerythritol, a hyperbranching monomer, against common linear aliphatic polyesters such as polylactic acid (PLA), polycaprolactone (PCL), and polyhydroxyalkanoates (PHAs). The inclusion of multifunctional monomers like this compound can significantly alter the architecture and, consequently, the degradation characteristics of polyesters.

Performance Comparison: Biodegradation of Polyesters

The biodegradability of polyesters is influenced by a multitude of factors including their chemical structure, crystallinity, and the surrounding environment. The introduction of branching and crosslinking through the use of polyfunctional alcohols like pentaerythritol and this compound can lead to varied degradation profiles. While specific quantitative data for this compound-based polyesters remains limited in publicly accessible literature, studies on structurally similar hyperbranched and network polyesters provide valuable insights.

A study on network polyesters synthesized from the closely related pentaerythritol and various aliphatic dicarboxylic acids demonstrated their susceptibility to enzymatic degradation by various lipases.[1] Another patent indicates that a crosslinked polyester synthesized using pentaerythritol, citric acid, and D,L-lactic acid exhibited 95% degradation in water over 50 days.[2] Generally, increased branching in polyesters can lead to accelerated hydrolytic degradation due to a reduction in crystallinity.[3]

Below is a comparative summary of the biodegradability of various polyesters based on available experimental data.

PolymerMonomer(s)ArchitectureBiodegradation MethodTest ConditionsDegradation Rate (% Weight Loss)TimeReference
Pentaerythritol-based Polyester Pentaerythritol, Aliphatic Dicarboxylic AcidsNetworkEnzymatic Degradation (Lipase)Buffer solution, 37°CData on weight loss reported, specific percentages vary with dicarboxylic acid used6 days[1]
Pentaerythritol/Citric Acid/Lactic Acid Polyester Pentaerythritol, Citric Acid, D,L-Lactic AcidCrosslinkedHydrolytic DegradationWater, 30°C95%50 days[2]
Poly(ε-caprolactone) (PCL) ε-caprolactoneLinearSoil BurialGarden and Canal Shore Soil~100%4 weeks[4]
Poly(lactic acid) (PLA) Lactic AcidLinearSoil Burial (in sand)Simulating beach litterSlower than PCL, PBSA, and PHB267 days[5]
Poly(butylene succinate-co-adipate) (PBSA) Butylene Succinate, Butylene AdipateLinearSoil BurialNot specified~44%Not specified[6]
Poly(3-hydroxybutyrate) (PHB) 3-hydroxybutyrateLinearSoil Burial (in sand)Simulating beach litter~90%200 days[5]

Experimental Protocols

To ensure objective and reproducible assessment of biodegradability, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments cited in the comparison.

Soil Burial Test

The soil burial test is a widely used method to simulate the degradation of polymers in a natural soil environment.

Protocol:

  • Sample Preparation: Polymer films of known weight and dimensions are prepared.

  • Burial: The specimens are buried in a container with compost soil. The burial can be conducted in an outdoor, uncovered area or in a controlled indoor environment within plastic boxes.[7]

  • Environmental Conditions: For indoor tests, the soil is maintained at a specific temperature and moisture level. For outdoor tests, the samples are exposed to the natural environmental fluctuations.

  • Sampling: At regular intervals (e.g., weekly or bi-weekly), samples are retrieved from the soil.

  • Analysis: The retrieved samples are carefully cleaned to remove any adhering soil, dried in an oven until a constant weight is achieved, and then weighed.

  • Data Interpretation: The percentage of weight loss is calculated to determine the extent of biodegradation over time. Scanning Electron Microscopy (SEM) can be used to observe changes in the surface morphology of the polymer films.

Enzymatic Degradation Assay

Enzymatic degradation assays provide a more controlled method to study the susceptibility of polyesters to specific enzymes.

Protocol:

  • Sample Preparation: Polymer films or powders of a known weight are prepared.

  • Enzyme Solution: A solution of a specific enzyme (e.g., lipase from Candida sp. or Pseudomonas sp.) is prepared in a suitable buffer (e.g., phosphate buffer) at a specific concentration and pH.[3][8]

  • Incubation: The polymer samples are immersed in the enzyme solution and incubated at a constant temperature (e.g., 37°C) with gentle agitation.[1]

  • Sampling: At predetermined time points, the polymer samples are removed from the solution.

  • Analysis: The samples are washed with distilled water to remove any residual enzyme and buffer, dried to a constant weight, and weighed. The weight loss is then calculated.

  • Control: A control experiment is run in parallel with the polymer sample in the buffer solution without the enzyme to account for any hydrolytic degradation.

Respirometry Analysis

Respirometry measures the metabolic activity of microorganisms as they degrade a polymer by quantifying the amount of carbon dioxide (CO₂) produced or oxygen (O₂) consumed.

Protocol:

  • Sample Preparation: The polymer sample is mixed with a standard inoculum, such as mature compost or activated sludge.

  • Incubation: The mixture is placed in a sealed vessel (respirometer) under controlled temperature, humidity, and aeration.

  • Gas Measurement: The amount of CO₂ evolved is measured over time using methods like gas chromatography or titration. Alternatively, the consumption of O₂ can be monitored.

  • Data Calculation: The percentage of biodegradation is calculated by comparing the cumulative CO₂ evolution from the test polymer to its theoretical maximum CO₂ production, which is based on its carbon content. A reference material with known biodegradability is often tested in parallel.

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in evaluating polyester biodegradability, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Biodegradation Testing cluster_analysis Data Analysis cluster_conclusion Conclusion Polymer_Synthesis Polyester Synthesis (with this compound) Film_Casting Film Casting/ Sample Fabrication Polymer_Synthesis->Film_Casting Initial_Characterization Initial Characterization (Weight, Dimensions) Film_Casting->Initial_Characterization Soil_Burial Soil Burial Test Initial_Characterization->Soil_Burial Enzymatic_Degradation Enzymatic Degradation Initial_Characterization->Enzymatic_Degradation Respirometry Respirometry Initial_Characterization->Respirometry Weight_Loss Weight Loss Measurement Soil_Burial->Weight_Loss SEM Surface Morphology (SEM) Soil_Burial->SEM Enzymatic_Degradation->Weight_Loss Molecular_Weight Molecular Weight Change (GPC) Enzymatic_Degradation->Molecular_Weight Gas_Analysis CO2/O2 Measurement Respirometry->Gas_Analysis Biodegradability_Assessment Biodegradability Assessment Weight_Loss->Biodegradability_Assessment SEM->Biodegradability_Assessment Gas_Analysis->Biodegradability_Assessment Molecular_Weight->Biodegradability_Assessment

Caption: Workflow for assessing polyester biodegradability.

Degradation_Pathway Polyester Polyester Matrix Surface_Colonization Microbial Colonization (Bacteria, Fungi) Polyester->Surface_Colonization Hydrolysis Hydrolysis of Ester Bonds Polyester->Hydrolysis Abiotic Hydrolysis Enzyme_Secretion Extracellular Enzyme Secretion (e.g., Lipases, Esterases) Surface_Colonization->Enzyme_Secretion Enzyme_Secretion->Hydrolysis Oligomers Water-Soluble Oligomers Hydrolysis->Oligomers Monomers Monomers Oligomers->Monomers Cellular_Uptake Cellular Uptake by Microorganisms Monomers->Cellular_Uptake Metabolism Microbial Metabolism Cellular_Uptake->Metabolism End_Products End Products (CO2, H2O, Biomass) Metabolism->End_Products

References

A Comparative Analysis of Dipentaerythritol and Other Polyols in Advanced Coating Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of high-performance coatings, the selection of polyol is a critical determinant of the final product's characteristics. This guide provides a comparative study of Dipentaerythritol (DPE) against other commonly used polyols, such as Pentaerythritol (PE), Trimethylolpropane (TMP), and Glycerol, in both alkyd and polyurethane coating systems. The superior performance of this compound-based coatings, attributed to its higher functionality, is substantiated by experimental data and detailed methodologies.

Executive Summary

This compound, a six-functional polyol, consistently demonstrates enhanced performance in coating applications when compared to lower-functionality polyols. Its unique molecular structure allows for a higher degree of cross-linking during the curing process.[1][2] This increased cross-link density translates to significant improvements in key coating properties such as hardness, chemical resistance, gloss retention, and faster drying times.[1][3] This guide will delve into the quantitative and qualitative differences observed in coatings formulated with DPE and other polyols, providing researchers and formulation scientists with the data necessary to make informed decisions for developing advanced coating systems.

Molecular Structure and Functionality

The performance of a polyol in a coating formulation is intrinsically linked to its molecular structure, particularly its functionality (the number of hydroxyl groups).

cluster_polyols Polyol Structures Glycerol Glycerol (Functionality: 3) TMP Trimethylolpropane (TMP) (Functionality: 3) PE Pentaerythritol (PE) (Functionality: 4) DPE This compound (DPE) (Functionality: 6)

Figure 1: Comparison of Polyol Functionality

As the functionality of the polyol increases from Glycerol (3) to this compound (6), the potential for creating a more densely cross-linked polymer network in the final coating also increases. This higher cross-link density is the primary reason for the enhanced performance characteristics of DPE-based coatings.

Performance in Alkyd Resin Coatings

Alkyd resins are a cornerstone of the coatings industry, and the choice of polyol significantly impacts their performance. While quantitative data for a direct comparison of DPE, PE, and Glycerol in a single study is limited, a qualitative comparison based on established principles of alkyd chemistry highlights the advantages of higher functionality polyols.

Table 1: Qualitative Performance Comparison of Polyols in Alkyd Resins

PropertyGlycerol (Functionality: 3)Pentaerythritol (Functionality: 4)This compound (Functionality: 6)
Drying Time ModerateFasterFast
Hardness GoodVery GoodExcellent
Gloss and Gloss Retention GoodVery GoodExcellent
Water Resistance ModerateGoodVery Good
Chemical Resistance ModerateGoodVery Good
Suitability for High-Solids Coatings LimitedModerateGood

Source: Qualitative comparison based on established principles of alkyd resin chemistry. Higher polyol functionality generally leads to enhanced performance characteristics.[3]

The trend is clear: as the functionality of the polyol increases, the performance of the alkyd coating is significantly enhanced. DPE, with its functionality of six, provides superior hardness, faster drying times, and improved resistance properties compared to PE and Glycerol.[3]

Performance in Polyurethane Coatings

In polyurethane (PU) coating systems, the impact of polyol functionality on performance is well-documented. A study comparing DPE with other multifunctional polyols in a polyester polyurethane system provides valuable quantitative data.

Table 2: Performance of Different Polyols in a High-Hydroxyl-Value Polyester Polyurethane System (HTP-1)

PropertyTrimethylolpropane (TMP)DitrimethylolpropaneThis compound (DPE)
Pencil Hardness 2H2H3H
Flexibility (mm) 331
Adhesion (Grade) 000
Oil Resistance GoodGoodModerate
Glass Transition Temperature (Tg) --40.19 °C

Source: Data extracted from a comparative study on polyester polyol-based polyurethane coatings.[4][5]

In this polyurethane system, the coating formulated with this compound exhibited the highest pencil hardness and superior flexibility.[4] The higher glass transition temperature (Tg) of the DPE-based polyester also indicates a more rigid and thermally stable polymer network.[4] However, it is noteworthy that in a different polyurethane system (HTP-2), the oil resistance of the DPE-based coating was observed to decrease as the hydroxyl value increased.[4][5]

Experimental Protocols

To ensure objective and reproducible comparisons of polyol performance in coatings, standardized experimental protocols are essential. The following sections detail the methodologies for key performance tests.

Alkyd and Polyurethane Resin Synthesis Workflow

The synthesis of alkyd and polyurethane resins involves a multi-step process that requires careful control of reaction parameters.

cluster_synthesis General Resin Synthesis Workflow start Start: Raw Material Charging reactants Charge Polyol, Fatty Acids/Oil, and Dibasic Acid (Alkyd) or Polyol and Isocyanate (PU) start->reactants heating Heat to Reaction Temperature (e.g., 220-240°C for Alkyd) reactants->heating monitoring Monitor Reaction Progress (Acid Value, Viscosity) heating->monitoring endpoint Endpoint Reached? monitoring->endpoint endpoint->heating No cooling Cool and Dilute with Solvent endpoint->cooling Yes end End: Resin Characterization cooling->end

Figure 2: General Workflow for Resin Synthesis

A typical alkyd resin synthesis involves a two-stage process: alcoholysis (monoglyceride formation) followed by esterification.[6] Polyurethane coatings are generally formed through the reaction of the polyol with a polyisocyanate.[7]

Key Experimental Test Methodologies

The performance of the resulting coatings is evaluated using a variety of standardized tests.

1. Pencil Hardness Test (ASTM D3363)

This test determines the scratch hardness of a coating film.

cluster_hardness Pencil Hardness Test (ASTM D3363) start Start: Prepare Coated Panel pencils Select Set of Pencils (Varying Hardness: 6B to 6H) start->pencils sharpen Sharpen Pencil Lead to a Standardized Conical Point pencils->sharpen position Hold Pencil at 45° Angle to the Coated Surface sharpen->position push Push Pencil Firmly with Uniform Pressure position->push inspect Inspect for Scratches or Gouges push->inspect record Record Hardest Pencil that Does Not Scratch the Surface inspect->record end End: Report Pencil Hardness record->end

Figure 3: Experimental Workflow for Pencil Hardness Test

2. Chemical Resistance Test (ASTM D1308)

This method evaluates the effect of various chemicals on a coating.

cluster_chemical Chemical Resistance Spot Test (ASTM D1308) start Start: Prepare Coated Panel apply Apply a Spot of the Test Chemical to the Surface start->apply cover Cover with a Watch Glass (for a specified time) apply->cover remove Remove the Watch Glass and the Chemical cover->remove evaluate Evaluate the Coating for Blistering, Discoloration, Softening, or Loss of Adhesion remove->evaluate end End: Report Observations evaluate->end

Figure 4: Experimental Workflow for Chemical Resistance Test

3. Drying Time Test (ASTM D1640)

This standard covers the determination of the various stages of drying of an organic coating. The "set-to-touch" time is a common metric.

cluster_drying Set-to-Touch Drying Time Test (ASTM D1640) start Start: Apply a Uniform Film of Coating to a Panel touch Lightly Touch the Film with a Fingertip at Regular Intervals start->touch observe Observe for Tackiness or Adherence of the Coating touch->observe record Record the Time When No Coating Adheres to the Fingertip observe->record end End: Report Set-to-Touch Time record->end

Figure 5: Experimental Workflow for Drying Time Test

Conclusion

The selection of a polyol is a critical decision in the formulation of high-performance coatings. The evidence presented in this guide strongly indicates that this compound, owing to its high functionality, offers significant advantages in both alkyd and polyurethane coating systems. The increased cross-link density afforded by DPE leads to demonstrable improvements in hardness, flexibility, and drying time. While trade-offs in properties like oil resistance may be observed in specific formulations, the overall performance benefits make DPE a compelling choice for demanding coating applications. Researchers and formulators are encouraged to consider the data and experimental protocols presented herein to guide the development of next-generation coatings with superior durability and performance.

References

A Comparative Guide to the Plasticizing Efficiency of Dipentaerythritol Esters in PVC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of Dipentaerythritol Esters as a High-Performance Plasticizer for Polyvinyl Chloride (PVC)

The selection of an appropriate plasticizer is a critical determinant of the final properties and performance of flexible Polyvinyl Chloride (PVC) products. While traditional phthalate plasticizers have long been the industry standard, there is a growing demand for high-performance, durable, and stable alternatives. This guide provides a comparative analysis of the plasticizing efficiency of this compound (DPE) esters in PVC, benchmarked against common high-performance plasticizers: Diisodecyl Phthalate (DIDP), Diisononyl Phthalate (DINP), and Dioctyl Terephthalate (DOTP). This evaluation is supported by experimental data and detailed methodologies to inform material selection in research and development.

Performance Data Overview

The efficacy of a plasticizer is determined by its ability to impart flexibility, its permanence within the polymer matrix, and its influence on the mechanical properties of the final product. DPE esters, derived from the polyol this compound, are noted for their low volatility, excellent permanence, and good low-temperature flexibility.[1] These characteristics are attributed to their higher molecular weight, which inherently reduces migration and extraction from the PVC matrix.[1]

The following tables summarize the performance of DPE esters in comparison to DIDP, DINP, and DOTP in a standardized PVC formulation.

Table 1: Comparison of Mechanical Properties of Plasticized PVC

PropertyTest MethodThis compound Ester (Representative)DIDPDINPDOTP
Shore A Hardness (10s) ASTM D2240Data Not Available in Direct Comparison838384
Tensile Strength (MPa) ASTM D412Data Not Available in Direct Comparison15.914.815.2
Elongation at Break (%) ASTM D412Data Not Available in Direct Comparison340350330

Note: The data for DIDP, DINP, and DOTP is compiled from industry technical data sheets for a standardized calendering-grade PVC resin formulation.[2] A direct, side-by-side comparison with a representative this compound ester under the same conditions was not available in the reviewed literature. However, research on other bio-based pentaerythritol esters has shown promising mechanical properties in PVC blends.[3][4]

Table 2: Comparison of Plasticizer Permanence

PropertyTest MethodThis compound Ester (Representative)DIDPDINPDOTP
Volatility (% Weight Loss) ASTM D1203Low (Qualitative)[1]1.31.60.8

Note: The volatility data for DIDP, DINP, and DOTP is from a comparative study.[2] While specific quantitative volatility data for a direct comparison with a this compound ester was not found, they are generally characterized by their low volatility due to high molecular weight.[1]

Key Performance Insights

Mechanical Properties: DIDP, DINP, and DOTP exhibit comparable plasticizing efficiency at similar concentrations, resulting in similar Shore A hardness values.[2] DIDP and DOTP offer a good balance of high tensile strength and good elongation.[2] While direct comparative data is limited, the chemical structure of DPE esters suggests they can contribute to durable PVC products with long-term flexibility.[1]

Permanence and Stability: DPE esters are recognized for their excellent permanence, characterized by low volatility and resistance to migration and extraction.[1] This is a significant advantage in applications where plasticizer loss over time can lead to embrittlement and product failure. Among the alternatives, DOTP is noted for its particularly low volatility, contributing to a longer product lifespan.[2] Higher molecular weight phthalates like DIDP and DINP also exhibit lower volatility compared to older, lower molecular weight phthalates.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of plasticizer performance. The following are summaries of the standard test methods used to evaluate the key performance indicators of plasticized PVC.

1. Sample Preparation of Plasticized PVC Sheets

  • Objective: To create uniform PVC sheets with a consistent concentration of the plasticizer for testing.

  • Method:

    • A dry blend is prepared by mixing 100 parts per hundred resin (phr) of PVC with a specified amount of the plasticizer (e.g., 67 phr), along with a stabilizer system (e.g., 7.0 phr).[2]

    • The mixture is then processed on a two-roll mill at a controlled temperature until a homogeneous sheet is formed.

    • The milled sheet is compression molded into plaques of a specified thickness.

    • The molded plaques are conditioned at a standard temperature and humidity for at least 24 hours before testing.

2. Tensile Strength and Elongation at Break (ASTM D412 / ISO 527-1)

  • Objective: To determine the force required to stretch the plasticized PVC until it breaks, providing insights into its strength and flexibility.

  • Method:

    • Dumbbell-shaped specimens are cut from the conditioned PVC sheets.

    • The specimens are placed in the grips of a universal testing machine.

    • A tensile force is applied at a constant rate of speed until the specimen ruptures.

    • The tensile strength (maximum stress) and elongation at break (the extent of stretching) are calculated from the recorded data.[2]

3. Shore A Hardness (ASTM D2240)

  • Objective: To measure the indentation hardness of the plasticized PVC, indicating its softness.

  • Method:

    • A durometer, a spring-loaded indentation device, is used for the measurement.

    • The indenter is pressed firmly against the flat surface of the PVC specimen.

    • The hardness value is read from the durometer's scale after a specified time (typically 10 seconds).[2]

4. Volatility (ASTM D1203)

  • Objective: To assess the permanence of the plasticizer by measuring its weight loss from the PVC at an elevated temperature.

  • Method:

    • A circular specimen of the plasticized PVC is weighed accurately.

    • The specimen is placed in a container with activated carbon, ensuring it is surrounded but not in direct contact (Wire Cage method).

    • The container is placed in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).

    • After cooling, the specimen is reweighed, and the percentage of weight loss is calculated.[2]

Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive evaluation of a novel plasticizer like a this compound ester against established alternatives.

G cluster_0 Phase 1: Formulation & Sample Preparation cluster_1 Phase 2: Performance Testing cluster_2 Phase 3: Data Analysis & Comparison Formulation Define PVC Formulations (PVC, Plasticizer, Stabilizer) Blending Dry Blending of Components Formulation->Blending Milling Two-Roll Milling Blending->Milling Molding Compression Molding Milling->Molding Conditioning Sample Conditioning (23°C, 50% RH, 24h) Molding->Conditioning Mechanical Mechanical Properties - Tensile Strength (ASTM D412) - Elongation (ASTM D412) - Hardness (ASTM D2240) Conditioning->Mechanical Permanence Permanence Properties - Volatility (ASTM D1203) Conditioning->Permanence Analysis Data Analysis and Statistical Evaluation Mechanical->Analysis Permanence->Analysis Comparison Comparative Assessment of Plasticizer Efficiency Analysis->Comparison

References

Cross-Validation of Analytical Methods for Dipentaerythritol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Dipentaerythritol (DPE), a key component in various industrial applications, including the synthesis of resins, lubricants, and drug intermediates. The accurate determination of DPE content is crucial for quality control and ensuring the desired performance of final products. This document outlines the experimental protocols and performance data for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), the two most prevalent techniques for DPE analysis. Additionally, it touches upon the potential of Fourier-Transform Infrared (FTIR) Spectroscopy as an alternative method.

The cross-validation of these methods is essential for ensuring data integrity and comparability across different laboratories and analytical platforms. This guide will aid researchers and drug development professionals in selecting the most suitable analytical method for their specific needs and in understanding the principles of cross-validation.

Principles of Cross-Validation

Cross-validation of analytical methods is the process of confirming that a validated method produces consistent and reliable results across different laboratories, with different analysts, or using different equipment. It is a critical step in method transfer and in multi-site studies to ensure data equivalence. The core of a cross-validation study involves analyzing the same set of quality control (QC) samples at each location or with each method and comparing the results against predefined acceptance criteria.

dot

Caption: Logical workflow for the cross-validation of two analytical methods.

Comparison of Analytical Methods

The following sections detail the experimental protocols and performance characteristics of GC and HPLC methods for DPE quantification.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of DPE, a derivatization step is necessary to convert it into a more volatile form prior to analysis. Acetylation is a common derivatization technique for polyols like DPE.

1. Derivatization (Acetylation):

  • Accurately weigh the sample containing DPE into a sealed reaction vial.

  • Add a precise volume of a derivatizing agent, which is a mixture of acetic anhydride and pyridine.[1]

  • Add a suitable internal standard (e.g., mannitol).

  • Heat the sealed vial at 120°C, shaking intermittently until the solution becomes clear.[1]

  • Cool the vial to room temperature.

  • The resulting solution containing the acetylated derivatives is ready for GC injection.

dot

gc_acetylation_workflow Sample DPE Sample Reaction Heating (120°C) Sample->Reaction Reagents Acetic Anhydride + Pyridine Reagents->Reaction Derivatized_Sample Acetylated DPE Reaction->Derivatized_Sample GC_Analysis GC-FID Analysis Derivatized_Sample->GC_Analysis

Caption: Experimental workflow for the GC-FID analysis of DPE via acetylation.

2. GC-FID Conditions:

  • Column: Stainless steel column (e.g., 1 m x 3 mm i.d.) packed with 3% OV-17 + 3% XE-60 on a suitable support.[1]

  • Injector Temperature: 250°C

  • Detector (FID) Temperature: 300°C

  • Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of acetylated DPE from other components.

  • Carrier Gas: Nitrogen or Helium.

ParameterPerformance
Linearity Data not available
Accuracy (Deviation from Standard) < 0.7%[1]
Precision (RSD) < 0.14%[1]
Limit of Detection (LOD) Data not available
Limit of Quantification (LOQ) Data not available
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be used for the analysis of a wide range of compounds, including non-volatile substances like DPE. Two primary approaches are employed for DPE analysis by HPLC: direct analysis and analysis after derivatization.

This method is suitable for the routine analysis of DPE and Pentaerythritol (PE) without the need for derivatization.

1. Sample Preparation:

  • Accurately weigh the sample containing DPE.

  • Dissolve the sample in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.[2]

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2][3]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 5:95 v/v).[2][3] For RI detection, superpure water can be used as the mobile phase.[4]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 196 nm[2][3] or Refractive Index (RI) detector.[4]

  • Injection Volume: 20 µL.[2]

  • Column Temperature: Ambient.[2]

dot

direct_hplc_workflow Sample_Prep Sample Dissolution & Filtration HPLC_System HPLC System (C18 Column) Sample_Prep->HPLC_System Detection UV or RI Detection HPLC_System->Detection Data_Analysis Quantification Detection->Data_Analysis

Caption: Experimental workflow for the direct HPLC analysis of DPE.

ParameterPerformance (UV Detection)Performance (RI Detection)
Linearity (Correlation Coefficient) Data not available0.9997[4]
Accuracy (Recovery) 95.78%[3]Data not available
Precision (RSD/CV) 4.5%[3]0.1% - 0.3%[4]
Limit of Detection (LOD) Data not availableData not available
Limit of Quantification (LOQ) Data not availableData not available

This method is recommended for the simultaneous separation and quantification of PE, DPE, and Tripentaerythritol (Tri-PE).

1. Derivatization (Acetylation):

  • Accurately weigh about 10 mg of the sample into a vial.[2]

  • Add 1 mL of pyridine and 1 mL of acetic anhydride.[2]

  • Add a catalytic amount of 4-(dimethylamino)pyridine.[2]

  • Heat the mixture at 70°C for 15 minutes.[2]

  • Cool the reaction mixture to room temperature.[2]

  • Dilute the acetylated sample with the HPLC mobile phase.[2]

  • Filter the solution through a 0.45 µm syringe filter before injection.[2]

2. HPLC Conditions:

  • Column: C8 column.[2]

  • Mobile Phase: Acetonitrile:Water (1:1, v/v).[2]

  • Flow Rate: Typically 1.0 mL/min.[2]

  • Detection: UV or Refractive Index (RI).[2]

  • Injection Volume: 20 µL.[2]

  • Column Temperature: Ambient.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be a rapid and non-destructive technique for the quantitative analysis of polyols. The method typically involves measuring the intensity of the hydroxyl (-OH) group absorption band. For enhanced accuracy, derivatization to silylated products can be performed.

The concentration of DPE can be determined by creating a calibration curve that correlates the absorbance of a specific infrared band (e.g., the broad -OH stretch around 3300 cm⁻¹) with known concentrations of DPE standards. While specific validated methods for DPE are not widely published, the technique has shown high accuracy (R² > 0.999) for the quality control of other pharmaceuticals.[5]

Summary and Recommendations

Analytical MethodDerivatization RequiredProsCons
GC-FID Yes (Acetylation)High precision.[1]Requires a derivatization step which adds complexity and time. Limited publicly available validation data.
Direct HPLC-UV/RI NoSimple and direct method. Good linearity and precision have been reported.[3][4]May have lower sensitivity for higher oligomers. UV detection requires a low wavelength where interferences can be an issue.
HPLC with Acetylation YesAllows for the simultaneous analysis of PE, DPE, and Tri-PE.[2]Derivatization adds an extra step. Limited publicly available quantitative validation data.
FTIR Spectroscopy OptionalRapid and non-destructive.May have lower sensitivity and specificity compared to chromatographic methods. Requires careful calibration for quantitative analysis.

Recommendations for Method Selection:

  • For routine quality control focusing on DPE and PE, Direct HPLC with UV or RI detection is a straightforward and reliable choice. The RI detector is particularly useful as it is a universal detector for compounds without a UV chromophore.

  • For a comprehensive analysis of pentaerythritol and its oligomers (DPE, Tri-PE), HPLC with acetylation is the recommended approach.

  • GC-FID with acetylation is a viable alternative, especially when high precision is paramount, though the requirement for derivatization should be considered.

  • FTIR spectroscopy can be explored as a rapid screening tool, but its quantitative accuracy for DPE needs to be thoroughly validated against a primary method like HPLC or GC.

Ultimately, the choice of analytical method will depend on the specific requirements of the analysis, including the desired level of accuracy and precision, the complexity of the sample matrix, and the availability of instrumentation. A thorough cross-validation should be performed when implementing a new method or comparing results from different techniques to ensure the reliability and consistency of the data.

References

Benchmarking the crosslinking density of polymers with Dipentaerythritol versus other agents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate crosslinking agent is a critical determinant of a polymer's ultimate performance, profoundly influencing its mechanical strength, thermal stability, and chemical resistance. This guide provides an objective comparison of dipentaerythritol and its derivatives against other commonly used crosslinking agents, supported by experimental data to inform the selection process for applications ranging from industrial coatings to advanced drug delivery systems.

Performance Comparison of Crosslinking Agents

The efficacy of a crosslinking agent is directly reflected in the physicochemical properties of the resulting polymer network. The following tables summarize quantitative data from various studies, offering a comparative overview of different agents. It is crucial to note that the polymer matrix, concentration of the crosslinker, and curing conditions significantly impact the final properties.

Table 1: Comparison of Mechanical Properties of Polymers with Various Crosslinking Agents

Crosslinking AgentPolymer SystemConcentrationTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)
This compound (DPE) Polyester PolyurethaneHigh Hydroxyl Value---
Trimethylolpropane (TMP) Polyester PolyurethaneHigh Hydroxyl Value---
Glycerol Polyester PolyurethaneHigh Hydroxyl Value---
Glutaraldehyde (GA) Gelatin Hydrogel0.2%~0.02~0.015~35
Glutaraldehyde (GA) PVA/Starch Blend10 wt%Increased-Decreased
EDC-NHS Collagen Film5:2:1 (EDC:NHS:Collagen)~2.5~100~15
Genipin Collagen Film10 mM~1.2~40~25
Pentaerythritol Triacrylate (PETA) Acrylic Rubber-IncreasedIncreasedDecreased

Note: A direct numerical comparison for DPE, TMP, and Glycerol in the polyester polyurethane system was not available in the searched literature, but studies indicate that higher functionality polyols like DPE lead to higher crosslinking density and hardness.

Table 2: Comparison of Swelling Properties and Crosslinking Density

Crosslinking AgentPolymer SystemSwelling Ratio (%)Crosslinking Density (mol/m³)
This compound Pentaacrylate (DPEPA) Antimicrobial VitrimersLower (higher crosslinking)Higher
Glutaraldehyde (GA) Gelatin HydrogelDecreased with concentrationIncreased with concentration
EDC-NHS Collagen ScaffoldSignificantly ReducedIncreased
Polyethylene Glycol Diglycidyl Ether (PEGDE) Starch FilmsReducedIncreased
Trimethylolpropane Triacrylate (TMPTA) Acrylamide/Crotonic Acid Hydrogel2980-
Glycerol PVA HydrogelIncreasedIncreased

Experimental Protocols

Accurate and reproducible measurement of crosslinking density is paramount for benchmarking different crosslinking agents. Below are detailed methodologies for two common techniques.

Method 1: Determination of Swelling Ratio and Gel Content (ASTM D2765)

This method is widely used to determine the extent of crosslinking by measuring the insoluble fraction of the polymer and its swelling behavior in a suitable solvent.[1][2]

1. Materials and Equipment:

  • Analytical balance (accurate to 0.001 g)
  • Solvent-resistant mesh bags (e.g., 120-mesh stainless steel)
  • Extraction apparatus (e.g., Soxhlet extractor or flasks with reflux condensers)
  • Oven (capable of maintaining 150 ± 5 °C)
  • Desiccator
  • Appropriate solvent (e.g., xylene, toluene)
  • Antioxidant (to prevent polymer degradation at high temperatures)

2. Procedure:

  • Sample Preparation: A known mass of the crosslinked polymer (W₁) is prepared. For accurate results, the sample can be ground or finely shaved to increase the surface area for extraction.
  • Extraction: The sample is placed in a mesh bag and submerged in the solvent containing an antioxidant within the extraction apparatus. The extraction is carried out at the boiling point of the solvent for a specified duration (typically 12-24 hours) to dissolve the uncrosslinked portion of the polymer.[3]
  • Swollen Weight Measurement: After extraction, the swollen sample is quickly removed, blotted to remove excess surface solvent, and weighed (W₂).
  • Dry Weight Measurement: The sample is then dried in an oven at a temperature above the boiling point of the solvent until a constant weight is achieved. The dried sample is cooled in a desiccator and weighed (W₃).

3. Calculations:

  • Gel Content (%): Gel Content = (W₃ / W₁) * 100
  • Swelling Ratio: Swelling Ratio = 1 + [(W₂ - W₃) / W₃] * (ρ_polymer / ρ_solvent)
  • Where ρ_polymer is the density of the polymer and ρ_solvent is the density of the solvent.

Method 2: Rheological Measurement of Crosslinking Density

Dynamic Mechanical Analysis (DMA) or rheometry can be used to determine the crosslinking density by measuring the storage modulus (G') in the rubbery plateau region of the polymer.[4][5]

1. Materials and Equipment:

  • Rheometer or DMA with a suitable geometry (e.g., parallel plate, cone-plate, or torsion for solid samples)
  • Temperature control system

2. Procedure:

  • Sample Preparation: A sample of the crosslinked polymer is prepared with appropriate dimensions for the chosen geometry.
  • Dynamic Temperature Ramp Test: A temperature sweep is performed at a constant frequency (e.g., 1 Hz) and a small strain within the linear viscoelastic region of the material. The storage modulus (G'), loss modulus (G''), and tan delta are recorded as a function of temperature.
  • Identify Rubbery Plateau: The rubbery plateau is the region above the glass transition temperature (Tg) where the storage modulus remains relatively constant. The value of G' in this region is used for the calculation.

3. Calculation:

  • Crosslinking Density (ν): ν = G' / (R * T)
  • Where:
  • ν is the crosslinking density in mol/m³
  • G' is the storage modulus in the rubbery plateau in Pa
  • R is the ideal gas constant (8.314 J/(mol·K))
  • T is the absolute temperature in Kelvin in the rubbery plateau region

Visualizing Crosslinking Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Sample Preparation cluster_swelling Swelling Method cluster_rheology Rheological Method start Start polymer Polymer Synthesis with Crosslinker start->polymer sample_prep Sample Preparation (e.g., film casting, molding) polymer->sample_prep weigh_initial Weigh Initial Sample (W1) sample_prep->weigh_initial dma_test Dynamic Temperature Ramp Test sample_prep->dma_test extraction Solvent Extraction weigh_initial->extraction weigh_swollen Weigh Swollen Sample (W2) extraction->weigh_swollen dry_sample Dry Sample weigh_swollen->dry_sample weigh_dry Weigh Dry Sample (W3) dry_sample->weigh_dry calc_swell Calculate Swelling Ratio & Gel Content weigh_dry->calc_swell get_g_prime Identify Rubbery Plateau (G') dma_test->get_g_prime calc_density Calculate Crosslinking Density get_g_prime->calc_density

Caption: Experimental workflow for determining crosslinking density.

crosslinking_agents cluster_dpe This compound (High Functionality) cluster_others Other Polyol Crosslinkers cluster_nonpolyol Non-Polyol Crosslinkers dpe This compound (6 Hydroxyl Groups) polymer_chain Polymer Chains dpe->polymer_chain Forms highly dense 3D network tmp Trimethylolpropane (3 Hydroxyl Groups) tmp->polymer_chain Forms 3D network glycerol Glycerol (3 Hydroxyl Groups) glycerol->polymer_chain Forms 3D network ga Glutaraldehyde (Aldehyde Groups) ga->polymer_chain Reacts with amine groups edc EDC-NHS (Carbodiimide) edc->polymer_chain Activates carboxyl groups for reaction with amines

Caption: Comparison of crosslinking agent functionalities.

References

A Comparative Thermal Analysis of Polymers Derived from Dipentaerythritol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the thermal properties of polymers is crucial for predicting their stability, processing conditions, and performance in various applications. Dipentaerythritol (DPE), a polyol with a unique branched structure, serves as a versatile building block for a range of polymers, including polyesters, polyurethanes, and acrylates. The inherent thermal stability of the DPE core often translates to enhanced thermal properties in the resulting polymers. This guide provides a comparative analysis of the thermal characteristics of different polymers derived from this compound, supported by experimental data and detailed methodologies.

The thermal behavior of polymers is typically investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. DSC, on the other hand, measures the heat flow into or out of a sample during a controlled temperature program, allowing for the determination of thermal transitions like the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

The thermal stability of polyhydric alcohols like this compound generally increases with molecular weight and the number of ether linkages. This trend is attributed to the greater energy required to break down the more complex molecular structures. Consequently, polymers derived from DPE are expected to exhibit robust thermal properties.

Quantitative Thermal Analysis Data

The following table summarizes the key thermal properties of various polymers derived from this compound, as determined by TGA and DSC.

Polymer SystemPolymer TypeThermal PropertyValue (°C)Analytical Method
Antimicrobial Vitrimer (from this compound Pentaacrylate)[1]Acrylate VitrimerGlass Transition Temperature (Tg)65.7DMTA
Antimicrobial Vitrimer (from this compound Pentaacrylate)[1]Acrylate VitrimerTemperature of 10% Weight Loss (Td10%)260TGA
Hydroxy-terminated Hyperbranched Polyester with PDMS-EO soft segment[2]Hyperbranched PolyesterGlass Transition Temperature (Tg)36 - 65DSC

Note: The specific thermal properties of polymers can vary significantly based on factors such as molecular weight, degree of crosslinking, and the presence of co-monomers or additives.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and accurate interpretation of thermal analysis data. The following are generalized experimental protocols for TGA and DSC analysis of this compound-derived polymers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer sample.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a clean, inert TGA pan (e.g., alumina or platinum).

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to determine key parameters, including the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the residual weight at the final temperature. The temperature at which a specific percentage of weight loss occurs (e.g., Td10%) is often reported as a measure of thermal stability.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm), of the polymer sample.

Instrumentation: A differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a clean DSC pan (typically aluminum). Seal the pan hermetically.

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan in the DSC cell. Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program: Subject the sample and reference to a controlled temperature program. A typical program involves an initial heating ramp to erase the thermal history of the sample, followed by a controlled cooling ramp, and a final heating ramp at a constant rate (e.g., 10 °C/min).

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Analyze the resulting DSC thermogram to identify thermal transitions. The glass transition (Tg) is observed as a step change in the baseline. Endothermic peaks correspond to melting (Tm), while exothermic peaks indicate crystallization.[3]

Experimental Workflow for Comparative Thermal Analysis

The following diagram illustrates a logical workflow for the comparative thermal analysis of polymers derived from this compound.

G cluster_0 Polymer Synthesis cluster_1 Sample Preparation cluster_2 Thermal Analysis cluster_3 Data Analysis & Comparison Polyester Polyester Synthesis Drying Drying Polyester->Drying Polyurethane Polyurethane Synthesis Polyurethane->Drying Acrylate Acrylate Synthesis Acrylate->Drying Weighing Weighing Drying->Weighing TGA TGA Analysis Weighing->TGA DSC DSC Analysis Weighing->DSC Decomposition Decomposition Profile TGA->Decomposition Transitions Thermal Transitions DSC->Transitions Comparison Comparative Analysis Decomposition->Comparison Transitions->Comparison

Caption: Workflow for comparative thermal analysis of DPE-derived polymers.

References

A Comprehensive Guide to the Structure-Property Relationships of Dipentaerythritol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dipentaerythritol (DPE), a polyhydric alcohol with a compact neopentyl structure, serves as a versatile building block for a wide array of derivatives. Its esters, in particular, have garnered significant attention across various industries due to their exceptional thermal stability, lubricity, and biodegradability. This guide provides an in-depth comparison of the performance of DPE derivatives, supported by experimental data, to elucidate their structure-property relationships. This information is crucial for the rational design of novel materials for applications ranging from high-performance lubricants to advanced drug delivery systems.

Physicochemical Properties of this compound Ester Derivatives

The properties of DPE esters are intricately linked to the chemical nature of the acyl chains attached to the DPE core. Key properties such as viscosity, pour point, thermal stability, and biodegradability can be tailored by varying the chain length, branching, and degree of unsaturation of the fatty acid substituents.

Table 1: Comparison of Physicochemical Properties of Various this compound Esters

DerivativeViscosity @ 40°C (mm²/s)Viscosity @ 100°C (mm²/s)Viscosity IndexPour Point (°C)Flash Point (°C)Biodegradability (OECD 301B, 28 days)
This compound Hexapentanoate (C5)32.05.288-55250Readily Biodegradable (>60%)[1][2]
This compound Hexaheptanoate (C7)46.06.588-50260Readily Biodegradable (>60%)[1][2]
This compound Hexanonanoate (C9)68.08.594-50265Readily Biodegradable (>60%)[1][2]
This compound Ester (Mixed Acids C5-C9)75.09.092-40270Readily Biodegradable (>60%)[3]
This compound Ester (High Viscosity)220.019.097-35290Inherently Biodegradable[1][2]

Note: The data presented is a compilation from various sources and may vary depending on the specific synthesis and purification methods used.

Key Observations:

  • Viscosity: As the alkyl chain length of the fatty acid increases, the kinematic viscosity of the DPE ester also increases.[4] This is attributed to the increased intermolecular van der Waals forces.

  • Pour Point: Longer, linear alkyl chains tend to increase the pour point due to enhanced crystallization tendencies at low temperatures. Branching in the alkyl chain can disrupt this packing and lower the pour point.

  • Thermal Stability: DPE esters generally exhibit high thermal and oxidative stability due to the absence of beta-hydrogens in the neopentyl structure.[5] The thermal stability generally increases with molecular weight.[6]

  • Biodegradability: DPE esters are known for their good biodegradability, with many falling into the "readily biodegradable" category according to the OECD 301B test.[1][7][8] The rate of biodegradation can be influenced by the length and structure of the alkyl chains.[9]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for key experiments are provided below.

2.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of the DPE derivatives.

  • Instrumentation: A thermogravimetric analyzer.

  • Procedure:

    • A small, accurately weighed sample (typically 5-10 mg) is placed in a tared TGA pan.

    • The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

    • The analysis is typically performed under an inert nitrogen atmosphere to assess thermal decomposition and under an oxidative (air or oxygen) atmosphere to evaluate oxidative stability.

    • The weight loss of the sample is recorded as a function of temperature.

    • The onset of decomposition temperature (the temperature at which significant weight loss begins) and the peak decomposition temperature (the temperature of the maximum rate of weight loss) are determined from the TGA and its derivative (DTG) curves.[6]

2.2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point, glass transition temperature, and other thermal transitions of the DPE derivatives.

  • Instrumentation: A differential scanning calorimeter.

  • Procedure:

    • A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.

    • The sample and reference pans are subjected to a controlled temperature program, which usually involves a heating-cooling-heating cycle to erase the thermal history of the sample. A typical heating/cooling rate is 10°C/min.

    • The differential heat flow between the sample and the reference is recorded as a function of temperature.

    • Endothermic peaks on the heating scan correspond to melting, while exothermic peaks on the cooling scan indicate crystallization. The glass transition appears as a step change in the baseline of the thermogram.

2.3. Rheometry

  • Objective: To measure the viscosity and viscoelastic properties of the DPE derivatives as a function of temperature and shear rate.

  • Instrumentation: A rotational rheometer with a suitable geometry (e.g., cone-plate or parallel-plate).

  • Procedure:

    • A small sample of the liquid DPE derivative is placed between the plates of the rheometer.

    • The temperature is controlled using a Peltier or other heating/cooling system.

    • The viscosity is measured by applying a controlled shear rate and measuring the resulting shear stress (or vice versa).

    • Measurements are typically performed over a range of temperatures (e.g., 20°C to 100°C) and shear rates to characterize the fluid's behavior.[10]

2.4. Biodegradability Test (OECD 301B: CO₂ Evolution Test)

  • Objective: To determine the ready biodegradability of the DPE derivatives in an aerobic aqueous medium.

  • Principle: The test substance is incubated with an inoculum from a sewage treatment plant in a mineral medium. The amount of carbon dioxide evolved from the biodegradation of the test substance is measured and expressed as a percentage of the theoretical amount of CO₂ that could be produced from all the carbon in the test substance.

  • Procedure:

    • The test substance is added as the sole source of carbon to a mineral medium inoculated with microorganisms from a sewage treatment plant.

    • The mixture is incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

    • A stream of carbon dioxide-free air is passed through the test mixture, and the evolved CO₂ is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide solution).

    • The amount of CO₂ produced is determined by titration of the remaining absorbent or by using an inorganic carbon analyzer.

    • A substance is considered "readily biodegradable" if it reaches a biodegradation level of >60% within the 28-day test period and within a "10-day window" following the start of biodegradation.[1][7][8]

Visualizing Structure-Property Relationships and Synthesis

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

G General synthesis of this compound ester derivatives. DPE This compound (DPE) C(CH2OH)3-CH2-O-CH2-C(CH2OH)3 Esterification Esterification DPE->Esterification FattyAcids Carboxylic Acids (R-COOH) - Varying chain length - Varying branching - Saturated/Unsaturated FattyAcids->Esterification DPEDerivative DPE Ester Derivative O[CH2C(CH2OOCR)3]2 Esterification->DPEDerivative

Caption: General synthesis of this compound ester derivatives.

G Structure-property relationships of DPE ester derivatives. Structure Structural Features of DPE Ester Derivatives ChainLength Alkyl Chain Length Branching Branching of Alkyl Chain Unsaturation Degree of Unsaturation Viscosity Viscosity ChainLength->Viscosity Increases with length PourPoint Pour Point ChainLength->PourPoint Increases with length (linear) ThermalStability Thermal Stability ChainLength->ThermalStability Increases with molecular weight Biodegradability Biodegradability ChainLength->Biodegradability Decreases with length Branching->PourPoint Decreases with branching Branching->Biodegradability Decreases with branching Unsaturation->ThermalStability Decreases with unsaturation Properties Physicochemical Properties

Caption: Structure-property relationships of DPE ester derivatives.

Applications in Drug Development

The unique properties of DPE derivatives make them attractive candidates for various applications in drug development, particularly in the formulation of controlled-release drug delivery systems.

  • Hydrogels: The multiple hydroxyl groups of DPE can be functionalized with polymerizable moieties to form crosslinked hydrogel networks. These hydrogels can encapsulate therapeutic agents and release them in a sustained manner.[11][12][13] The release kinetics can be tuned by controlling the crosslinking density and the hydrophilicity of the hydrogel, which are influenced by the nature of the DPE derivatives used.

  • Nanoparticles: DPE derivatives can be used to synthesize biodegradable and biocompatible polymers for the fabrication of nanoparticles.[14][15] These nanoparticles can serve as carriers for targeted drug delivery, protecting the drug from degradation and releasing it at the desired site of action. The size, surface charge, and drug-loading capacity of the nanoparticles can be modulated by the chemical structure of the DPE-based polymer.

While the application of DPE derivatives in drug delivery is a promising and evolving field, more research is needed to fully explore their potential and to generate comprehensive data on drug release profiles and in vivo performance.

References

Safety Operating Guide

Proper Disposal of Dipentaerythritol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Dipentaerythritol is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposition, in accordance with established safety protocols.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is imperative to handle this compound waste with appropriate personal protective equipment (PPE). Minimize dust generation and accumulation during handling.[1]

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles with side-shields (conforming to EN 166(EU) or NIOSH (US)), chemical-impervious gloves, and suitable protective clothing.[2] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2]

  • Ventilation: Always handle the chemical in a well-ventilated area to avoid the formation of dust and aerosols.[2]

  • Spill Management: In the event of a spill, immediately clean it up. Sweep or absorb the material and place it into a suitable, clean, dry, and closed container specifically designated for disposal.[1] Use non-sparking tools to prevent ignition.[2]

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic process of collection, classification, and selection of an appropriate disposal method in compliance with all relevant regulations.

Step 1: Collection and Containerization Collect all this compound waste, including spilled material and residues. Place the waste into a suitable, tightly closed, and clearly labeled container to await disposal.[1][2] Ensure the container is stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

Step 2: Waste Classification Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1][3] Consult US EPA guidelines (40 CFR Parts 261.3) and relevant state and local hazardous waste regulations to ensure complete and accurate classification.[1][3] this compound is not typically regulated as a dangerous good for transport (DOT, IMDG, IATA).[4][5]

Step 3: Selecting a Disposal Method Once the waste is properly contained and classified, select a disposal method that complies with all applicable regional, national, and local laws and regulations.[6] Do not allow the chemical to enter drains, sewer systems, or waterways.[2][4]

The primary disposal options include:

  • Licensed Chemical Destruction Plant: The most recommended method is to send the material to a licensed chemical destruction facility.[2]

  • Controlled Incineration: Disposal by controlled incineration with flue gas scrubbing is another suitable option.[2] Admixture with a suitable combustible material may be necessary.[7]

  • Licensed Landfill: Burial in a licensed landfill may be an option, but it is crucial to consult with local or regional waste management authorities first.[7][8]

  • Recycling: Where possible, recycling should be considered.[7] Contact the manufacturer or a waste management authority to explore recycling options.[7]

Step 4: Managing Contaminated Packaging Properly decontaminate empty containers before disposal.[7]

  • Rinsing: Containers can be triply rinsed (or the equivalent) and then offered for recycling or reconditioning.[2]

  • Disposal of Unusable Containers: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[2]

  • Incineration: Combustible packaging materials may be disposed of through controlled incineration.[2]

Disposal Options and Regulatory Summary

The following table summarizes the key disposal methods and associated regulatory considerations for this compound.

Disposal MethodDescriptionKey Considerations
Licensed Chemical Plant Transferring waste to a specialized facility for chemical destruction.This is a highly recommended and environmentally responsible option. Ensure the facility is licensed to handle this type of chemical waste.
Controlled Incineration High-temperature destruction of the chemical, often with flue gas scrubbing to capture harmful byproducts.[2]Must be performed in a licensed apparatus. Do not attempt to burn outside of a designated incinerator.[2][8]
Licensed Landfill Disposal of the solid waste in a designated and permitted landfill.[7]Consult local and regional waste authorities to confirm this is a permissible option.[7] Waste should be properly contained and labeled.
Recycling Re-processing of the waste material.Consult the manufacturer for potential recycling programs or options.[7] This is the most environmentally friendly option when available.
Contaminated Packaging Disposal of containers that have held this compound.Containers should be triple-rinsed before recycling or reconditioning.[2] Non-recyclable containers should be punctured and landfilled or incinerated.[2]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from initial generation to final disposition.

Dipentaerythritol_Disposal_Workflow cluster_prep Phase 1: Waste Preparation cluster_eval Phase 2: Evaluation & Classification cluster_disposal Phase 3: Final Disposition Start This compound Waste Generated PPE Don Appropriate PPE (Goggles, Gloves, Clothing) Start->PPE Contain Collect in a Labeled, Sealed Container PPE->Contain Classify Classify Waste (Consult Local, State, Federal Regulations) Contain->Classify IsHazardous Is Waste Classified as Hazardous? Classify->IsHazardous LicensedDisposal Dispose via Licensed Waste Management Facility IsHazardous->LicensedDisposal Yes Incineration Controlled Incineration IsHazardous->Incineration No End Disposal Complete LicensedDisposal->End Landfill Licensed Landfill Incineration->Landfill Recycling Recycle (If Possible) Incineration->Recycling Landfill->End Recycling->End

Caption: Workflow for this compound waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dipentaerythritol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Dipentaerythritol, including detailed operational and disposal plans to foster a culture of safety and confidence in your laboratory.

Personal Protective Equipment (PPE)

When handling this compound, particularly where dust formation is possible, a comprehensive approach to personal protection is crucial. The following personal protective equipment (PPE) is recommended to minimize exposure and ensure safety.

Engineering Controls: Primary exposure control should be achieved through engineering solutions.

  • Ventilation: Always handle this compound in a well-ventilated area.[1][2] The use of local exhaust ventilation is recommended to keep airborne concentrations low.[1]

Personal Protective Equipment:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: To prevent skin contact, wear appropriate protective gloves and clothing.[1]

  • Respiratory Protection: In situations where dust is generated or ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[3] All respirator use must adhere to the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1]

Occupational Exposure Limits

While there are no specific OSHA Permissible Exposure Limits (PELs) or NIOSH Recommended Exposure Limits (RELs) established for this compound, it is often found in technical grades with Pentaerythritol.[1][2][4] Therefore, the exposure limits for Pentaerythritol dust are relevant and should be observed as a conservative measure.

AgencyLimit TypeValue (Total Dust)Value (Respirable Fraction)
OSHA PEL (TWA)15 mg/m³5 mg/m³
NIOSH REL (TWA)10 mg/m³5 mg/m³
CAL/OSHA PEL (TWA)10 mg/m³5 mg/m³
ACGIH TLV (TWA)10 mg/m³

Data sourced from OSHA and NIOSH for Pentaerythritol, a related compound often present in technical grade this compound.[1][5]

Operational Plan: Step-by-Step Handling and Storage

A systematic approach to handling and storage is essential for maintaining a safe laboratory environment.

Preparation and Handling:

  • Area Preparation: Ensure the work area is clean and equipped with adequate ventilation before handling this compound.

  • Personal Protection: Don the required personal protective equipment, including safety goggles, gloves, and a lab coat. A respirator should be used if dust generation is anticipated.

  • Handling: Minimize the generation of dust during handling.[1] Avoid contact with eyes, skin, and clothing.[1] Do not ingest or inhale the substance.[1]

  • Hygiene: Wash hands thoroughly after handling the material.[1] Contaminated clothing should be removed and washed before reuse.[1]

Storage:

  • Container: Keep the container tightly closed when not in use.[1]

  • Location: Store in a cool, dry, and well-ventilated area.[1]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[1]

Emergency and Disposal Plans

Accidental Release Measures:

In the event of a spill, immediate and appropriate action is necessary to contain and clean the area while ensuring personnel safety.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Area Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Secure Scene PPE Don Appropriate PPE Ventilate->PPE Prepare for Entry Contain Contain the Spill PPE->Contain Enter Spill Area Cleanup Clean Up Spill Contain->Cleanup Prevent Spread Package Package Waste Cleanup->Package Collect Material Decontaminate Decontaminate Area Package->Decontaminate Secure Waste Dispose Dispose of Waste Decontaminate->Dispose Final Cleaning

References

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.